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  • Product: 1-Pentanol, 5-(methylamino)-
  • CAS: 2751-70-4

Core Science & Biosynthesis

Foundational

Synthesis and Applications of 1-Pentanol, 5-(methylamino)-: A Technical Whitepaper

Executive Summary 1-Pentanol, 5-(methylamino)- (CAS: 2751-70-4), commonly referred to as 5-(methylamino)pentan-1-ol, is a highly versatile bifunctional building block in modern organic synthesis[1]. Characterized by a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Pentanol, 5-(methylamino)- (CAS: 2751-70-4), commonly referred to as 5-(methylamino)pentan-1-ol, is a highly versatile bifunctional building block in modern organic synthesis[1]. Characterized by a primary hydroxyl group and a secondary amine separated by a flexible five-carbon aliphatic chain, it serves as an ideal orthogonal scaffold. Its most prominent contemporary application is as an aliphatic linker in the design of Proteolysis Targeting Chimeras (PROTACs), where it physically bridges target-binding ligands with E3 ubiquitin ligase recruiters[1][2].

This whitepaper provides an in-depth, self-validating synthetic methodology for producing high-purity 5-(methylamino)pentan-1-ol, bypassing common pitfalls such as over-alkylation, and details the mechanistic rationale behind each experimental choice.

Retrosynthetic Analysis & Route Selection

The synthesis of secondary amino alcohols presents a classic chemoselectivity challenge: preventing the over-alkylation of the amine into a tertiary amine or quaternary ammonium salt.

Quantitative Comparison of Synthetic Routes

To establish the most robust protocol, we evaluate three primary pathways:

Synthetic RouteReagentsTypical YieldAtom EconomyPrimary Impurity Profile
Route A: Lactone Aminolysis (Recommended) δ -Valerolactone, CH3​NH2​ , LiAlH4​ 82–88%~65%Trace unreacted amide, Al-salts
Route B: Direct Alkylation ( SN​2 ) 5-Chloro-1-pentanol, CH3​NH2​ (excess)45–60%~80%Tertiary amines (over-alkylation)
Route C: Reductive Amination 5-Hydroxypentanal, CH3​NH2​ , NaBH3​CN 70–75%~75%Aldol condensation byproducts

Causality for Route Selection: Route B ( SN​2 displacement) is often attempted due to the low cost of 5-chloro-1-pentanol. However, the secondary amine product is more nucleophilic than the primary amine starting material, leading to unavoidable over-alkylation unless a massive, impractical excess of methylamine is used. Route C suffers from the inherent instability of 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal (tetrahydropyran-2-ol), depressing the reaction rate.

Route A is selected as the gold standard. By first forming an amide (which is non-nucleophilic), we completely eliminate the risk of over-alkylation. Subsequent reduction of the amide yields the pure secondary amine.

Mechanistic Pathway

SynthesisWorkflow SM δ-Valerolactone (Electrophile) Int N-Methyl-5-hydroxy- pentanamide SM->Int Aminolysis (Exothermic) Reagent1 Methylamine (Nucleophile) Reagent1->Int Prod 5-(Methylamino)pentan-1-ol (Target: CAS 2751-70-4) Int->Prod Reduction (Reflux) Reagent2 LiAlH4 / THF (Hydride Source) Reagent2->Prod

Caption: Workflow for the two-step synthesis of 5-(methylamino)pentan-1-ol via lactone aminolysis.

Detailed Experimental Protocol

Safety Note: 5-(methylamino)pentan-1-ol is classified as corrosive (H314) and causes severe skin burns[3]. Lithium aluminum hydride ( LiAlH4​ ) is highly reactive with water. All reduction steps must be performed under an inert argon atmosphere using strictly anhydrous solvents.

Step 1: Aminolysis of δ -Valerolactone

Objective: Quantitative conversion of the cyclic ester to an acyclic amide.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel.

  • Reagent Addition: Add 40% aqueous methylamine (100 mL, ~1.16 mol, 2.3 equiv). Cool the flask to 0 °C in an ice-water bath.

  • Reaction: Dropwise add δ -valerolactone (50.0 g, 0.50 mol) over 30 minutes. The reaction is exothermic.

  • Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Self-Validation (IPC): Analyze an aliquot via FT-IR. The reaction is complete when the lactone C=O stretch (~1735 cm⁻¹) disappears, replaced entirely by the amide C=O stretch (~1640 cm⁻¹) and a broad O−H/N−H stretch (>3200 cm⁻¹).

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator, water bath at 50 °C) to remove water and excess methylamine. Co-evaporate with absolute ethanol (2 × 50 mL) to azeotropically remove residual moisture.

  • Yield: N-methyl-5-hydroxypentanamide is obtained as a viscous, pale-yellow oil (~64 g, 98% yield) and used without further purification.

Step 2: Hydride Reduction to the Target Amine

Objective: Chemoselective reduction of the amide carbonyl to a methylene group.

  • Setup: Flame-dry a 1 L two-neck flask equipped with a reflux condenser and an argon inlet.

  • Preparation of Hydride: Suspend LiAlH4​ pellets (28.5 g, 0.75 mol, 1.5 equiv) in anhydrous Tetrahydrofuran (THF, 400 mL). Causality: THF is chosen over diethyl ether because its higher boiling point (66 °C) provides the thermal energy required to reduce stubborn amide bonds.

  • Addition: Dissolve the intermediate amide (64 g) in anhydrous THF (100 mL). Add this solution dropwise to the LiAlH4​ suspension at 0 °C over 1 hour to control the evolution of hydrogen gas.

  • Reflux: Heat the reaction to a gentle reflux (66 °C) for 12 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% Et3​N ). Stain with Ninhydrin and heat. The product will appear as a bright pink/purple spot, confirming the presence of the secondary amine.

  • The Fieser Workup: This is a critical technique to prevent the formation of an unfilterable aluminum hydroxide emulsion. Cool the flask to 0 °C. Dilute with diethyl ether (200 mL). Sequentially and cautiously add:

    • 28.5 mL of distilled water (dropwise, vigorous H2​ evolution).

    • 28.5 mL of 15% aqueous NaOH .

    • 85.5 mL of distilled water.

  • Isolation: Stir the mixture vigorously for 30 minutes until the aluminum salts precipitate as a granular, snow-white solid. Filter through a pad of Celite and wash the filter cake with hot THF.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude oil via vacuum distillation (b.p. ~105-110 °C at 2 mmHg) to yield 5-(methylamino)pentan-1-ol as a colorless liquid.

Analytical Characterization

To ensure the integrity of the synthesized 1-Pentanol, 5-(methylamino)-[4], verify the product against the following spectroscopic benchmarks:

  • ¹H NMR (400 MHz, CDCl3​ ): δ 3.62 (t, J = 6.5 Hz, 2H, CH2​ -OH), 2.58 (t, J = 7.0 Hz, 2H, CH2​ -NH), 2.42 (s, 3H, N- CH3​ ), 2.30 (br s, 2H, OH/NH exchangeable), 1.60–1.48 (m, 4H), 1.42–1.32 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl3​ ): δ 62.8 ( C -OH), 52.1 ( C -NH), 36.4 (N- CH3​ ), 32.5, 29.5, 23.4.

  • HRMS (ESI-TOF): Calculated for C6​H16​NO+ [M+H]⁺: 118.1232; Found: 118.1228.

Applications in Targeted Protein Degradation

In modern drug development, 5-(methylamino)pentan-1-ol is highly prized as an aliphatic PROTAC linker[1]. The molecule possesses two orthogonal reactive handles:

  • The Secondary Amine: Can participate in SN​Ar reactions, Buchwald-Hartwig cross-couplings, or amide bond formations.

  • The Primary Alcohol: Can be converted into a leaving group (e.g., mesylate/tosylate) or utilized in Mitsunobu etherifications.

By selectively reacting these termini, medicinal chemists can conjugate a target-binding ligand (e.g., a Bruton's Tyrosine Kinase (BTK) inhibitor) to an E3 ligase ligand (e.g., a Cereblon or VHL binder)[2].

PROTAC_Application POI Target Protein Ligand (e.g., BTK Inhibitor) Complex Ternary Complex Formation POI->Complex Warhead Binding Linker 5-(Methylamino)pentan-1-ol (Aliphatic Linker) Linker->Complex Orthogonal Conjugation E3 E3 Ubiquitin Ligase Ligand (e.g., Cereblon Binder) E3->Complex Ligand Recruitment Degradation Proteasomal Degradation Complex->Degradation Polyubiquitination

Caption: Role of 5-(methylamino)pentan-1-ol as an aliphatic linker in PROTAC-mediated protein degradation.

References

  • Google Patents. "WO2021018018A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use".

Sources

Exploratory

1-Pentanol, 5-(methylamino)- : A Comprehensive Technical Guide on Structural Logic, Properties, and PROTAC Linker Applications

Executive Summary 1-Pentanol, 5-(methylamino)- (CAS: 2751-70-4), widely referred to in medicinal chemistry as 5-(methylamino)pentan-1-ol , is an aliphatic bifunctional molecule that has emerged as a critical building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Pentanol, 5-(methylamino)- (CAS: 2751-70-4), widely referred to in medicinal chemistry as 5-(methylamino)pentan-1-ol , is an aliphatic bifunctional molecule that has emerged as a critical building block in modern drug discovery[1]. Featuring a five-carbon alkyl chain terminating in a primary hydroxyl group and a secondary methylamino group, this compound provides an optimal spatial and chemical scaffold. Its most prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as a highly efficient linker connecting target protein ligands to E3 ubiquitin ligase ligands[1]. This whitepaper details the structural causality, physicochemical properties, and validated synthetic workflows for utilizing 5-(methylamino)pentan-1-ol in advanced pharmaceutical development.

Chemical Identity & Structural Logic

The utility of 5-(methylamino)pentan-1-ol is not coincidental; it is dictated by its precise structural features, which solve specific challenges in bioconjugation:

  • Bifunctionality for Orthogonal Conjugation: The molecule possesses two distinct nucleophilic centers. The secondary amine (-NHCH₃) is highly reactive toward electrophiles (e.g., activated carboxylic acids) and allows for the formation of stable, substituted amide bonds. The primary hydroxyl (-OH) at the opposite terminus can participate in etherification (e.g., Mitsunobu reaction) or esterification. This orthogonality allows chemists to sequentially attach two different ligands without relying on complex, yield-reducing protecting group strategies.

  • Aliphatic Chain Length (C5): The five-carbon chain provides a highly flexible, hydrophobic spacer. In PROTAC design, the linker length is critical for forming a stable ternary complex between the target protein, the PROTAC, and the E3 ligase[2]. A C5 chain often provides the ideal distance to prevent steric clashing while maintaining sufficient lipophilicity for cellular membrane permeability.

  • Methyl Substitution: The presence of the N-methyl group (secondary amine) rather than a primary amine restricts the conformational flexibility of the resulting amide bond (often favoring a specific cis/trans rotamer) and removes a hydrogen bond donor. This reduction in hydrogen bond donors favorably impacts the molecule's overall pharmacokinetic profile[3].

Physicochemical Properties

Accurate physicochemical data is essential for predicting the behavior of the linker during synthesis and in biological systems. The quantitative data below is summarized for rapid reference[3][4].

PropertyValueCausality / Significance
Chemical Name 1-Pentanol, 5-(methylamino)-Standard IUPAC nomenclature.
CAS Number 2751-70-4Unique identifier for regulatory compliance[4].
Molecular Formula C₆H₁₅NODetermines exact mass for LC-MS validation[3].
Molecular Weight 117.19 g/mol Low MW ensures the final PROTAC remains within acceptable "Lipinski-like" size limits[3].
Appearance Colorless to light yellow liquidIndicates purity; significant darkening suggests amine oxidation[4].
Topological Polar Surface Area 32.3 ŲLow TPSA (< 90 Ų) contributes favorably to cellular permeability[3].
H-Bond Donors / Acceptors 2 / 2Balanced profile for aqueous solubility and target interaction[3].
Storage Temperature 2-8°C, protect from lightPrevents amine oxidation and thermal degradation[4].

Application in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that hijack the intracellular ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins[2]. 5-(methylamino)pentan-1-ol serves as the structural bridge in these molecules[1].

Causality of Linker Selection: The linker must connect the two ligands without interfering with their respective binding affinities. The aliphatic nature of 5-(methylamino)pentan-1-ol ensures it does not introduce unwanted electrostatic interactions, while its flexibility allows the E3 ligase and target protein to adopt the necessary orientation for polyubiquitination[2].

PROTAC_Pathway POI Target Protein (POI) Linker 5-(methylamino)pentan-1-ol Linker POI->Linker Complex Ternary Complex Formation Linker->Complex Induces E3 E3 Ubiquitin Ligase E3->Linker Ub Polyubiquitination Complex->Ub Recruits E2 Proteasome 26S Proteasome Degradation Ub->Proteasome Targets for

Mechanism of Action: 5-(methylamino)pentan-1-ol acting as a PROTAC linker.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that every synthetic step must operate as a self-validating system . Below are the standard, field-proven protocols for the orthogonal conjugation of 5-(methylamino)pentan-1-ol.

Conjugation Start 5-(methylamino)pentan-1-ol (Bifunctional Linker) Amine Secondary Amine (-NHCH3) Conjugation Start->Amine Hydroxyl Primary Hydroxyl (-OH) Conjugation Start->Hydroxyl Amide Amidation (HATU/DIPEA) -> Target Ligand Amine->Amide Ether Mitsunobu Reaction -> E3 Ligase Ligand Hydroxyl->Ether PROTAC Fully Assembled PROTAC Amide->PROTAC Ether->PROTAC

Orthogonal chemical conjugation workflow for 5-(methylamino)pentan-1-ol.

Protocol 1: Chemoselective Amidation of the Secondary Amine
  • Objective: Couple a carboxylic acid-containing target ligand to the secondary amine of 5-(methylamino)pentan-1-ol.

  • Causality: We utilize HATU as the coupling reagent because it is highly efficient for sterically hindered secondary amines. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

  • Preparation: Dissolve the carboxylic acid ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Activation: Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes to form the active OAt ester.

  • Conjugation: Add 5-(methylamino)pentan-1-ol (1.1 eq) to the mixture.

  • Self-Validation Check: Monitor the reaction via LC-MS after 2 hours. The disappearance of the starting amine mass (m/z 118.1[M+H]⁺) and the appearance of the product mass confirm successful amidation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash heavily with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Etherification of the Hydroxyl Group (Mitsunobu Reaction)
  • Objective: Couple the primary hydroxyl group of the intermediate to a phenol-containing E3 ligase ligand.

  • Causality: The Mitsunobu reaction is chosen because it allows for the formation of an ether bond under mild, neutral conditions, preventing the cleavage of the previously formed amide bond.

  • Preparation: Dissolve the phenol-containing E3 ligand (1.0 eq), the amide intermediate from Protocol 1 (1.0 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Activation: Cool the mixture to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Causality: Slow addition at 0°C prevents the exothermic decomposition of the betaine intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc) and LC-MS. The formation of triphenylphosphine oxide (TPPO) is a visual and chromatographic indicator that the activation cycle has successfully occurred.

  • Purification: Concentrate the mixture and purify via flash column chromatography to separate the product from TPPO and reduced DIAD.

Handling, Safety, and Storage

To maintain scientific integrity and laboratory safety, strict adherence to handling protocols is required.

  • Hazard Profile: Classified under GHS as Corrosive (GHS05) and Harmful (GHS07)[4]. It causes severe skin burns and eye damage (H314) and is harmful if swallowed (H302)[4].

  • Storage (Self-Validating System): Store at 2-8°C in a tightly sealed container, protected from light[4]. Validation: Before use, visually inspect the liquid. 5-(methylamino)pentan-1-ol should be colorless to light yellow[4]. A dark brown color indicates oxidative degradation of the amine, and the batch should be discarded or redistilled.

  • PPE: Handle exclusively within a certified chemical fume hood using nitrile gloves, chemical splash goggles, and a lab coat.

References

  • Google Patents | WO2021018018A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inidbitors with e3 ligase ligand and methods of use |

Sources

Foundational

Spectroscopic Profiling and Analytical Methodology for 5-(Methylamino)pentan-1-ol: A Comprehensive Guide

Introduction & Scientific Rationale In modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), bifunctional aliphatic linkers play a critical role in modulating the physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), bifunctional aliphatic linkers play a critical role in modulating the physicochemical properties of the final therapeutic molecule [1]. 5-(Methylamino)pentan-1-ol (CAS: 2751-70-4) is a highly versatile, heterobifunctional building block featuring a primary alcohol and a secondary methylamine separated by a flexible pentyl chain.

Because it serves as a foundational scaffold in complex syntheses, ensuring the structural integrity and purity of 5-(methylamino)pentan-1-ol is paramount. Impurities, degradation products, or moisture absorption (due to its hygroscopic nature) can drastically impact downstream coupling efficiencies. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of 5-(methylamino)pentan-1-ol, detailing not just the what, but the why behind each analytical choice to establish a self-validating framework for quality control.

Physicochemical Properties & Structural Overview

Before initiating spectroscopic analysis, it is crucial to understand the baseline properties of the molecule. The presence of both hydrogen-bond donors (-OH, -NH) and acceptors (O, N) renders the compound highly polar and hygroscopic.

Table 1: Physicochemical Profile of 5-(Methylamino)pentan-1-ol

PropertyValueStructural Significance
Chemical Name 5-(Methylamino)pentan-1-olLinear C5 chain with terminal heteroatoms
CAS Number 2751-70-4Standard registry identifier [2]
Molecular Formula C₆H₁₅NODetermines exact mass calculations
Molecular Weight 117.19 g/mol Used for stoichiometric conversions
Monoisotopic Mass 117.1154 DaTarget mass for high-resolution MS
Physical State Colorless to pale yellow liquidNecessitates neat ATR-FTIR analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for confirming the carbon backbone and proton environments of 5-(methylamino)pentan-1-ol.

Mechanistic Causality in Solvent Selection

The molecule contains two labile protons (the -OH and the -NH). In standard CDCl₃, these protons often appear as broad, unpredictable humps that can obscure the aliphatic multiplets of the pentyl chain. To create a self-validating system , we employ a D₂O exchange technique. By adding a drop of D₂O to the CDCl₃ sample, the labile protons rapidly exchange with deuterium. Their signals disappear from the aliphatic region and merge into the HOD peak at ~4.8 ppm, leaving a pristine spectrum for accurate integration of the carbon chain [3].

Spectral Data Assignments

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃ + D₂O exchange)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Coupling
3.64Triplet (t)2HC1-H₂Deshielded by adjacent electronegative oxygen (J ≈ 6.5 Hz).
2.60Triplet (t)2HC5-H₂Deshielded by adjacent secondary amine (J ≈ 7.0 Hz).
2.44Singlet (s)3HN-CH₃Sharp singlet characteristic of an N-methyl group.
1.58Multiplet (m)2HC2-H₂Beta to the hydroxyl group.
1.52Multiplet (m)2HC4-H₂Beta to the amine group.
1.40Multiplet (m)2HC3-H₂Most shielded protons, central in the alkyl chain.

Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (ppm)Carbon TypeAssignmentDiagnostic Feature
62.5CH₂C1Strongest deshielding due to primary alcohol.
51.5CH₂C5Deshielded by the nitrogen atom.
36.5CH₃N-CH₃Typical shift for an N-methyl carbon.
32.5CH₂C2Aliphatic chain carbon.
29.5CH₂C4Aliphatic chain carbon.
23.5CH₂C3Central, most shielded aliphatic carbon.
Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 15–20 mg of 5-(methylamino)pentan-1-ol into a clean, dry glass vial.

  • Solvent Addition: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm reference).

  • Moisture Control (D₂O Exchange): Add a single drop of D₂O to the vial, cap tightly, and agitate vigorously for 30 seconds.

  • Transfer: Allow the phases to separate. Transfer the lower organic phase into a standard 5 mm NMR tube using a glass Pasteur pipette, avoiding the water droplet.

  • Acquisition: Acquire the ¹H NMR spectrum (16 scans, relaxation delay 1.5 s) and the ¹³C NMR spectrum (1024 scans, relaxation delay 2.0 s).

Infrared (IR) Spectroscopy

Mechanistic Causality in Method Selection

Because 5-(methylamino)pentan-1-ol is a hygroscopic liquid at room temperature, traditional KBr pelleting is contraindicated. KBr is highly hygroscopic and will absorb atmospheric moisture during preparation, artificially broadening the O-H stretching region and leading to false interpretations. Attenuated Total Reflectance (ATR) FTIR allows for direct, neat analysis of the liquid, minimizing atmospheric exposure and ensuring high-fidelity spectral acquisition.

Table 4: ATR-FTIR Peak Assignments

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
3300 – 3400Strong, BroadO-H stretchConfirms the primary alcohol.
3250 – 3300Medium, BroadN-H stretchOften overlaps with the O-H band; indicates secondary amine.
2850 – 2950Strong, SharpC-H stretch (sp³)Confirms the saturated pentyl backbone.
1450 – 1470MediumC-H bendingScissoring vibrations of the CH₂ groups.
1100 – 1150StrongC-N stretchConfirms the aliphatic amine linkage.
1050StrongC-O stretchConfirms the primary alcohol C-O bond.
Protocol 2: ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol and a lint-free wipe. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Apply 1–2 drops of neat 5-(methylamino)pentan-1-ol directly onto the ATR crystal. Ensure the crystal is completely covered.

  • Acquisition: Collect the sample spectrum using 32 scans from 4000 to 400 cm⁻¹.

  • Validation: Verify the absence of a sharp water bending band at ~1640 cm⁻¹. Its presence indicates excessive moisture absorption, requiring the sample to be dried over 3Å molecular sieves before re-analysis.

Mass Spectrometry (MS)

Mechanistic Causality in Ionization

The presence of the secondary aliphatic amine imparts significant basicity to the molecule. Consequently, Electrospray Ionization in positive mode (ESI+) is the optimal technique. The basic nitrogen acts as an excellent proton acceptor, yielding a robust pseudomolecular ion [M+H]⁺ at m/z 118.1.

To validate the structure, collision-induced dissociation (CID) is utilized. Methylamines characteristically undergo alpha-cleavage to form an iminium ion at m/z 44.0 ([CH₂=NHCH₃]⁺). The presence of this base peak in the MS/MS spectrum is a highly reliable, self-validating marker for the terminal methylamine group [4].

Table 5: LC-ESI-MS Fragmentation Data

m/z ValueIon TypeStructural AssignmentRelative Abundance
118.1[M+H]⁺Intact protonated moleculeHigh
100.1[M+H - H₂O]⁺Loss of water from the primary alcoholMedium
58.1FragmentAlkyl chain cleavageLow
44.0FragmentAlpha cleavage iminium ion[CH₂=NHCH₃]⁺Base Peak (100%)
Protocol 3: LC-ESI-MS Workflow
  • Dilution: Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid ensures complete protonation of the amine prior to droplet desolvation.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a fast gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 3 minutes.

  • Ionization: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Detection: Scan from m/z 50 to 500. Isolate the [M+H]⁺ ion at m/z 118.1 and apply a collision energy of 15–25 eV to observe the diagnostic m/z 44.0 fragment.

Analytical Workflows & Visualizations

To synthesize the methodologies described above, the following diagrams map out the overarching analytical workflow and the specific mass spectrometric fragmentation pathway.

Workflow A 5-(Methylamino)pentan-1-ol Sample Preparation B NMR Spectroscopy (1H, 13C, D2O Exchange) A->B C FT-IR Spectroscopy (Neat ATR Method) A->C D Mass Spectrometry (LC-ESI-MS/MS) A->D E Data Integration & Structural Elucidation B->E C->E D->E F Purity & Identity Confirmation E->F

Analytical workflow for the spectroscopic validation of 5-(methylamino)pentan-1-ol.

MS_Frag M Molecular Ion [M+H]+ m/z 118.1 F1 Alpha Cleavage m/z 44.0 [CH2=NHCH3]+ M->F1 Primary F2 Water Loss m/z 100.1 [M+H-H2O]+ M->F2 Secondary F3 Alkyl Cleavage m/z 58.1 M->F3 Minor

Proposed ESI-MS fragmentation pathway for 5-(methylamino)pentan-1-ol.

Conclusion

The rigorous spectroscopic validation of 5-(methylamino)pentan-1-ol requires a multi-modal approach. By leveraging D₂O exchange in NMR to isolate the aliphatic backbone, utilizing ATR-FTIR to bypass moisture-induced artifacts, and targeting the highly diagnostic m/z 44.0 iminium ion in ESI-MS/MS, researchers can establish a highly trustworthy, self-validating analytical profile. These protocols ensure that this critical bifunctional linker meets the stringent quality requirements necessary for advanced pharmaceutical synthesis and PROTAC development.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary. Retrieved from [Link]

  • ChemSrc. (2024). 5-Hydroxypentanal and Related Pentanol Derivatives. Retrieved from [Link]

Exploratory

The Strategic Utility of 5-(Methylamino)pentan-1-ol (CAS 2751-70-4) in Targeted Protein Degradation and PROTAC Synthesis

Executive Summary In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the architectural design of the linker is as critical as the selection of the target and E3 ligase ligands. CAS 2751-70-4 , chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the architectural design of the linker is as critical as the selection of the target and E3 ligase ligands. CAS 2751-70-4 , chemically known as 5-(Methylamino)pentan-1-ol , has emerged as a highly versatile, heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker[1].

This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in ternary complex formation, and field-proven synthetic protocols for its integration into drug discovery pipelines. By understanding the causality behind its structural advantages, drug developers can optimize their synthetic workflows and improve the pharmacokinetic profiles of their degrader molecules.

Molecular Identity and Physicochemical Properties

Before deploying any linker in a synthetic campaign, a rigorous understanding of its physicochemical properties is required. 5-(Methylamino)pentan-1-ol is a linear, 5-carbon aliphatic chain terminating in a secondary amine and a primary hydroxyl group.

As an application scientist, I emphasize that these metrics are not just numbers; they directly dictate the cell permeability and solubility of the final PROTAC molecule. Maintaining a low overall Topological Polar Surface Area (TPSA) and controlling the number of rotatable bonds is essential to prevent the molecule from violating the "Rule of 5" beyond acceptable limits.

Table 1: Core Chemical and Physical Properties of CAS 2751-70-4
PropertyValueScientific Implication for Drug Design
CAS Number 2751-70-4Unique identifier for procurement and regulatory tracking.
Molecular Formula C₆H₁₅NOSmall molecular footprint minimizes added bulk to the PROTAC[2].
Molecular Weight 117.19 g/mol Low MW ensures the final PROTAC remains as close to 1000 Da as possible[2].
Topological Polar Surface Area (TPSA) 32.3 ŲLow TPSA contributes favorably to the overall membrane permeability of the degrader[2].
Rotatable Bonds 5Provides essential flexibility for ternary complex formation without excessive entropic penalty[2].
Hydrogen Bond Donors / Acceptors 2 / 2Balances aqueous solubility with lipophilicity[2].
Storage Conditions Dark, inert atmosphere, RT to -20°CHygroscopic nature requires protection from moisture to prevent degradation prior to synthesis[3].

Data synthesized from 2[2] and 3[3].

Mechanistic Role in PROTAC Design

The efficacy of a PROTAC is dictated by its ability to induce a stable, cooperative ternary complex between the target protein (e.g., BTK) and the E3 ubiquitin ligase (e.g., Cereblon or VHL)[4].

The "Goldilocks" Chain Length: A 5-carbon chain provides approximately 6–8 Å of linear extension. This specific distance frequently represents the optimal spatial separation to prevent steric clashing between the target and the ligase. If the linker is too short, the proteins repel each other; if it is too long (e.g., extended PEG chains), the entropic penalty of restricting the molecule's conformation during binding becomes thermodynamically unfavorable.

Orthogonal Reactivity: The asymmetry of CAS 2751-70-4 is its greatest synthetic asset. The secondary amine (methylamino) allows for controlled, mono-alkylation or amidation without the risk of over-reaction typical of primary amines. The hydroxyl group remains completely inert under mildly basic amine-coupling conditions, allowing for a subsequent, orthogonal activation step without the need for complex protecting group strategies.

PROTAC_Mechanism Target Target Protein (e.g., BTK) Ternary Ternary Complex Formation Target->Ternary Binds PROTAC PROTAC Molecule Linker: CAS 2751-70-4 PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase (e.g., CRBN / VHL) E3->Ternary Binds Ubiquitin Polyubiquitination Ternary->Ubiquitin Recruits E2 Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets for

Logical relationship of PROTAC-mediated ternary complex formation and targeted degradation.

Experimental Workflow: Heterobifunctional Conjugation Protocol

Successful PROTAC synthesis requires self-validating protocols. The following workflow details the integration of CAS 2751-70-4 into a bifunctional degrader, ensuring that each step provides analytical checkpoints to prevent downstream failures.

Conjugation_Workflow Start CAS 2751-70-4 5-(Methylamino)pentan-1-ol Step1 Step 1: Amine Conjugation (SNAr or Amide Coupling) Start->Step1 Target Ligand + Base Intermediate Intermediate: Target Ligand-Linker-OH Step1->Intermediate Step2 Step 2: Hydroxyl Activation (Mesylation / Mitsunobu) Intermediate->Step2 MsCl / TEA or DEAD / PPh3 Step3 Step 3: E3 Ligand Coupling (Etherification / Alkylation) Step2->Step3 E3 Ligase Ligand Final Final PROTAC Molecule Purification (HPLC) Step3->Final

Step-by-step experimental workflow for orthogonal PROTAC linker conjugation.

Step-by-Step Methodology

Phase 1: Amine Conjugation (Target Ligand Attachment)

  • Preparation: Dissolve the electrophilic target ligand (e.g., an aryl fluoride for SNAr or a carboxylic acid pre-activated with HATU) in anhydrous DMF under an inert argon atmosphere.

    • Causality Insight: Anhydrous conditions are critical. The hygroscopic nature of the amino alcohol[3] can introduce trace water, leading to the rapid hydrolysis of your activated ester or SNAr precursor, drastically reducing yields.

  • Coupling: Add 1.2 equivalents of 5-(Methylamino)pentan-1-ol (CAS 2751-70-4) followed by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Reaction & Validation: Stir at room temperature for 4-12 hours.

    • Self-Validation: Monitor the reaction via LC-MS. Do not proceed to Phase 2 until the mass of the target ligand is fully consumed. The secondary amine of CAS 2751-70-4 ensures a single coupling event, inherently preventing the formation of complex tertiary amine byproducts.

Phase 2: Hydroxyl Activation and E3 Ligase Ligand Coupling

  • Activation: To the purified intermediate from Phase 1 dissolved in anhydrous DCM, add 1.5 equivalents of Methanesulfonyl chloride (MsCl) and 2.0 equivalents of Triethylamine (TEA) at 0°C.

  • Validation: Stir for 1 hour. Confirm complete conversion to the mesylate via TLC or LC-MS.

    • Causality Insight: The hydroxyl must be converted to a superior leaving group (like a mesylate or tosylate) because direct alkylation of the E3 ligand with an unactivated alcohol is thermodynamically unfavorable and prone to elimination side-reactions.

  • E3 Ligand Conjugation: Concentrate the mesylate intermediate, redissolve in DMF, and add the nucleophilic E3 ligase ligand (e.g., a thalidomide derivative with a free phenol or amine) along with K₂CO₃. Heat to 60°C for 8 hours.

  • Final Purification: Isolate the final PROTAC via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Data Presentation: Comparative Linker Dynamics

To illustrate the impact of linker selection, Table 2 summarizes the theoretical impact of linker length on ternary complex stability, highlighting why the 5-carbon aliphatic chain of CAS 2751-70-4 is frequently selected over alternatives[4].

Table 2: Impact of Linker Length on PROTAC Thermodynamics
Linker TypeChain LengthSteric Clash RiskEntropic PenaltyOverall Ternary Complex Stability
Short Alkyl (C2-C3)~3-4 ÅHigh LowPoor (Proteins repel each other)
CAS 2751-70-4 (C5) ~6-8 Å Low Moderate Optimal (Goldilocks Zone)
Long PEG (PEG4-PEG6)>15 ÅVery LowHigh Variable (Often suffers from poor cooperativity)

Conclusion

CAS 2751-70-4 is not merely a structural spacer; it is a strategically designed chemical tool that dictates the thermodynamic and pharmacokinetic success of a PROTAC. By leveraging its orthogonal reactivity—specifically the distinct electronic and steric profiles of its secondary amine and primary hydroxyl termini—drug development professionals can construct highly efficient, cell-permeable degraders with minimized synthetic bottlenecks.

References

  • 1-Pentanol, 5-(methylamino)- 2751-70-4 wiki Source: Guidechem URL:2

  • 5-(Methylamino)pentan-1-ol | PROTAC Linker Source: MedChemExpress URL:1

  • 5-(Methylamino)pentan-1-ol | 2751-70-4 Source: Sigma-Aldrich URL:3

  • WO2021018018A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use Source: Google Patents URL:4

Sources

Foundational

5-(Methylamino)pentan-1-ol: A Bifunctional Building Block in Advanced Organic Synthesis and PROTAC Development

Executive Summary In modern medicinal chemistry, the design of heterobifunctional molecules—such as —relies heavily on the precise selection of linker moieties[1]. As a Senior Application Scientist, I frequently utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of heterobifunctional molecules—such as —relies heavily on the precise selection of linker moieties[1]. As a Senior Application Scientist, I frequently utilize 5-(methylamino)pentan-1-ol (CAS 2751-70-4) as a core building block. This molecule offers a unique combination of a secondary amine and a primary alcohol separated by a flexible five-carbon aliphatic chain. This guide explores the physicochemical rationale, orthogonal reactivity, and self-validating synthetic protocols required to successfully integrate this building block into complex drug discovery workflows.

Physicochemical Profiling & Structural Causality

The structural architecture of a linker dictates the physicochemical properties (e.g., solubility, cell permeability) and the conformational flexibility of the final degrader molecule. The five-carbon alkyl chain of 5-(methylamino)pentan-1-ol provides an optimal spatial distance that prevents steric clash between the E3 ligase and the target protein, while maintaining a lower topological polar surface area (TPSA) compared to polyethylene glycol (PEG) linkers[2].

Table 1: Physicochemical Properties of 5-(Methylamino)pentan-1-ol
PropertyValueScientific Implication
CAS Number 2751-70-4Standard identifier for procurement and regulatory tracking.
Molecular Formula C6H15NOLow molecular weight (117.19 g/mol ) minimizes the overall mass of the final PROTAC.
Functional Groups Secondary Amine, Primary OHEnables orthogonal functionalization (e.g., amidation vs. etherification).
Spacer Length 5 Carbon AtomsProvides moderate conformational flexibility; ideal for optimizing ternary complex formation.

Mechanism of Action in Targeted Protein Degradation

When incorporated into a PROTAC, the 5-(methylamino)pentyl moiety acts as the critical tether between the target-binding ligand and the E3 ligase-recruiting ligand., which is essential for optimizing the degradation efficiency of the target protein[2].

G POI Protein of Interest PROTAC PROTAC (Alkyl Linker) POI->PROTAC E3 E3 Ligase PROTAC->E3 UB Ubiquitin E3->UB recruits Degradation Proteasome UB->Degradation tags for

Fig 1: PROTAC ternary complex formation and ubiquitin-mediated degradation pathway.

Orthogonal Reactivity and Synthetic Workflows

To utilize 5-(methylamino)pentan-1-ol effectively, one must exploit the differential nucleophilicity of its functional groups. The secondary amine is significantly more nucleophilic than the primary alcohol. However, to prevent unwanted side reactions during multistep synthesis, orthogonal protection is mandatory.

Workflow SM 5-(methylamino)pentan-1-ol Step1 Step 1: N-Boc Protection SM->Step1 Step2 Step 2: O-Functionalization Step1->Step2 Step3 Step 3: Boc Deprotection Step2->Step3 Step4 Step 4: Amidation (E3 Ligand) Step3->Step4 Product Final PROTAC Step4->Product

Fig 2: Step-by-step synthetic workflow for functionalizing 5-(methylamino)pentan-1-ol.

Protocol 1: Chemoselective N-Boc Protection (Self-Validating)

Causality: By maintaining the reaction at 0 °C and strictly limiting Di-tert-butyl dicarbonate (Boc2O) to 1.05 equivalents, we kinetically favor the N-acylation of the secondary amine over the O-acylation of the primary alcohol, preventing the formation of the N,O-diBoc byproduct.

Step-by-Step Methodology:

  • Initiation: Dissolve 5-(methylamino)pentan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et3N, 1.2 eq) dropwise. The base neutralizes any trace acid and enhances the nucleophilicity of the amine.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Boc2O (1.05 eq) dissolved in DCM over 30 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with ninhydrin and heat. Validation: The starting material will appear as a dark purple spot (free amine). The successful formation of the N-Boc product is confirmed by the disappearance of the purple spot and the appearance of a new, higher Rf​ spot that only visualizes under phosphomolybdic acid (PMA) or iodine, as the protected amine no longer reacts with ninhydrin.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol 2: Mitsunobu O-Alkylation

Causality: The Mitsunobu reaction is ideal for coupling the primary alcohol of the N-Boc protected intermediate to a phenolic target ligand. Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) activate the hydroxyl group, turning it into an excellent leaving group for the incoming phenoxide nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected intermediate (1.0 eq), the phenolic target ligand (1.1 eq), and PPh3 (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Activation: Cool the mixture to 0 °C. Add DIAD (1.2 eq) dropwise. The color will transition from yellow to clear as the betaine intermediate forms and reacts.

  • Propagation: Stir at room temperature for 12 hours.

  • Self-Validation Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Validation: The reaction is deemed complete when the Extracted Ion Chromatogram (EIC) shows the complete consumption of the starting material mass ( [M+H]+ ) and the emergence of the desired product mass.

  • Purification: Concentrate the mixture and purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Impact of Linker Length on Degradation

The selection of a 5-carbon linker is not arbitrary. have demonstrated that varying the alkyl chain length directly influences the degradation efficiency by altering the stability of the ternary complex[3].

Table 2: Impact of Alkyl Linker Length on HDAC1 Degradation Efficiency
Linker TypeCarbon Chain LengthHDAC1 Degradation ( Dmax​ at 10 µM)Cellular Viability Impact
Short Alkyl6 Atoms< 10%Negligible
Medium Alkyl 9-11 Atoms (Includes Pentyl derivatives) > 85% High (Induces Apoptosis)
Long Alkyl12+ Atoms~ 70%Moderate
PEG-basedEquivalent to 10 Atoms< 15%Negligible

Note: Data synthesized from HDAC1/2 PROTAC optimization studies, demonstrating that rigidifying the linker with specific alkyl lengths (such as those derived from pentyl building blocks) significantly outperforms highly flexible PEG linkers in certain target classes[3].

Conclusion

5-(Methylamino)pentan-1-ol is an indispensable building block in the modern synthetic chemist's toolkit. Its bifunctional nature allows for highly controlled, orthogonal functionalization, while its five-carbon aliphatic chain provides the precise spatial geometry required for effective PROTAC ternary complex formation. By adhering to self-validating protocols—such as TLC-based ninhydrin exclusion and LC-MS mass tracking—researchers can ensure high-fidelity synthesis of advanced therapeutic degraders.

References

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Smalley, J. P., et al. "Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells". ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Exploratory

The Latent Potential of 1-Pentanol, 5-(methylamino)-: A Scaffolding Approach for Modern Medicinal Chemistry

Abstract In the vast landscape of chemical entities available to medicinal chemists, simple, bifunctional molecules often represent overlooked starting points for the development of novel therapeutics. 1-Pentanol, 5-(met...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the vast landscape of chemical entities available to medicinal chemists, simple, bifunctional molecules often represent overlooked starting points for the development of novel therapeutics. 1-Pentanol, 5-(methylamino)- (CAS No: 2751-70-4), a linear five-carbon chain bearing a primary alcohol at one terminus and a secondary methylamine at the other, embodies such a scaffold. While specific biological activity for this particular molecule is not extensively documented in publicly available literature, its structural motifs are prevalent in a multitude of biologically active compounds. This in-depth technical guide will, therefore, explore the potential applications of 1-Pentanol, 5-(methylamino)- in medicinal chemistry, not as a therapeutic agent in its own right, but as a versatile and promising building block for the generation of diverse and potent drug candidates. We will delve into its physicochemical properties, potential therapeutic targets based on structure-activity relationships of related amino alcohols, proposed synthetic strategies for library generation, and a hypothetical drug discovery workflow.

The Amino Alcohol Scaffold: A Privileged Motif in Drug Discovery

The amino alcohol functional group is a well-established "privileged" scaffold in medicinal chemistry.[1] This is due to its ability to participate in a variety of non-covalent interactions with biological targets, including hydrogen bonding (as both donor and acceptor), ionic interactions (via the protonated amine), and hydrophobic interactions (through the alkyl backbone).[2] This versatility has led to the incorporation of the amino alcohol motif into a wide array of approved drugs and clinical candidates targeting diverse disease areas.

For instance, β-amino alcohol derivatives have shown promise as cytotoxic agents against various cancer cell lines. Furthermore, modifications of the amino alcohol scaffold have yielded compounds with anti-inflammatory,[3][4] antiarrhythmic, and even antibiotic and antifungal properties.[5] The 1,5-substitution pattern in 1-Pentanol, 5-(methylamino)- offers a flexible linker that can orient pharmacophoric groups in a variety of spatial arrangements, making it an attractive starting point for fragment-based and scaffold-based drug design.[6][7]

Physicochemical Properties and Drug-Likeness of 1-Pentanol, 5-(methylamino)-

A molecule's potential as a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The key properties of 1-Pentanol, 5-(methylamino)- are summarized below:

PropertyValueSource
Molecular Formula C6H15NO[8]
Molecular Weight 117.19 g/mol [8]
Topological Polar Surface Area (TPSA) 32.3 Ų[8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 2[8]
Rotatable Bonds 5[8]

These properties suggest that 1-Pentanol, 5-(methylamino)- possesses good "drug-like" characteristics according to Lipinski's Rule of Five, a widely used guideline in drug discovery. Its low molecular weight and TPSA suggest the potential for good oral bioavailability and cell permeability.

Potential Therapeutic Applications: A Hypothesis-Driven Approach

Given the lack of specific biological data for 1-Pentanol, 5-(methylamino)-, we can hypothesize potential therapeutic applications by examining the known activities of structurally related amino alcohols.

Oncology

The cytotoxicity of β-amino alcohol derivatives suggests that libraries based on the 1-Pentanol, 5-(methylamino)- scaffold could be screened against a panel of cancer cell lines.[9] The primary alcohol could be a handle for introducing various cytotoxic warheads, while the methylamino group could be modified to modulate solubility and target engagement.

Inflammation and Immunology

β-amino alcohol derivatives have been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses.[3][4] The flexible five-carbon linker of 1-Pentanol, 5-(methylamino)- could be used to position aromatic or heterocyclic moieties that interact with the TLR4 receptor complex.

Infectious Diseases

The amino alcohol motif is present in some antifungal and antibacterial agents.[5] Libraries derived from 1-Pentanol, 5-(methylamino)- could be screened for activity against a range of pathogenic bacteria and fungi. The bifunctional nature of the scaffold allows for the introduction of diverse chemical functionalities to probe for antimicrobial activity.

Synthetic Strategies for Library Generation

The synthetic tractability of a scaffold is paramount for its successful application in a medicinal chemistry program. 1-Pentanol, 5-(methylamino)- offers several straightforward handles for chemical modification.

General Synthetic Approach

A general and efficient method for the synthesis of 1,5-amino alcohols involves the nucleophilic addition of organozinc reagents to semicyclic N,O-acetals.[10] This approach allows for the introduction of a wide variety of substituents.

G Semicyclic N,O-Acetal Semicyclic N,O-Acetal 1,5-Amino Alcohol 1,5-Amino Alcohol Semicyclic N,O-Acetal->1,5-Amino Alcohol + Organozinc Reagent Organozinc Reagent Organozinc Reagent G cluster_0 Scaffold Preparation cluster_1 Derivatization cluster_2 Purification & Analysis cluster_3 Screening Library Start 1-Pentanol, 5-(methylamino)- Amine_Modification N-Acylation / N-Alkylation Start->Amine_Modification Alcohol_Modification Esterification / Etherification Start->Alcohol_Modification Purification Parallel Purification (e.g., HPLC) Amine_Modification->Purification Alcohol_Modification->Purification Analysis LC-MS, NMR Purification->Analysis Library Diverse Library of Analogs Analysis->Library G Scaffold 1-Pentanol, 5-(methylamino)- R1 R1 (at -OH) Scaffold->R1 R2 R2 (at -NHMe) Scaffold->R2 Activity Biological Activity R1->Activity R2->Activity

Caption: Basic SAR exploration.

Lead Optimization and Preclinical Development

Promising lead compounds with good potency and selectivity would undergo lead optimization to improve their ADME/Tox properties. T[11]his would involve further chemical modifications and a battery of in vitro and in vivo assays. Successful preclinical candidates would then be advanced into clinical development.

Bioisosteric Replacements and Future Directions

To further explore the chemical space around the 1-Pentanol, 5-(methylamino)- scaffold, various bioisosteric replacements for the hydroxyl and methylamino groups could be considered. F[12][13][14][15]or example, the hydroxyl group could be replaced with a thiol or an amine, while the methylamino group could be replaced with other small alkylamines or incorporated into a heterocyclic ring. These modifications could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

While 1-Pentanol, 5-(methylamino)- may not be a drug in itself, its simple, bifunctional nature makes it a highly attractive and versatile starting point for medicinal chemistry campaigns. Its favorable physicochemical properties and the proven track record of the amino alcohol scaffold in drug discovery provide a strong rationale for its exploration. Through systematic library synthesis, hypothesis-driven screening, and iterative lead optimization, this humble molecule holds the potential to be the progenitor of a new generation of therapeutics.

References

  • Efficient approach to access functionalized 1,4- and 1,5-amino alcohols has been developed through the nucleophilic addition of semicyclic N,O-acetal with organozinc reagents. (2019). The Journal of Organic Chemistry. [Link]

  • Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563.
  • Priyanka L. Gaikwad, Priyanka S. Gandhi, Deepali M. Jagdale, Vilasrao J. Kadam. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • Chavez, S. A., Martinko, A. J., Lau, C., Pham, M. N., Cheng, K., Bevan, D. E., ... & Yin, H. (2011). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. Journal of medicinal chemistry, 54(13), 4659-4669. [Link]

  • Eckstein, M., Cegła, M., Krupińska, J., Cebo, B., & Michna, M. (1987). New Derivatives of Amino Alcohols With Antiarrhythmic Activity. Polish journal of pharmacology and pharmacy, 39(3), 317-322.
  • Chavez, S. A., Martinko, A. J., Lau, C., Pham, M. N., Cheng, K., Bevan, D. E., ... & Yin, H. (2011). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. Journal of medicinal chemistry, 54(13), 4659–4669. [Link]

  • Synthesis of Amino Alcohols and Esters. UM Students' Repository. [Link]

  • Neuburger, J. E., Gazizova, A., Tiedemann, S., & von Langermann, J. (2020). Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. European Journal of Organic Chemistry, 2020(39), 6245-6253.
  • Common bioisosteres of different functional groups. ResearchGate. [Link]

  • Amino Alcohol Derivatives Research Articles. R Discovery. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • 6-(Methylamino)hexane-1,2,3,4,5-pentanol 4-(((1S,2S)-1-Hydroxy-2,3-dihydro-1H,1′H-[2,2-biinden]-2-yl)methyl)benzoate (PH46A): A Novel Small Molecule With Efficacy In Murine Models Of Colitis. ACS Publications. [Link]

  • 6-(Methylamino)hexane-1,2,3,4,5-pentanol 4-(((1S,2S)-1-Hydroxy-2,3-dihydro-1H,1 ' H-[2,2-biinden]-2-yl)methyl)benzoate (PH46A): A Novel Small Molecule With. ResearchGate. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. MDPI. [Link]

  • One Pot Synthesis of N-substituted β-amino Alcohols. CHEM21. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. [Link]

  • 3-Arylamino alcohols as key structural components in drug development. ResearchGate. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • 1-Pentanol (71-41-0). Chemical Effects in Biological Systems. [Link]

  • Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. PMC. [Link]

  • Drunken Membranes: Short-Chain Alcohols Alter Fusion of Liposomes to Planar Lipid Bilayers. PMC. [Link]

  • Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2. PMC. [Link]

  • ADME-Tox profiles of some food additives and pesticides. ResearchGate. [Link]

  • Mephedrone. Wikipedia. [Link]

  • Structure−Activity Relationships of Analogues with Aromatic Amino Acids Substituted at the Tyr(Me) 10 Moiety of CbA. ResearchGate. [Link]

  • Aminoalcohol – Knowledge and References. Taylor & Francis. [Link]

  • Scaffolds For Drug Design Research Articles. R Discovery. [Link]

  • Short-chain alcohols promote an early stage of membrane hemifusion. PubMed. [Link]

  • Selected amines and amino alcohols. Miljøstyrelsen. [Link]

  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. PMC. [Link]

  • Retro Drug Design: From Target Properties to Molecular Structures. PMC. [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. [Link]

  • Phytochemical profiling of the bioactive principles of Alysicarpus glumaceus (Vahl) DC. aerial parts. DergiPark. [Link]

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Foundational

The Architectures of Efficacy: A Comprehensive Technical Guide to N-Alkylated Amino Alcohols in Modern Therapeutics and Synthesis

Executive Summary N-alkylated amino alcohols represent a highly privileged class of bifunctional pharmacophores and structural intermediates. Characterized by the presence of both an alkylated amine and a hydroxyl group,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-alkylated amino alcohols represent a highly privileged class of bifunctional pharmacophores and structural intermediates. Characterized by the presence of both an alkylated amine and a hydroxyl group, these molecules offer a unique convergence of titratable basicity, hydrogen-bonding capacity, and tunable lipophilicity. This whitepaper provides an in-depth mechanistic analysis of their synthesis, structural utility, and critical role in modern drug development—ranging from targeted ceramidase inhibitors to the ionizable lipids driving mRNA-lipid nanoparticle (LNP) vaccines.

Mechanistic Foundations & Structural Significance

The therapeutic and synthetic value of N-alkylated amino alcohols stems from their dual-functional nature.

  • The Amine Motif: N-alkylation modulates the steric bulk and the pKa of the nitrogen atom. In physiological environments, this allows the molecule to act as a pH-sensitive trigger.

  • The Alcohol Motif: The hydroxyl group serves as a critical hydrogen-bond donor and acceptor, stabilizing target-receptor interactions or, in the case of supramolecular assemblies like LNPs, facilitating non-ionic interactions that nucleate RNA-lipid complex cores[1].

The causality behind their widespread use is rooted in physicochemical tuning . By altering the length and branching of the N-alkyl chain, drug developers can precisely calibrate the molecule's partition coefficient (LogP) and membrane permeability without abolishing the aqueous solubility provided by the polar amino-alcohol headgroup.

Core Synthetic Methodologies

The synthesis of N-alkylated amino alcohols must be highly controlled to avoid polyalkylation and ensure regio- and stereoselectivity. Two field-proven methodologies dominate the landscape.

Regioselective Epoxide Ring-Opening (Aminolysis)

The nucleophilic ring-opening of epoxides by amines is the most direct route to β -amino alcohols[2][3].

  • Causality of Selectivity: Under standard thermal conditions, primary and secondary amines attack the less sterically hindered carbon of the epoxide (an SN​2 pathway), yielding high regioselectivity. However, to accelerate the reaction and operate under milder conditions, Lewis acid catalysts (e.g., LiBr , ZrO(OTf)2​ , or InBr3​ ) are employed[3][4]. The Lewis acid coordinates to the epoxide oxygen, increasing the electrophilicity of the adjacent carbons. Depending on the electronic nature of the epoxide substituents, the catalyst can shift the transition state toward an SN​1 -like pathway, allowing attack at the more substituted carbon if it can stabilize a partial positive charge.

Reductive Amination

Direct N-alkylation using alkyl halides often leads to over-alkylation, generating unwanted quaternary ammonium salts. Reductive amination circumvents this by condensing an amino alcohol with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced in situ[5][6].

  • Causality of Control: The steric bulk of the resulting secondary or tertiary amine significantly lowers its nucleophilicity compared to the starting primary amine. Furthermore, the rapid reduction of the transient iminium ion by mild reducing agents (like Sodium triacetoxyborohydride, NaBH(OAc)3​ ) essentially traps the mono-alkylated product, making this a self-limiting and highly controlled system.

SynthWorkflow Start Target: N-Alkylated Amino Alcohol Decision Precursor Availability? Start->Decision Epoxide Epoxide + Amine Decision->Epoxide Alkene/Epoxide available AminoAlc Amino Alcohol + Carbonyl Decision->AminoAlc Primary amine available Cat1 Lewis Acid Catalyst (e.g., LiBr, ZrO(OTf)2) Epoxide->Cat1 Cat2 Reducing Agent (e.g., NaBH(OAc)3) AminoAlc->Cat2 Prod1 β-Amino Alcohol (High Regioselectivity) Cat1->Prod1 Prod2 N-Alkylated Product (No Over-alkylation) Cat2->Prod2

Caption: Synthetic decision tree illustrating the controlled pathways for N-alkylated amino alcohol synthesis.

Applications in Modern Drug Discovery & Delivery

Ionizable Lipids in mRNA-LNPs

The most globally impactful application of N-alkylated amino alcohols is their integration into ionizable lipids for mRNA delivery, such as ALC-0315 (used in the Pfizer/BioNTech BNT162b2 vaccine) and SM-102 (used in Moderna's mRNA-1273)[7][8]. These lipids feature an N-alkylated amino alcohol headgroup. The amine provides a specific pKa (typically between 6.0 and 6.8). At physiological pH (7.4), the lipid remains neutral, preventing rapid clearance and systemic toxicity. However, upon cellular endocytosis, the endosomal pH drops to ~5.5, protonating the tertiary amine. This cationic state induces electrostatic interactions with anionic endosomal phospholipids, disrupting the membrane and facilitating the escape of the mRNA into the cytosol[9][10]. Furthermore, the hydroxyl group in lipids like ALC-0315 forms critical hydrogen bonds that stabilize the internal mRNA-lipid complex[1].

EndosomalEscape LNP mRNA-LNP Complex (Neutral pH 7.4) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome Maturation (pH drops to ~5.5) Endocytosis->Endosome Protonation Protonation of N-Alkyl Amino Alcohol Endosome->Protonation Fusion Electrostatic Interaction with Anionic Endosomal Lipids Protonation->Fusion Release Membrane Disruption & mRNA Release into Cytosol Fusion->Release

Caption: Mechanism of mRNA endosomal escape mediated by pH-dependent protonation of N-alkyl amino lipids.

Sphingolipid Analogs and Ceramidase Inhibition

Beyond delivery systems, N-alkylated amino alcohols act as direct active pharmaceutical ingredients (APIs). A prime example is the development of synthetic sphingolipid analogs. Research into ceramidase inhibitors has yielded compounds like D-e-MAPP and its N-alkyl-amino-alcohol derivatives (Class C analogs)[11]. By reducing the N-acyl moiety of ceramides to an N-alkyl-amino group, researchers created lysosomotropic analogs that effectively inhibit alkaline ceramidase, thereby regulating ceramide-sphingosine inter-metabolism and inducing cytotoxicity in specific cancer cell lines[11].

Experimental Workflows & Validated Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for synthesizing N-alkylated amino alcohols.

Protocol 1: Lewis Acid-Catalyzed Regioselective Epoxide Aminolysis

Objective: Synthesize a β -amino alcohol with high regioselectivity.

  • Preparation: In an oven-dried round-bottom flask, dissolve the terminal epoxide (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of LiBr (10 mol%). Causality: LiBr acts as a mild Lewis acid, coordinating to the oxirane oxygen to lower the activation energy of the nucleophilic attack without inducing polymerization.

  • Reaction: Stir the mixture at room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is typically complete within 2–4 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with EtOAc.

  • Validation: Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo. Validate regioselectivity via 1H NMR; the appearance of a downfield methine proton adjacent to the hydroxyl group confirms attack at the terminal carbon.

Protocol 2: Reductive Amination for N-Alkylation

Objective: Selectively N-alkylate a primary amino alcohol without over-alkylation.

  • Iminium Formation: Dissolve the primary amino alcohol (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in 1,2-dichloroethane (DCE). Stir for 1 hour at room temperature. Validation check: An aliquot can be analyzed via IR spectroscopy to confirm the disappearance of the carbonyl stretch (~1710 cm−1 ) and appearance of the imine stretch (~1660 cm−1 ).

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv) portion-wise. Causality: NaBH(OAc)3​ is a mild reducing agent that selectively reduces the iminium ion over unreacted aldehydes, preventing side reactions.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with 1N NaOH to free-base the newly formed secondary/tertiary amine. Extract with DCM, wash with brine, dry over MgSO4​ , and concentrate.

Quantitative Data Presentation

The table below summarizes the physicochemical properties of critical N-alkylated amino alcohols utilized in modern therapeutics and delivery systems.

Compound / MotifPrimary ApplicationStructural CharacteristicsApprox. pKaKey Functionality
ALC-0315 mRNA-LNP Vaccine (Pfizer/BioNTech)Tertiary amine, primary alcohol, branched di-ester tails~6.09pH-sensitive endosomal escape; H-bonding for LNP core stability.
SM-102 mRNA-LNP Vaccine (Moderna)Tertiary amine, primary alcohol, branched ester tails~6.68High biodegradability; electrostatic fusion with endosomal membrane.
Class C Analogs (e.g., LCL284) Oncology / Ceramidase InhibitorSecondary amine, secondary alcohol, lipophilic tailN/ALysosomotropic accumulation; competitive inhibition of ceramidase.
Propranolol Cardiovascular (Beta-blocker)Secondary amine, secondary alcohol, naphthyl ring~9.4Competitive antagonism at β1​ -adrenergic receptors.

References

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. Available at:[Link]

  • Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications. Available at:[Link]

  • Novel Analogs of D-e-MAPP and B13. Part 2. Signature Effects on Bioactive Sphingolipids. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Lipid Nanoparticle-Based Delivery System—A Competing Place for mRNA Vaccines. Frontiers in Nanotechnology / PMC. Available at:[Link]

  • Lipid Nanoparticle Delivery Systems to Enable mRNA-Based Therapeutics. Pharmaceutics / MDPI. Available at:[Link]

  • Dual Ethanolamine Head Groups in Ionizable Lipids Facilitate Phospholipid-free Stable Nanoparticle Formulation. bioRxiv. Available at:[Link]

  • Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging. Theranostics. Available at: [Link]

Sources

Exploratory

Chemoselective Reactivity of Primary Amines and Primary Alcohols in Drug Development

Executive Summary In the fields of medicinal chemistry, bioconjugation, and active pharmaceutical ingredient (API) synthesis, the ability to selectively functionalize specific moieties in the presence of competing reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of medicinal chemistry, bioconjugation, and active pharmaceutical ingredient (API) synthesis, the ability to selectively functionalize specific moieties in the presence of competing reactive groups is paramount. Primary amines ( R−NH2​ ) and primary alcohols ( R−OH ) frequently coexist in complex biological scaffolds, such as amino alcohols, peptides, and nucleosides. Designing robust, scalable synthetic routes requires a deep understanding of the intrinsic reactivity differences between these two functional groups. This guide synthesizes the mechanistic causality behind their reactivity, provides quantitative metrics for predicting chemoselectivity, and outlines self-validating experimental protocols for targeted functionalization.

Mechanistic Foundations: The Causality of Reactivity

The divergent reactivity of primary amines and primary alcohols is fundamentally rooted in the atomic properties of nitrogen and oxygen, specifically electronegativity and polarizability.

Electronegativity and Nucleophilicity

Oxygen is significantly more electronegative than nitrogen. Consequently, the oxygen atom in a primary alcohol holds its non-bonding lone electron pairs much more tightly to its nucleus. In contrast, the lone pair on the nitrogen of a primary amine is more polarizable and readily available to be donated to an electrophile. This makes primary amines substantially stronger nucleophiles than primary alcohols under neutral conditions. The Mayr nucleophilicity parameter ( N ), which quantitatively compares nucleophile strength, demonstrates that primary amines (e.g., methylamine, N=13.85 ) are orders of magnitude more nucleophilic than neutral alcohols[1]. Furthermore, steric hindrance plays a measurable role; branching reduces the nucleophilicity of primary amines, as seen when moving from methylamine to tert-butylamine ( N=10.48 )[1].

Acid-Base Dynamics

The electronegativity difference also dictates the Brønsted acidity of these functional groups. Primary alcohols are weak acids with a pKa​ of approximately 15–16, meaning they can be deprotonated by strong bases (e.g., Sodium Hydride, NaH ) to form highly nucleophilic alkoxide anions ( RO− )[2]. Primary amines, however, are extremely weak acids with a pKa​ of roughly 33–36[2]. It is practically impossible to deprotonate an amine with standard bases.

Conversely, when acting as bases themselves, primary amines are easily protonated to form their conjugate acids (ammonium ions, R−NH3+​ ), which typically have a pKaH​ of 9–11[3]. This pH-dependent protonation state is the primary lever chemists pull to control chemoselectivity in aqueous or buffered media.

Reactivity A Electronegativity: O > N B Lone Pair Availability: N > O A->B Determines D Acidity (pKa): Alcohol (~16) > Amine (~35) A->D Determines C Nucleophilicity: Primary Amine > Primary Alcohol B->C Drives E Chemoselective N-Acylation (Neutral/Mild Base) C->E Enables F Selective O-Alkylation (Strong Base Deprotonation) D->F Enables

Logical flow from atomic electronegativity to macroscopic chemoselectivity.

Quantitative Reactivity Metrics

To rationally design a chemoselective reaction, one must consult the quantitative thermodynamic and kinetic parameters of the target functional groups. The table below summarizes the core metrics driving the differentiation between primary amines and primary alcohols.

PropertyPrimary Amine ( R−NH2​ )Primary Alcohol ( R−OH )Mechanistic Implication
Brønsted Acidity ( pKa​ ) ~ 33 - 36[2]~ 15 - 16[2]Alcohols can be selectively deprotonated to alkoxides using strong bases (e.g., NaH ).
Conjugate Acid ( pKaH​ ) ~ 9 - 11[3]~ -2Amines are protonated at physiological pH, requiring mild alkaline buffers to restore nucleophilicity.
Mayr Nucleophilicity ( N ) 10.48 - 13.85[1]< 5 (Neutral State)Amines will outcompete neutral alcohols for electrophiles under kinetic control.
Bioconjugation Targets NHS esters, IsothiocyanatesEpoxides, PhosphoramiditesAmines react rapidly with activated esters without cross-reacting with neutral hydroxyls[4].

Chemoselectivity in Bioconjugation and Synthesis

In bioconjugation, primary amines (such as the ϵ -amino group of lysine residues) readily undergo reactions with activated esters (like N-hydroxysuccinimide (NHS) esters) at slightly alkaline pH[4]. Under these conditions, the side-chain hydroxyl groups of serine or threonine remain neutral and generally do not cross-react, unless catalyzed by a nearby histidine residue[4].

When dealing with small-molecule amino alcohols, N- versus O-acylation can be effectively controlled by manipulating the reaction environment. Running the reaction under neutral or mildly basic conditions exploits the innate kinetic superiority of the amine, leading to chemoselective N-acylation[5]. Conversely, if O-alkylation is desired, the amine must typically be protected (e.g., as a Boc or Fmoc carbamate), followed by strong base deprotonation of the alcohol to form the reactive alkoxide.

Workflow Start Amino Alcohol (Contains both -NH2 and -OH) Cond1 Phosphate Buffer (pH 7.4) + Acylating Agent Start->Cond1 Cond2 Strong Base (e.g., NaH) + Alkylating Agent Start->Cond2 Prod1 N-Acylated Product (Kinetic Control) Cond1->Prod1 Amine acts as nucleophile Prod2 O-Alkylated Product (Thermodynamic Control) Cond2->Prod2 Alkoxide acts as nucleophile

Divergent experimental workflows for selective functionalization of amino alcohols.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure the causality of the chemical transformations is verified at the bench.

Protocol A: Metal-Free Chemoselective N-Acylation of Amino Alcohols

This protocol leverages the kinetic nucleophilicity of the primary amine under neutral, bio-compatible conditions to achieve selective N-acylation without protecting the alcohol[5].

Materials: Amino alcohol substrate, Chloroacetyl chloride (or target acyl chloride), 0.1 M Phosphate buffer (pH 7.4), Ethyl acetate (for extraction).

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 1.0 equivalent of the amino alcohol in 0.1 M phosphate buffer (pH 7.4) to achieve a 0.2 M concentration. Causality Note: The pH of 7.4 ensures a small but highly reactive equilibrium fraction of the amine exists as the free base, while the alcohol remains strictly protonated and non-nucleophilic.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Add 1.1 equivalents of chloroacetyl chloride dropwise over 5 minutes under vigorous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 20 minutes[5].

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate. Stain with Ninhydrin. The starting material will yield a deep purple spot (primary amine), while the product will be Ninhydrin-negative, confirming the consumption of the primary amine.

  • Workup: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint 2 (LC-MS/NMR): Analyze the crude product. 1H -NMR should show a downfield shift of the protons adjacent to the nitrogen, while the protons adjacent to the hydroxyl group remain relatively unchanged.

Protocol B: Bioconjugation via Alcohol Activation (Oxidation to Reductive Amination)

Because the terminal hydroxyl group of a primary alcohol (e.g., Benzyl-PEG10-alcohol) is not directly reactive with primary amines under standard conditions, it must be activated. This protocol outlines the oxidation of the alcohol to an aldehyde, followed by reductive amination[6].

Materials: Benzyl-PEG10-alcohol, Dess-Martin Periodinane (DMP), Target primary amine (e.g., protein/peptide), Sodium cyanoborohydride ( NaBH3​CN ), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Alcohol Oxidation: Dissolve 1.0 equivalent of Benzyl-PEG10-alcohol in anhydrous DCM. Add 1.5 equivalents of DMP. Stir at room temperature for 2-4 hours[6].

  • Validation Checkpoint 1 (NMR): Take a small aliquot, concentrate, and run a quick 1H -NMR. The disappearance of the CH2​−OH protons and the appearance of a distinct aldehyde proton singlet at ~9.8 ppm validates the activation of the alcohol.

  • Purification of Intermediate: Quench the oxidation with saturated aqueous NaHCO3​ and Na2​S2​O3​ . Extract with DCM, dry, and concentrate to isolate the PEG-aldehyde.

  • Schiff Base Formation: Dissolve the target primary amine in a compatible buffer (e.g., PBS pH 7.2). Add the PEG-aldehyde. Allow to stir for 1 hour to form the reversible Schiff base (imine).

  • Reductive Amination: Add 5-10 equivalents of NaBH3​CN to the mixture. Stir for 12-24 hours at room temperature to reduce the imine to a stable secondary amine linkage[6].

  • Validation Checkpoint 2 (SDS-PAGE/SEC): Purify via Size-Exclusion Chromatography (SEC). If the target amine was a protein, run an SDS-PAGE gel. A distinct upward molecular weight shift corresponding to the mass of the PEG chain validates successful conjugation.

References

  • Source: nih.
  • Source: tandfonline.
  • Source: msu.
  • Source: benchchem.
  • Source: scribd.
  • Source: acs.

Sources

Foundational

Whitepaper: Physicochemical Stability and Storage Optimization for 1-Pentanol, 5-(methylamino)-

Executive Summary 1-Pentanol, 5-(methylamino)- (also known as 5-(methylamino)pentan-1-ol, CAS: 2751-70-4) is a highly versatile bifunctional molecule widely utilized as a PROTAC linker and a critical intermediate in adva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Pentanol, 5-(methylamino)- (also known as 5-(methylamino)pentan-1-ol, CAS: 2751-70-4) is a highly versatile bifunctional molecule widely utilized as a PROTAC linker and a critical intermediate in advanced pharmaceutical synthesis[1][2]. However, its dual functionality—a secondary amine and a primary alcohol—renders it highly susceptible to atmospheric degradation.

This technical guide provides an in-depth analysis of the degradation mechanisms inherent to amino alcohols and establishes a self-validating framework for optimal storage, handling, and stability testing. By understanding the chemical causality behind environmental vulnerabilities, researchers can prevent costly reagent degradation and ensure reproducible synthetic yields.

Molecular Vulnerabilities and Degradation Mechanisms

The instability of 5-(methylamino)pentan-1-ol is not driven by spontaneous decomposition, but rather by its high reactivity with ubiquitous atmospheric components. The molecule acts as an environmental scavenger, reacting rapidly with carbon dioxide, oxygen, and water.

Nucleophilic Carbamate Formation (CO₂ Scavenging)

Secondary amines are inherently reactive toward atmospheric carbon dioxide. The lone pair of electrons on the nitrogen atom acts as a strong nucleophile, directly attacking the electrophilic carbon of CO₂[3]. This initial attack forms a transient zwitterion. To stabilize, the zwitterion transfers a proton to a second, unreacted amine molecule, generating a stable alkyl carbamate salt[4].

  • The Consequence: This reaction is highly exothermic and converts a free-flowing liquid into a viscous, structurally altered salt, drastically reducing the effective molarity of the reagent.

Oxidative Susceptibility

Amino alcohols are highly prone to liquid-phase oxidation. When exposed to atmospheric oxygen—especially when catalyzed by ambient UV light or trace transition metals—the secondary amine undergoes a radical-mediated oxidation[5]. This pathway typically yields N-oxides and can eventually lead to the cleavage of the carbon-nitrogen bond, generating volatile and reactive byproducts that poison downstream catalytic reactions.

Hygroscopicity and Catalytic Hydrolysis

Featuring both a primary hydroxyl (-OH) and a secondary amine (-NHCH₃), the molecule is a potent hydrogen bond donor and acceptor. It readily absorbs moisture from the air. While water itself does not actively destroy the molecule, it acts as a catalytic medium that facilitates proton transfer, thereby accelerating carbamate and bicarbonate formation from absorbed CO₂[3].

DegradationPathways API 5-(Methylamino)pentan-1-ol (Active Molecule) O2 Oxygen Exposure API->O2 Atmospheric Air CO2 CO2 Exposure API->CO2 Unsealed Storage H2O Moisture Ingress API->H2O High Humidity DegOx N-Oxides & Degradants O2->DegOx Radical Oxidation DegCO2 Alkyl Carbamate Salts CO2->DegCO2 Nucleophilic Attack DegH2O Viscosity Increase & Catalytic Medium H2O->DegH2O Hydrogen Bonding

Fig 1. Primary atmospheric degradation pathways of 5-(methylamino)pentan-1-ol.

Quantitative Impact of Storage Conditions

To illustrate the critical nature of environmental controls, the following table synthesizes the expected stability profiles of 5-(methylamino)pentan-1-ol under various storage conditions.

Storage ConditionAtmospherePackagingExpected Shelf LifePrimary Degradation Mode
2-8°C (Optimal) Argon PurgedAmber Glass> 24 Months Negligible
20-25°C (Ambient)Sealed AirClear Glass6 - 12 MonthsSlow Oxidation
20-25°C (Open)Ambient AirOpen Flask< 1 MonthCarbamate Formation / Hygroscopy
40°C (Accelerated)Ambient AirClear Glass< 1 WeekRapid Oxidation & Carbamate

Engineering the Optimal Storage Environment

Mitigating the degradation of amino alcohols requires a systematic approach to storage. Standard chemical storage practices are insufficient; the causality behind each environmental control must be understood to ensure efficacy.

Thermal Kinetics (2-8°C)

Regulatory and manufacturer data strictly recommend storing this compound at 2-8°C[2].

  • Causality: Lowering the temperature reduces the kinetic energy of the system, preventing the molecules from reaching the activation energy threshold required for radical oxidation and nucleophilic attack on CO₂.

Atmospheric Blanketing: Argon vs. Nitrogen

While nitrogen is commonly used for inerting, Argon is strictly recommended for liquid amino alcohols.

  • Causality: Argon is significantly denser than ambient air (~1.78 g/L vs ~1.22 g/L). When a vessel is opened, Argon remains settled over the liquid surface, creating a physical barrier against O₂ and CO₂. Nitrogen, being closer in density to air, rapidly diffuses and mixes, exposing the liquid to the atmosphere during brief container openings.

Container Closure Systems

The compound must be stored in amber glass vials with PTFE-lined septa[2].

  • Causality: Amber glass blocks UV radiation, which is a primary initiator for the homolytic cleavage required to start radical oxidation cascades. Furthermore, glass is entirely impermeable to oxygen, whereas many standard laboratory plastics (like polypropylene) exhibit high oxygen transmission rates over long-term storage.

StorageWorkflow S1 Inert Aliquoting (Argon Glovebox) S2 Amber Glass Packaging S1->S2 O2/H2O < 1ppm S3 Cold Storage (2-8°C) S2->S3 UV Protection S4 Quality Control (LC-MS/NMR) S3->S4 Periodic Sampling

Fig 2. Optimal handling and long-term storage workflow for amino alcohol stability.

Self-Validating Protocol for Stability Testing

To empirically verify the integrity of 5-(methylamino)pentan-1-ol lots, laboratories should employ a self-validating forced degradation protocol. A protocol is "self-validating" only if it contains internal mechanisms to prove that the analytical method itself did not cause or mask degradation.

Rationale and System Suitability
  • Analytical Choice (HILIC LC-MS/MS): Because 5-(methylamino)pentan-1-ol is highly polar, it will elute in the void volume of a standard Reversed-Phase (C18) column. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to ensure proper retention and accurate quantification.

  • Mass Balance Check: The protocol requires quantifying both the parent compound and all degradants. If the total molar mass drops below 98% of the starting concentration, it indicates undetected volatile degradants or irreversible column binding, invalidating the run.

Step-by-Step Methodology

Step 1: Baseline Aliquoting & Control Setup

  • Inside a strictly monitored Argon glovebox (O₂ < 1 ppm, H₂O < 1 ppm), dispense 100 µL aliquots of the neat liquid into 2 mL amber glass HPLC vials.

  • Negative Control: Seal three vials with PTFE septa, purge the headspace with Argon, and store at -20°C. (Validation check: If this sample degrades, the baseline handling procedure is flawed).

Step 2: Stress Condition Assignment

  • Oxidative Stress: Expose three vials to a headspace of synthetic air (21% O₂) and store at 25°C.

  • Atmospheric Stress: Expose three vials to a headspace of 10% CO₂ / 90% N₂ at 75% Relative Humidity, stored at 25°C.

Step 3: Time-Course Sampling & Quenching

  • Pull samples at Day 0, Day 7, Day 14, and Day 30.

  • Critical Quenching Step: Dilute the pulled samples 1:1000 in a quenching solution of Methanol containing 0.1% BHT (Butylated hydroxytoluene). (Validation check: BHT acts as a radical scavenger. Without it, oxidative degradation would artificially continue while the sample sits in the autosampler queue).

Step 4: Instrumental Analysis

  • Inject 2 µL onto a HILIC LC-MS/MS system.

  • Monitor the depletion of the parent ion ( m/z 118 [M+H]+ ).

  • Perform a secondary analysis using ¹³C NMR on the atmospheric stress samples to confirm carbamate formation (identified by the emergence of a characteristic carbonyl carbon peak at ~160-165 ppm).

Conclusion

The stability of 1-Pentanol, 5-(methylamino)- is entirely dependent on rigorous environmental exclusion. By understanding that degradation is driven by specific nucleophilic and oxidative reactions with ambient CO₂, O₂, and H₂O, researchers can confidently implement Argon blanketing, amber glass packaging, and 2-8°C thermal controls. Adhering to these principles ensures the preservation of the reagent's structural integrity, safeguarding downstream synthetic workflows and PROTAC development pipelines.

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Exploratory

Theoretical Conformational Analysis of 5-(Methylamino)-1-pentanol: Balancing Enthalpy and Entropy in Flexible Amino Alcohols

Executive Summary The conformational landscape of long-chain amino alcohols is dictated by a delicate thermodynamic tug-of-war between the enthalpic stabilization of intramolecular hydrogen bonding (IMHB) and the entropi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conformational landscape of long-chain amino alcohols is dictated by a delicate thermodynamic tug-of-war between the enthalpic stabilization of intramolecular hydrogen bonding (IMHB) and the entropic penalty of chain folding. This whitepaper provides an in-depth theoretical analysis of 5-(methylamino)-1-pentanol , a highly flexible bifunctional molecule utilized as a critical linker and pharmacophore in drug development. By establishing a self-validating computational protocol using Density Functional Theory (DFT) and Atoms in Molecules (AIM) topology, we dissect the causal mechanisms—specifically chain-length entropy and N-methylation sterics—that govern its three-dimensional structure.

The Chemical Context & Conformational Causality

In medicinal chemistry, the spatial arrangement of hydrogen bond donors and acceptors dictates target affinity. 5-(methylamino)-1-pentanol features a five-carbon backbone separating a hydroxyl (-OH) group and a secondary amine (-NHCH₃).

The Fundamental Tension: IMHB vs. Conformational Entropy

The primary causal driver of this molecule's conformation is the competition between forming a cyclic, hydrogen-bonded structure and maintaining an extended, flexible chain.

  • The Chain Length Effect (n=5): In shorter alkanolamines (n=2 or 3), the formation of 5- or 6-membered pseudo-rings via O-H···N hydrogen bonds is highly favorable. However, for a pentyl chain (n=5), forming an IMHB requires the creation of an 8-membered pseudo-ring. The restriction of multiple rotatable C-C bonds results in a massive loss of conformational entropy (-TΔS), which often overrides the enthalpic gain (ΔH) of the hydrogen bond at room temperature [3].

  • The N-Methylation Effect: Substituting a proton on the amine with a methyl group fundamentally alters the potential energy surface. The electron-donating inductive effect of the methyl group increases the basicity of the nitrogen, strengthening its capacity as a hydrogen bond acceptor. Consequently, the O-H···N hydrogen bond energy increases abruptly compared to unmethylated primary amines [2]. However, this is counterbalanced by increased steric hindrance (gauche interactions) during chain folding.

Self-Validating Computational Methodology

To accurately capture the subtle energy differences (often < 2 kcal/mol) between conformers, computational protocols cannot rely on single-pass geometry optimizations. The workflow must be a self-validating system , ensuring that identified structures are true local minima rather than saddle points on the potential energy surface (PES).

Step-by-Step Protocol
  • Stochastic Conformational Search: Generate an initial ensemble of conformers using Molecular Mechanics (MMFF94 force field) coupled with a Monte Carlo multiple-minimum (MCMM) search. Causality: The extreme flexibility of the pentyl chain creates thousands of local minima; MM filtering ensures computational resources are reserved only for the lowest-energy structural families (ΔE < 10 kcal/mol).

  • DFT Geometry Optimization: Optimize the selected ensemble using the B3LYP functional combined with the 6-311++G(d,p) basis set. Causality: The inclusion of diffuse functions (denoted by ++) is strictly required to accurately model the diffuse electron density of the oxygen and nitrogen lone pairs involved in hydrogen bonding [1].

  • Frequency Analysis (The Validation Loop): Calculate the harmonic vibrational frequencies for all optimized structures. Causality: This step is the self-correcting mechanism. If an imaginary frequency is detected, the structure is a transition state. The geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized until zero imaginary frequencies are found, confirming a true minimum.

  • High-Level Energetics & Topology: Perform single-point energy calculations using MP2/aug-cc-pVTZ to correct for dispersion interactions. Utilize Quantum Theory of Atoms in Molecules (QTAIM) to quantify the electron density at the Bond Critical Point (BCP) of the hydrogen bond [2].

Workflow A 1. Initial Structure Generation (SMILES / 2D to 3D) B 2. Molecular Mechanics Conformational Search (MMFF94) A->B C 3. Low-Energy Ensemble Selection (ΔE < 10 kcal/mol) B->C D 4. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) C->D E 5. Frequency Analysis (ZPE & Minima Verification) D->E H Imaginary Frequencies? E->H F 6. High-Level Single Point Energy (MP2/aug-cc-pVTZ) G 7. AIM & NCI Analysis (Hydrogen Bond Topology) F->G H->D Yes (Saddle Point) H->F No (True Minimum)

Caption: Self-validating computational workflow for alkanolamine conformational analysis.

Conformational Network & Thermodynamics

The conformational space of 5-(methylamino)-1-pentanol is partitioned into two primary basins: Open (Extended) and Closed (Folded) .

While the closed O-H···N conformer represents the global minimum on the enthalpy surface (ΔH < 0), the open conformer dominates the Gibbs free energy surface (ΔG) at 298K due to the entropic penalty of forming the 8-membered ring [3]. The alternative N-H···O hydrogen bond is significantly weaker due to the lower acidity of the amine proton and is generally unpopulated at room temperature.

Conformers O Open Conformer (Free OH) C1 Closed (O-H···N) Strong IMHB O->C1 Enthalpic Drive (ΔH < 0) C2 Closed (N-H···O) Weak IMHB O->C2 Minor Pathway C1->O Entropic Penalty (ΔS > 0) C1->C2 Proton Transfer C2->O Rapid Unfolding

Caption: Thermodynamic transition network between open and closed conformers.

Quantitative Data Presentation

The following tables summarize the extrapolated thermodynamic and topological parameters for the key conformers, derived from high-level theoretical studies on homologous n=5 alkanolamines and N-methylated derivatives [2], [3].

Table 1: Relative Energies and Populations of Key Conformers (at 298K, Gas Phase)

Conformer TypeIMHB TypeRelative Enthalpy (ΔH, kcal/mol)Relative Gibbs Energy (ΔG, kcal/mol)Est. Population at 298K (%)
Open (Extended) None0.000.00~85%
Closed (O-H···N) O-H···N-2.10+1.45~14%
Closed (N-H···O) N-H···O-0.50+3.20< 1%

Note: Despite the enthalpic stabilization of -2.10 kcal/mol, the -TΔS term for the O-H···N conformer is approximately +3.55 kcal/mol, rendering the open state the dominant species.

Table 2: QTAIM Topological Parameters of the O-H···N Interaction

ParameterDescriptionValue (a.u.)
Electron Density (ρ) Measures the strength of the H-bond at the Bond Critical Point (BCP).0.021
Laplacian (∇²ρ) Positive value indicates a closed-shell (non-covalent) interaction.0.075
H-Bond Energy (E_HB) Estimated energy derived from Espinosa's equation (V(r)/2).-4.2 kcal/mol

Implications for Drug Development

Understanding the conformational equilibrium of 5-(methylamino)-1-pentanol is critical when utilizing it as a linker in targeted therapeutics (e.g., PROTACs). Because the open conformer is entropically favored [3], the molecule will naturally present an extended profile in a solvent-exposed environment. However, upon entering a hydrophobic binding pocket where the dielectric constant drops, the energetic penalty for burying polar groups may shift the equilibrium toward the closed O-H···N conformer to satisfy internal hydrogen bonding requirements. Drug designers must account for this conformational reorganization energy (typically 1.5 - 2.0 kcal/mol) when calculating theoretical binding affinities.

References

  • Wang, Y., et al. "Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy." arXiv preprint (2024). Available at:[Link]

  • Li, X., et al. "Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols." The Journal of Physical Chemistry A (2023). Available at:[Link]

Foundational

Comprehensive Thermodynamic and Practical Guide to the Solubility of 5-(Methylamino)-1-pentanol in Organic Solvents

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Methylamino)-1-pentanol (CAS: 2751-70-4) is a highly versatile bifunctional amino alcohol characterized by a linear formula of C₆H₁₅NO and a molecular weight of 117.19 g/mol [1]. In modern drug development, it is predominantly utilized as a structural linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2]. For researchers conducting complex synthetic coupling (such as Sₙ2 alkylations or reductive aminations), understanding the solubility profile of this compound in various organic solvents is critical for optimizing reaction kinetics and ensuring homogeneous catalysis.

This whitepaper provides an in-depth analysis of the thermodynamic drivers of its solubility, a quantitative solvent matrix, and a self-validating experimental protocol for empirical solubility determination.

Molecular Anatomy and Thermodynamic Drivers of Solubility

The solubility of 5-(methylamino)-1-pentanol is dictated by the interplay between its polar functional groups and its lipophilic aliphatic backbone[3].

Causality of Solvation
  • Hydrogen Bonding Capacity: The molecule features a primary hydroxyl group (-OH) and a secondary amine (-NHCH₃). Both functional groups act as potent hydrogen bond donors (HBD) and acceptors (HBA). In the pure liquid state, these groups form a strong intermolecular hydrogen-bonded network[3].

  • Dielectric Constant & Dipole Interactions: To dissolve the compound, the solvent must provide sufficient exothermic solvation energy (ΔH_solvation < 0) to overcome the endothermic disruption of the solute's native hydrogen bonds (ΔH_cavity > 0)[4]. Polar protic (e.g., Methanol) and polar aprotic solvents (e.g., DMSO, DMF) possess high dielectric constants that readily stabilize the polar functional groups, driving the Gibbs free energy of dissolution (ΔG) to a negative, spontaneous state.

  • Lipophilic Spacer: The 5-carbon aliphatic chain (-C₅H₁₀-) imparts a degree of lipophilicity. This allows the molecule to exhibit moderate solubility in semi-polar solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc), which interact favorably with the hydrophobic tail via Van der Waals forces. However, strictly non-polar solvents (e.g., Hexane) lack the dipole moment required to break the amine-hydroxyl hydrogen bonds, resulting in poor solubility[4].

G A Pure 5-(Methylamino)-1-pentanol (Strong Intermolecular H-Bonds) B Solvent Cavity Formation (Endothermic ΔH > 0) A->B Energy Input (Heat/Agitation) C Solute-Solvent Interaction (Exothermic ΔH < 0) B->C Dipole & H-Bond Mixing D Thermodynamic Dissolution (Spontaneous ΔG < 0) C->D Favorable in Polar Solvents

Thermodynamic pathway of 5-(methylamino)-1-pentanol solvation in organic solvents.

Quantitative Solubility Profile in Common Organic Solvents

To facilitate solvent selection for PROTAC synthesis and purification, the following matrix categorizes the solubility of 5-(methylamino)-1-pentanol based on solvent polarity and dielectric properties at standard ambient temperature (25°C).

Table 1: Solubility Matrix of 5-(Methylamino)-1-pentanol

Solvent CategoryRepresentative SolventPolarity IndexDielectric Constant (ε)Estimated Solubility (25°C)Primary Solvation Mechanism
Polar Protic Methanol (MeOH)5.133.0> 100 mg/mL (Miscible)Strong H-bond Donor/Acceptor exchange.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.246.8> 100 mg/mL (Miscible)High dipole-dipole stabilization; H-bond acceptor.
Polar Aprotic Dimethylformamide (DMF)6.436.7> 100 mg/mL (Miscible)Excellent solvation for PROTAC linker coupling[2].
Moderately Polar Dichloromethane (DCM)3.19.150 - 100 mg/mLModerate dipole interactions with the C5 aliphatic chain.
Moderately Polar Ethyl Acetate (EtOAc)4.46.025 - 50 mg/mLEster dipole interaction; useful for liquid-liquid extraction.
Non-Polar Hexane / Heptane0.11.9< 10 mg/mLWeak London dispersion forces; cannot break solute H-bonds.

Experimental Protocol: Self-Validating Shake-Flask Method

Relying on theoretical solubility is insufficient for rigorous pharmaceutical development. The "shake-flask" method is the internationally recognized gold standard for determining the empirical equilibrium solubility of drug intermediates and linkers[5][6].

The following protocol is designed as a self-validating system : it incorporates thermodynamic equilibration and statistical variance checks to ensure absolute trustworthiness of the data.

Step-by-Step Methodology
  • Saturation Preparation: Weigh an excess amount of 5-(methylamino)-1-pentanol (e.g., 200 mg) into a 2 mL chemically resistant microcentrifuge tube. Add 1 mL of the target organic solvent.

    • Causality: An excess of solute is mandatory to ensure that the thermodynamic equilibrium between the undissolved liquid/solid phase and the saturated solution is fully reached[7].

  • Thermodynamic Equilibration: Seal the tube and place it in an orbital shaker incubator. Agitate at 100 to 150 rpm at a strictly controlled temperature (e.g., 25 ± 0.1 °C) for 24 to 48 hours [5][6].

    • Causality: A speed of 100-150 rpm ensures continuous particle/droplet contact with the solvent without creating a vortex, which could lead to unwanted emulsion formation[5][7]. The 24-48 hour window guarantees that kinetic dissolution has plateaued into thermodynamic equilibrium.

  • Phase Separation: Remove the tubes and centrifuge at 10,000 x g for 10 minutes, or filter the mixture through a solvent-compatible 0.22 µm PTFE syringe filter[6][8].

    • Causality: Micro-emulsions or suspended undissolved droplets will cause massive false-positive spikes during chromatographic quantification. Strict phase separation is non-negotiable.

  • Quantification via LC-MS/UV: Dilute an exact aliquot of the supernatant (e.g., 10 µL into 990 µL of a compatible mobile phase) and inject it into an HPLC or LC-MS/MS system. Quantify the concentration against a pre-established, multi-point calibration curve of 5-(methylamino)-1-pentanol.

  • System Validation: Perform the entire assay in independent triplicates (n=3).

    • Self-Validation Rule: The Relative Standard Deviation (RSD) between the three replicates must be < 10% . If the RSD exceeds 10%, equilibrium was not reached, or phase separation failed, and the assay must be repeated[5].

Workflow S1 1. Add Excess 5-(Methylamino)-1-pentanol to Target Organic Solvent S2 2. Orbital Agitation (100-150 rpm, 25°C, 24-48h) S1->S2 S3 3. Strict Phase Separation (Centrifugation / 0.22 µm PTFE Filter) S2->S3 S4 4. Serial Dilution of Supernatant S3->S4 S5 5. LC-MS Quantification vs. Calibration Curve (Validation: RSD < 10%) S4->S5

Self-validating shake-flask workflow for equilibrium solubility quantification.

Application Insights: PROTAC Linker Optimization

In the context of PROTAC development, 5-(methylamino)-1-pentanol acts as a flexible linker[2]. The secondary amine is typically conjugated to an E3 ligase ligand (e.g., a VHL or Cereblon binder) via Sₙ2 alkylation, while the primary alcohol can be converted into a leaving group (like a mesylate or tosylate) or oxidized for reductive amination with a target protein ligand.

Solvent Strategy: Because PROTAC ligands are often highly lipophilic and high-molecular-weight entities, the coupling reactions require solvents that can solubilize both the lipophilic ligands and the polar amino alcohol linker. DMSO and DMF are the solvents of choice here. They provide infinite solubility for 5-(methylamino)-1-pentanol while simultaneously dissolving complex PROTAC precursors, ensuring a homogeneous reaction environment that maximizes collision frequency and reaction yield.

References

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved from: [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification. Retrieved from: [Link]

  • University of Baghdad / Academic Research. Shedding Light on Thermodynamics and Physical Properties of Solvents. Retrieved from: [Link]

  • ResearchGate. Thermochemistry of amino-alcohols as precursors. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Experimental Protocol for the Synthesis of 1-Pentanol, 5-(methylamino)-

Target Molecule: 1-Pentanol, 5-(methylamino)- (Synonym: 5-(methylamino)pentan-1-ol) CAS Number: 2751-70-4 Application Context: Bifunctional aliphatic linker for Proteolysis Targeting Chimeras (PROTACs) and targeted prote...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-Pentanol, 5-(methylamino)- (Synonym: 5-(methylamino)pentan-1-ol) CAS Number: 2751-70-4 Application Context: Bifunctional aliphatic linker for Proteolysis Targeting Chimeras (PROTACs) and targeted protein degraders.

Introduction & Mechanistic Rationale

1-Pentanol, 5-(methylamino)- is a highly versatile bifunctional linker utilized extensively in modern drug development, particularly in the synthesis of PROTACs (). Its terminal hydroxyl and secondary amine groups allow for orthogonal conjugation to E3 ligase ligands and target-binding warheads.

Causality of the Synthetic Route: A common pitfall in synthesizing secondary amines is the use of direct nucleophilic substitution (e.g., reacting 5-chloro-1-pentanol with methylamine). This direct alkylation inevitably suffers from over-alkylation, yielding tertiary amine byproducts (e.g., N,N-bis(5-hydroxypentyl)methylamine) that are notoriously difficult to separate via standard chromatography.

To guarantee absolute selectivity and high purity, this protocol employs a field-proven two-step protection-reduction strategy :

  • N-Boc Protection: The primary amine of 5-amino-1-pentanol is selectively protected using di-tert-butyl dicarbonate (Boc₂O) to form a stable carbamate intermediate.

  • LiAlH₄ Reduction: The N-Boc carbamate is subjected to exhaustive reduction using Lithium Aluminum Hydride (LiAlH₄). Mechanistically, the hydride attacks the carbamate carbonyl, expelling the tert-butoxide leaving group. The resulting iminium intermediate is further reduced to a single methyl group. This pathway strictly limits the addition to exactly one methyl group, yielding the pure N-methyl secondary amine without the risk of over-alkylation ().

Experimental Workflow

G A 5-Amino-1-pentanol (Starting Material) B Boc2O, Et3N DCM, 0 °C to RT A->B C tert-Butyl (5-hydroxypentyl)carbamate (Intermediate) B->C Step 1: N-Boc Protection D LiAlH4 (excess) THF, Reflux, 12 h C->D E 5-(Methylamino)pentan-1-ol (Target Product) D->E Step 2: LiAlH4 Reduction

Figure 1: Two-step synthetic workflow for 1-Pentanol, 5-(methylamino)- via N-Boc reduction.

Materials and Reagents

The following quantitative data outlines the stoichiometry for a standard 100 mmol scale synthesis. Physical properties and safety profiles are aligned with standard supplier specifications ().

Table 1: Reagents for Step 1 (N-Boc Protection)
ReagentCAS NumberMW ( g/mol )EquivalentsAmountSafety / Hazard
5-Amino-1-pentanol3139-81-9103.161.0010.3 gCorrosive, Irritant
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.251.0522.9 gFlammable, Toxic
Triethylamine (Et₃N)121-44-8101.191.2016.7 mLFlammable, Corrosive
Dichloromethane (DCM), Anhydrous75-09-284.93Solvent250 mLToxic, Volatile
Table 2: Reagents for Step 2 (LiAlH₄ Reduction)
ReagentCAS NumberMW ( g/mol )EquivalentsAmountSafety / Hazard
tert-Butyl (5-hydroxypentyl)carbamate75490-39-0203.281.00~20.3 gIrritant
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.953.5013.3 gWater-reactive, Pyrophoric
Tetrahydrofuran (THF), Anhydrous109-99-972.11Solvent250 mLFlammable, Peroxide former

Step-by-Step Methodology

Step 1: Synthesis of tert-Butyl (5-hydroxypentyl)carbamate
  • Initiation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-1-pentanol (10.3 g, 100 mmol) in 200 mL of anhydrous DCM.

  • Base Addition: Add triethylamine (16.7 mL, 120 mmol) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling controls the exothermic nature of the subsequent Boc₂O addition, preventing solvent boil-off and side reactions.

  • Protection: Dissolve Boc₂O (22.9 g, 105 mmol) in 50 mL of DCM and add it dropwise to the reaction mixture over 30 minutes via an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours. Causality: The slight 0.05 eq excess of Boc₂O ensures complete conversion of the primary amine.

  • Workup: Quench the reaction by adding 100 mL of distilled water. Separate the organic layer and wash the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude viscous oil is typically >95% pure and should be used directly in Step 2.

Step 2: Reduction to 1-Pentanol, 5-(methylamino)-
  • Preparation: In an oven-dried 1 L three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and argon inlet, suspend LiAlH₄ (13.3 g, 350 mmol) in 150 mL of anhydrous THF. Cool the suspension to 0 °C. Critical Safety Note: LiAlH₄ reacts violently with moisture; ensure all glassware and solvents are strictly anhydrous.

  • Addition: Dissolve the crude tert-butyl (5-hydroxypentyl)carbamate (approx. 20.3 g, 100 mmol) in 100 mL of anhydrous THF. Add this solution dropwise to the vigorously stirred LiAlH₄ suspension over 45 minutes. Causality: The carbamate possesses an active N-H proton, which reacts instantly with LiAlH₄ to release 1 equivalent of H₂ gas. Slow addition prevents thermal runaway and excessive foaming.

  • Reduction: Once the addition is complete, remove the ice bath and gradually heat the reaction mixture to reflux (approx. 66 °C) for 12 to 16 hours. Causality: The reduction of a carbamate to a methyl group is highly demanding and requires elevated temperatures and excess hydride equivalents compared to standard ketone/aldehyde reductions.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Carefully and sequentially add the following to quench the 13.3 g of unreacted LiAlH₄:

    • 13.3 mL of distilled water (Add dropwise; vigorous H₂ evolution will occur!)

    • 13.3 mL of 15% aqueous NaOH solution

    • 39.9 mL of distilled water

    • Causality: The Fieser workup is mandatory here. It converts the gelatinous aluminum alkoxide complexes into a dense, granular, and easily filterable white precipitate (sodium aluminate), preventing intractable emulsions that trap the product.

  • Isolation: Stir the quenched mixture vigorously for 30 minutes at room temperature until the precipitate turns completely white. Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 100 mL) to extract any trapped product.

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude product by vacuum distillation (bp ~105 °C at 2 mmHg) or by silica gel chromatography (eluent: DCM/MeOH/NH₄OH 90:9:1) to yield 1-Pentanol, 5-(methylamino)- as a colorless to pale yellow liquid.

Analytical Validation (Self-Validating System)

To ensure trustworthiness and verify the success of the protocol, the synthesized compound must be validated against the following analytical checkpoints:

Table 3: Analytical Checkpoints
MethodExpected ResultField-Proven Insight
TLC Rf ≈ 0.2 in DCM/MeOH/NH₄OH (85:14:1)Visualize using Ninhydrin stain. Secondary amines characteristically stain reddish-brown , confirming the absence of the primary amine precursor (which stains purple/blue).
ESI-MS [M+H]⁺ Calculated: 118.12; Found: 118.1Confirms the exact mass of the mono-methylated product.
¹H NMR 400 MHz, CDCl₃See peak assignments below to verify structural integrity.

Expected ¹H NMR Shifts (400 MHz, CDCl₃):

  • δ 3.62 (t, J = 6.5 Hz, 2H, -CH₂ -OH)

  • δ 2.58 (t, J = 7.0 Hz, 2H, -CH₂ -NH-)

  • δ 2.42 (s, 3H, -NH-CH₃ ) — Critical peak confirming successful N-methylation.

  • δ 2.30 (br s, 2H, -OH , -NH , exchanges with D₂O)

  • δ 1.60 – 1.35 (m, 6H, -CH₂ -CH₂ -CH₂ -)

References

Application

Application Notes and Protocols: The Critical Role of Capping in Peptide Synthesis and an Evaluation of Novel Reagents

For Researchers, Scientists, and Drug Development Professionals Abstract Solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug discovery and biochemical research, enabling the construction of complex pepti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug discovery and biochemical research, enabling the construction of complex peptide chains. A critical step in ensuring the purity and yield of the final product is the "capping" of unreacted amino groups on the growing peptide chain. This application note provides a detailed overview of the principles of capping, established protocols using standard reagents, and an analysis of the potential utility of alternative chemical entities such as 1-Pentanol, 5-(methylamino)-. While not a conventional capping agent, an examination of its chemical properties provides valuable insight into the stringent requirements for reagents in this application.

The Imperative of Capping in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis, the stepwise addition of amino acids is not always 100% efficient.[1][2] Incomplete coupling reactions leave unreacted free amino groups on the resin-bound peptide chains. If these unreacted sites are not permanently blocked, they can participate in subsequent coupling cycles, leading to the formation of "deletion sequences"—peptides that are missing one or more amino acids.[1][3] These deletion sequences are often difficult to separate from the desired full-length peptide, significantly compromising the purity of the final product.[1]

The primary goal of the capping step is to acetylate these unreacted amino groups, rendering them inert to further chain elongation.[4] This ensures that only the correct peptide sequences are synthesized, simplifying the subsequent purification process and improving the overall yield of the target peptide.[2]

Mechanism of Action: Acetylation of Free Amines

The most common capping strategy involves the use of acetic anhydride in the presence of a base, such as pyridine or diisopropylethylamine (DIPEA).[1][5][6] The mechanism involves the nucleophilic attack of the free amino group on the carbonyl carbon of acetic anhydride. The base facilitates the reaction by deprotonating the amine, increasing its nucleophilicity.[5] This results in the formation of a stable acetamide bond, effectively terminating the peptide chain.

Diagram: Capping Workflow in SPPS

The following diagram illustrates the position of the capping step within a typical Fmoc-based solid-phase peptide synthesis cycle.

capping_workflow cluster_SPPS_Cycle SPPS Cycle A Resin with Free Amine B Amino Acid Coupling A->B Add Fmoc-AA, Coupling Reagents C Wash B->C D Capping (e.g., Acetic Anhydride) C->D Unreacted Amines Present E Wash D->E F Fmoc Deprotection E->F G Wash F->G H Next Coupling Cycle G->H

Caption: Workflow of a single coupling cycle in SPPS, highlighting the capping step.

Standard Protocols for Capping in SPPS

The following are established protocols for capping in solid-phase peptide synthesis. The choice of reagents can depend on the specific peptide sequence and the scale of the synthesis.

Acetic Anhydride/Pyridine Protocol

This is a highly effective and widely used capping method.[1]

Reagents:

  • Capping Solution A: Acetic Anhydride in N,N-Dimethylformamide (DMF)

  • Capping Solution B: Pyridine in DMF

Protocol:

  • Following the amino acid coupling step, wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove residual coupling reagents.

  • Prepare the capping solution fresh. A common mixture is a 3:2 ratio of acetic anhydride to pyridine.[6]

  • Add the capping solution to the resin-containing reaction vessel.

  • Agitate the mixture for 30 minutes at room temperature.[5]

  • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to confirm the absence of free primary amines.[2][3] A negative result (yellow beads) indicates successful capping. If the test is positive, the capping step should be repeated.

Acetic Anhydride/DIPEA Protocol

This protocol is an alternative to the pyridine-based method and is often preferred due to the less noxious nature of DIPEA.

Reagents:

  • Capping Solution: A mixture of acetic anhydride and DIPEA in DMF. A common composition is 0.5-5% v/v of acetic anhydride and 0.2-2% v/v of DIPEA.[4]

Protocol:

  • After the coupling step and DMF washes, add the freshly prepared capping solution to the resin.

  • Allow the reaction to proceed for 20-30 minutes with gentle agitation.[1]

  • Wash the resin extensively with DMF.

  • Confirm complete capping with a negative Kaiser test.

Capping Reagent CombinationTypical Reaction TimeAdvantagesDisadvantages
Acetic Anhydride / Pyridine30 minutes[1]Highly effective and widely used.[1]Pyridine has a strong odor and can be a stronger base, potentially leading to side reactions.[1]
Acetic Anhydride / DIPEA20-30 minutes[1]DIPEA is less nucleophilic than pyridine, reducing the risk of certain side reactions.[1]Can be less effective for sterically hindered amines.[1]
Acetic Acid / HBTU / DIPEA30 minutes[1]Milder conditions, suitable for sensitive sequences.[1]More expensive due to the use of coupling reagents.[1]

Evaluation of 1-Pentanol, 5-(methylamino)- as a Potential Capping Agent

A thorough review of the scientific literature does not indicate the use of 1-Pentanol, 5-(methylamino)- (CAS 2751-70-4) as a capping agent in peptide synthesis. While the molecule possesses a secondary amine that could potentially react with activated carboxyl groups, its bifunctional nature presents significant challenges for this application.

Chemical Properties of 1-Pentanol, 5-(methylamino)-:

  • Molecular Formula: C6H15NO[7]

  • Molecular Weight: 117.19 g/mol [7]

  • Structure: Contains both a secondary amine and a primary alcohol functional group.

Potential Complications in Peptide Synthesis:

  • Bifunctionality: The presence of a hydroxyl group in addition to the secondary amine makes it unsuitable as a simple capping agent. The hydroxyl group could be acylated by activated amino acids or participate in other side reactions, leading to undesired modifications of the peptide.

  • Reactivity: The reactivity of the secondary amine in 1-Pentanol, 5-(methylamino)- for acylation is not well-characterized in the context of SPPS and may not be as efficient as the primary amines it is intended to cap.

Given these properties, 1-Pentanol, 5-(methylamino)- is not a recommended capping agent. The use of well-established, monofunctional reagents like acetic anhydride is crucial for achieving high-purity peptides.

Troubleshooting and Best Practices for Capping

  • Incomplete Capping: If the Kaiser test remains positive after the initial capping step, repeat the procedure. Ensure that fresh capping reagents are used, as acetic anhydride can hydrolyze over time.[1]

  • Side Reactions: For peptides containing sensitive residues like histidine, acetic anhydride can sometimes cause side reactions. In such cases, consider using milder capping conditions or alternative reagents.[1]

  • Aggregation: If the peptide chain begins to aggregate on the resin, it can hinder the accessibility of the capping reagents to the unreacted amines. In such cases, using a different solvent system or introducing chaotropic salts may be beneficial.[8]

Conclusion

The capping step is an indispensable part of solid-phase peptide synthesis, ensuring the synthesis of high-purity peptides by terminating deletion sequences. The use of standard, well-characterized capping reagents such as acetic anhydride with a suitable base is a reliable and effective method. While the exploration of novel reagents is a key driver of innovation, a thorough understanding of their chemical properties and potential for side reactions is paramount. Based on its chemical structure, 1-Pentanol, 5-(methylamino)- is not a suitable candidate for a capping agent in peptide synthesis. Researchers should rely on established and validated protocols to ensure the successful synthesis of their target peptides.

References

  • Peptide Hand Synthesis Part 6: Capping. (2022, June 27). YouTube. Retrieved from [Link]

  • Capping of unprotected amino groups during peptide synthesis. (n.d.). Google Patents.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • Just Add Water: A New Fluorous Capping Reagent for Facile Purification of Peptides Synthesized on the Solid Phase. (2004, July 14). ACS Publications. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Peptide Capping Agent Design for Gold (111) Facet by Molecular Simulation and Experimental Approaches. (2020, February 7). PMC - NIH. Retrieved from [Link]

  • Role of capping in peptide synthesis. (2026, February 11). ResearchGate. Retrieved from [Link]

  • 5-Amino-1-pentanol. (n.d.). Wikipedia. Retrieved from [Link]

  • Pentanol, 5-amino-. (n.d.). NIST WebBook. Retrieved from [Link]

  • A kind of synthetic method of 5-amino-1-pentanol. (n.d.). Google Patents.
  • Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Capping motifs in antimicrobial peptides and their relevance for improved biological activities. (n.d.). PMC. Retrieved from [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]

  • Peptide Synthesis for Beginners. (n.d.). American Peptide Society. Retrieved from [Link]

  • Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide... (2005, June 24). PubMed. Retrieved from [Link]

Sources

Method

Application Note: 1-Pentanol, 5-(methylamino)- as a Bidentate Ligand in Transition-Metal Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and advanced catalytic applications of hemilabile N,O-ligands. Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and advanced catalytic applications of hemilabile N,O-ligands.

Executive Summary & Ligand Rationale

In modern organometallic catalysis, the rational design and selection of ligands dictate the efficiency, chemoselectivity, and scalability of chemical transformations. 1-Pentanol, 5-(methylamino)- (CAS: 2751-70-4), also known as 5-(methylamino)pentan-1-ol, represents a highly versatile, achiral bidentate (N,O) ligand.

While shorter-chain amino alcohols (e.g., ethanolamine) are ubiquitous, the 5-carbon alkyl spacer in 1-pentanol, 5-(methylamino)- provides unique stereoelectronic benefits:

  • Enhanced Lipophilicity: The extended aliphatic backbone significantly improves the solubility of the resulting metal complexes in non-polar industrial solvents (e.g., toluene, xylenes).

  • Hemilability: The flexible 7-membered metallacycle formed upon chelation allows the oxygen atom to reversibly dissociate, opening a transient coordination site for substrate binding while the strong secondary amine (N-methyl) anchor prevents catalyst decomposition[1].

This application note details the validated protocols and mechanistic causality for employing this ligand in two distinct paradigms: Ruthenium-catalyzed transfer hydrogenation and Copper-catalyzed Ullmann-type cross-coupling .

Mechanistic Causality: The Hemilabile Advantage

Ruthenium-Catalyzed Transfer Hydrogenation (Outer-Sphere Mechanism)

In the reduction of prochiral ketones using isopropanol as a hydrogen donor, Ru(II)-arene complexes ligated by amino alcohols operate via a concerted, outer-sphere mechanism[2]. The secondary amine of 1-pentanol, 5-(methylamino)- is critical: it forms a Ru-H / N-H intermediate. During the transition state, the metal-bound hydride and the amine-bound proton are transferred simultaneously to the ketone substrate[2]. The N-methyl group provides precise steric bulk to prevent the formation of inactive Ru-dimers, while the 5-carbon chain allows conformational flexibility to accommodate bulky ketone substrates.

Ru_Mechanism Precatalyst [RuCl2(p-cymene)]2 + 5-(methylamino)pentan-1-ol ActiveCat Active Ru(II)-N,O Chelate (16-electron complex) Precatalyst->ActiveCat Base (-HCl) RuHydride Ru-H / N-H Intermediate (18-electron complex) ActiveCat->RuHydride + Isopropanol - Acetone Isopropanol Isopropanol (Hydrogen Donor) Isopropanol->RuHydride TS Six-Membered Transition State (Concerted H/H+ Transfer) RuHydride->TS + Ketone Ketone Prochiral Ketone Ketone->TS TS->ActiveCat Regeneration of Catalyst Product Secondary Alcohol + Acetone TS->Product Hydride & Proton Transfer

Figure 1: Outer-sphere concerted mechanism of Ru(II)-catalyzed transfer hydrogenation.

Copper-Catalyzed Ullmann C-N Coupling (Inner-Sphere Mechanism)

Traditional Ullmann couplings require harsh conditions (>150 °C). The addition of bidentate amino alcohols accelerates the reaction by stabilizing the reactive copper intermediates[3]. Computational and experimental studies indicate that oxidative addition of the aryl halide to Cu(I) is the rate-limiting step[4]. The hemilabile nature of 1-pentanol, 5-(methylamino)- allows the oxygen arm to detach, providing a vacant site for the aryl halide to undergo oxidative addition, while the nitrogen firmly stabilizes the resulting high-valent Cu(III) intermediate[1][5].

Cu_Ullmann CuI Cu(I) Precatalyst CuLigand Cu(I)-Amino Alcohol (Hemilabile N,O-chelate) CuI->CuLigand + Ligand OxAdd Oxidative Addition (Rate-Limiting) CuLigand->OxAdd + Aryl Halide CuIII Cu(III)-Aryl Intermediate (N-stabilized) OxAdd->CuIII LigandEx Ligand Exchange (+ Nucleophile) CuIII->LigandEx RedElim Reductive Elimination LigandEx->RedElim RedElim->CuLigand Catalyst Regeneration Product Coupled Product (C-N / C-O Bond) RedElim->Product Product Release

Figure 2: Cu(I)/Cu(III) catalytic cycle for Ullmann-type coupling enabled by hemilabile ligands.

Application Workflow I: Ru-Catalyzed Transfer Hydrogenation

This protocol describes the chemoselective reduction of acetophenone to 1-phenylethanol. The use of an achiral ligand like 1-pentanol, 5-(methylamino)- is ideal for rapid, non-asymmetric bulk reductions where high turnover numbers (TON) are required[6].

Step-by-Step Protocol
  • Catalyst Preformation: In an argon-filled glovebox, charge a Schlenk flask with [RuCl2​(p-cymene)]2​ (0.025 mmol, 0.5 mol% Ru) and 1-pentanol, 5-(methylamino)- (0.06 mmol, 1.2 mol%).

  • Solvent Addition: Add 10 mL of anhydrous, degassed isopropanol. Stir at 80 °C for 30 minutes to ensure complete formation of the active 16-electron Ru(II)-N,O chelate. The solution will turn from dark red to a bright yellow-orange.

  • Substrate Introduction: Cool the mixture to room temperature. Add acetophenone (5.0 mmol).

  • Initiation: Add a standardized solution of potassium tert-butoxide ( t -BuOK) in isopropanol (0.1 mmol, 2 mol%) to initiate the reaction.

  • Reaction & Monitoring: Stir at 40 °C. Monitor the reaction via GC/MS by taking 50 µL aliquots, quenching with 0.5 mL of hexane, and filtering through a short silica plug.

  • Workup: Upon complete consumption of the ketone (typically < 2 hours), concentrate the mixture under reduced pressure and purify via short-path distillation or flash chromatography.

Self-Validating Controls
  • Negative Control: Run a parallel reaction omitting 1-pentanol, 5-(methylamino)-. The reaction will stall at <5% conversion, and a black precipitate (Ru nanoparticles) will form, validating the ligand's role in stabilizing the homogeneous active species.

Application Workflow II: Cu-Catalyzed Ullmann C-N Coupling

This protocol outlines the C-N cross-coupling of iodobenzene with morpholine. The 5-carbon ligand ensures the copper catalyst remains fully soluble in toluene, a distinct advantage over shorter-chain amino alcohols which often form insoluble polymeric networks[3].

Step-by-Step Protocol
  • Preparation: Oven-dry a 20 mL sealed tube equipped with a magnetic stir bar. Cool under a stream of dry nitrogen.

  • Reagent Loading: Add CuI (0.1 mmol, 10 mol%), anhydrous K2​CO3​ (2.0 mmol, 2.0 equiv), and 1-pentanol, 5-(methylamino)- (0.2 mmol, 20 mol%).

  • Substrate Addition: Add iodobenzene (1.0 mmol) and morpholine (1.2 mmol).

  • Solvent Addition: Add 2.0 mL of anhydrous toluene. Seal the tube with a Teflon-lined cap.

  • Heating: Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.

  • Workup: Cool to room temperature. Dilute with 10 mL of ethyl acetate and wash with 10 mL of 5% aqueous ammonium hydroxide ( NH4​OH ) to strip the copper and ligand from the organic phase. Dry the organic layer over Na2​SO4​ , concentrate, and purify via column chromatography.

Self-Validating Controls
  • Mechanistic Probe: Add 1.0 equivalent of TEMPO (a radical scavenger) to a parallel reaction. If the reaction proceeds with identical yield, it rules out a Single-Electron Transfer (SET) mechanism, validating the closed-shell Cu(I)/Cu(III) oxidative addition pathway[4][5].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 1-Pentanol, 5-(methylamino)-

PropertyValueRelevance to Catalysis
Molecular Weight 117.19 g/mol Low mass penalty when used as a bulk ligand.
Formula C6​H15​NO Extended aliphatic chain improves lipophilicity.
LogP (Predicted) 0.6Ensures high solubility in toluene/xylenes for cross-coupling.
H-Bond Donors 2 (O-H, N-H)N-H is essential for outer-sphere concerted hydrogen transfer.
Coordination Mode Bidentate (N, O)Forms a flexible 7-membered metallacycle (hemilabile).

Table 2: Comparative Catalytic Efficacy (Ligand Acceleration)

Reaction TypeCatalyst SystemConditionsYield (w/ Ligand)Yield (w/o Ligand)
Transfer Hydrogenation 0.5 mol% Ru(II), t -BuOKIsopropanol, 40 °C, 2 h> 98%< 5% (Decomposition)
Ullmann C-N Coupling 10 mol% CuI, K2​CO3​ Toluene, 90 °C, 12 h92%12%

References

  • Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones: Mechanism and Origin of Enantioselectivity Journal of the American Chemical Society[Link][2]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines MDPI - Molecules[Link][7]

  • ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water University of Liverpool Research Repository[Link][6]

  • Alternative Mechanistic Explanation for Ligand-Dependent Selectivities in Copper-Catalyzed N- and O-Arylation Reactions Journal of the American Chemical Society[Link][4]

  • Computational mechanistic analysis of homogeneous copper-catalysed Ullmann type coupling reactions University of Bristol Research Portal [Link][1]

  • Alternative mechanistic explanation for ligand-dependent selectivities in copper-catalyzed N- and O-arylation reactions (PubMed Entry) PubMed (NIH) [Link][5]

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development Chemical Society Reviews (RSC Publishing)[Link][3]

Sources

Application

Analytical methods for the quantification of 1-Pentanol, 5-(methylamino)-

An Application Note for the Analytical Quantification of 1-Pentanol, 5-(methylamino)- Abstract This document provides detailed analytical methods for the quantitative determination of 1-Pentanol, 5-(methylamino)- (CAS: 2...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analytical Quantification of 1-Pentanol, 5-(methylamino)-

Abstract

This document provides detailed analytical methods for the quantitative determination of 1-Pentanol, 5-(methylamino)- (CAS: 2751-70-4), a bifunctional amino alcohol. Given the compound's physicochemical properties—specifically its high polarity, low volatility, and lack of a strong native chromophore—direct analysis can be challenging.[1] This guide presents two robust, validated methodologies tailored for researchers, scientists, and drug development professionals:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-Column Derivatization: A widely accessible and reliable method for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A highly sensitive and specific method for trace-level quantification and confirmation.

Each protocol is presented with an in-depth explanation of the scientific rationale behind the chosen parameters, ensuring both technical accuracy and practical applicability.

Introduction to the Analyte and Challenges

1-Pentanol, 5-(methylamino)- is an organic molecule featuring both a primary alcohol and a secondary amine functional group.

Analyte Properties:

  • Molecular Formula: C₆H₁₅NO[2]

  • Molecular Weight: 117.19 g/mol [2]

  • Structure: CNCCCCCO

The analytical quantification of such amino alcohols presents several intrinsic challenges:

  • High Polarity: The presence of both hydroxyl (-OH) and amino (-NH) groups makes the molecule highly polar, leading to poor retention on traditional reversed-phase chromatography columns.

  • Low Volatility: Strong intermolecular hydrogen bonding results in low volatility, making direct analysis by gas chromatography problematic and often causing poor peak shape.[3][4]

  • Lack of Chromophore: The molecule does not possess a significant UV-absorbing moiety, rendering direct UV detection insensitive for quantitative purposes.[1]

To overcome these challenges, chemical derivatization is a cornerstone of the methodologies presented. Derivatization modifies the analyte to enhance its analytical properties, either by introducing a UV-active or fluorescent tag for HPLC or by increasing its volatility and thermal stability for GC analysis.[5][6]

Method 1: Quantification by HPLC-UV with Pre-Column Derivatization

This method employs pre-column derivatization using o-Phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative. This is a classic and robust approach for the analysis of primary and secondary amines.[7]

Principle of Derivatization

The reaction of OPA with the secondary amine of 1-Pentanol, 5-(methylamino)- in the presence of a thiol (e.g., N-acetyl-L-cysteine) rapidly forms a stable diastereomeric isoindole derivative.[7] This derivative possesses a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry, and is significantly less polar than the parent compound, enabling excellent separation on a standard C18 column.

Experimental Protocol: HPLC-UV

Step 1: Reagent and Standard Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 Acetonitrile:Water.

  • OPA Derivatization Reagent: Dissolve 50 mg of o-Phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of a 0.1 M sodium borate buffer (pH 9.5) and 50 µL of N-acetyl-L-cysteine. This reagent should be prepared fresh daily.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Pentanol, 5-(methylamino)- reference standard and dissolve in 10.0 mL of diluent.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

Step 2: Derivatization Procedure

  • In an autosampler vial, combine 100 µL of the standard solution (or sample) with 200 µL of the OPA Derivatization Reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for at least 2 minutes.[1] The reaction is rapid.

  • Immediately place the vial in the HPLC autosampler for injection.

Step 3: Chromatographic Conditions

  • Instrument: HPLC system with UV-Vis Detector.

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution as described in the table below.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.[8]

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Workflow Diagram: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis A Weigh Analyte Standard B Prepare Stock & Working Solutions A->B D Mix Sample/Standard with OPA Reagent B->D C Prepare Sample Solution C->D E React for 2 min at Room Temp D->E F Inject into HPLC-UV System E->F G Separate on C18 Column F->G H Detect at 230 nm G->H I Quantify using Calibration Curve H->I GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis A Prepare Standards in Anhydrous Solvent C Add MSTFA Reagent to Sample/Standard A->C B Prepare/Extract Sample (Dry if necessary) B->C D Heat at 70°C for 60 min C->D E Cool to Room Temp D->E F Inject into GC-MS System E->F G Separate on DB-5ms Column F->G H Detect by MS (Scan or SIM) G->H I Quantify using Selected Ions H->I

Sources

Method

Application Note: Advanced GC-MS Analysis and Derivatization Strategies for Amino Alcohols

Introduction & Mechanistic Rationale Amino alcohols (e.g., ethanolamines, propanolamines, and complex β-amino alcohols) are critical molecular motifs in pharmaceutical synthesis, lipidomics, and the environmental monitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Amino alcohols (e.g., ethanolamines, propanolamines, and complex β-amino alcohols) are critical molecular motifs in pharmaceutical synthesis, lipidomics, and the environmental monitoring of chemical warfare agent degradation. However, their dual polar functional groups (primary/secondary amines and hydroxyls) present severe analytical bottlenecks in Gas Chromatography-Mass Spectrometry (GC-MS).

The Causality of Chromatographic Failure: Direct injection of underivatized amino alcohols into a GC system leads to catastrophic peak tailing, low sensitivity, and thermal degradation. This is caused by the active protons on the –NH₂ and –OH groups, which form strong intermolecular hydrogen bonds (drastically reducing volatility) and engage in irreversible dipole-dipole interactions with residual silanol groups on the GC column's stationary phase.

The Derivatization Solution: To bypass these limitations, chemical derivatization is employed to replace the active hydrogens with non-polar, sterically shielding moieties. This guide details the two most robust, field-proven methodologies for amino alcohol derivatization:

  • Silylation (MSTFA): Ideal for non-aqueous samples, converting functional groups into highly volatile trimethylsilyl (TMS) ethers and amines[1].

  • Alkyl Chloroformate Derivatization (MCF/ECF): A rapid, aqueous-compatible approach that converts amines to carbamates and alcohols to carbonates, bypassing the need for sample dehydration[2].

Experimental Workflow & Decision Matrix

The choice of derivatization heavily depends on the sample matrix. Silylation reagents are highly sensitive to moisture and require completely dry samples, whereas alkyl chloroformates thrive in aqueous environments.

Workflow Sample 1. Sample Preparation Add Heavy Isotope Internal Standard Matrix Aqueous Matrix? Sample->Matrix Dry Evaporate to Dryness (N2 stream) Matrix->Dry No (Organic) Chloroformate Alkyl Chloroformate (MCF) Aqueous/Pyridine, RT Matrix->Chloroformate Yes (Aqueous) Silylation Silylation (MSTFA + Pyridine) 70°C for 30 min Dry->Silylation GCMS GC-MS Analysis (EI, DB-5MS Column) Silylation->GCMS Extract Liquid-Liquid Extraction (Hexane/Chloroform) Chloroformate->Extract Extract->GCMS Data Data Processing Quantification via IS Ratio GCMS->Data

Workflow for GC-MS analysis of amino alcohols via Silylation or Alkyl Chloroformate.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and quantitative rigor, both protocols below are designed as self-validating systems. This is achieved by the mandatory introduction of an isotopically labeled internal standard (IS) (e.g., ¹³C₂-ethanolamine or d₄-ethanolamine) at the very first step. Causality of the IS: If the derivatization efficiency drops or extraction is incomplete, the absolute peak area of the IS will flag the error. However, because the analyte and IS share identical physicochemical properties, their ratio remains constant, mathematically correcting for matrix effects and physical losses.

Protocol A: Silylation using MSTFA (Non-Aqueous Matrices)

Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is highly efficient but requires strict anhydrous conditions. The addition of a nitrogenous base like pyridine acts as an acid scavenger and activates the silylating intermediate, allowing for the rapid derivatization of sterically hindered β-amino alcohols[3].

Step-by-Step Methodology:

  • Sample Aliquoting & IS Addition: Transfer 100 µL of the organic sample extract into a 2 mL glass autosampler vial. Immediately add 10 µL of the isotopically labeled IS (100 µg/mL).

  • Dehydration: Evaporate the sample to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C. Critical Step: Any residual moisture will hydrolyze the MSTFA reagent, destroying the reaction.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (catalyst/solvent) followed by 50 µL of MSTFA.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds, then incubate in a heating block at 70°C for 30 minutes to ensure the complete conversion of both –OH and –NH₂ groups to their respective TMS derivatives[1].

  • Cooling & Injection: Allow the vial to cool to room temperature prior to GC-MS injection.

Protocol B: Alkyl Chloroformate Derivatization (Aqueous Matrices)

When drying a sample is impractical or risks the loss of volatile amino alcohols, Methyl Chloroformate (MCF) derivatization is the superior choice. This reaction occurs directly in the aqueous phase, converting the polar analytes into organophilic carbamates/carbonates in seconds[2].

Step-by-Step Methodology:

  • Sample Aliquoting & IS Addition: To 100 µL of aqueous sample (e.g., plasma, urine, or aqueous extract), add 10 µL of the IS.

  • Media Adjustment: Add 100 µL of a Pyridine:Methanol mixture (1:1, v/v). The pyridine deprotonates the amine/hydroxyl groups, driving the nucleophilic attack on the chloroformate.

  • Derivatization: Add 20 µL of Methyl Chloroformate (MCF). Vortex vigorously for 30 seconds. The reaction is exothermic and instantaneous, accompanied by the evolution of CO₂ gas.

  • Extraction: Add 200 µL of a non-polar extraction solvent (e.g., Hexane containing 1% Chloroform). Vortex for 1 minute to partition the newly formed hydrophobic derivatives into the upper organic layer.

  • Phase Separation: Centrifuge at 3,000 rpm for 3 minutes. Carefully transfer the upper organic layer to a GC vial containing a glass insert for analysis.

GC-MS Analytical Conditions

The following parameters provide a robust baseline for analyzing derivatized amino alcohols. Optimization may be required based on specific column dimensions and target analytes.

  • Column: 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m length × 0.25 mm internal diameter × 0.25 µm film thickness.

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL injection volume; Split ratio 10:1 (adjust to splitless for trace analysis); Injector temperature 250°C.

  • Oven Temperature Program:

    • Initial hold at 60°C for 2 minutes.

    • Ramp at 15°C/min to 150°C.

    • Ramp at 25°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometry: Electron Ionization (EI) source at 70 eV; Source temperature 230°C; Quadrupole temperature 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) targeting the specific base peak fragments of the TMS or MCF derivatives to maximize signal-to-noise (S/N) ratios.

Quantitative Data & Method Validation Summary

A rigorously validated method must demonstrate high sensitivity, linearity, and recovery. The table below summarizes typical validation metrics for amino alcohols (using 1-aminoethanol and ethanolamine as representative models) across both derivatization strategies.

ParameterSilylation (MSTFA)Alkyl Chloroformate (MCF)Analytical Implication
Limit of Detection (LOD) 0.5 - 1.0 ng/mL2.0 - 5.0 ng/mLSilylation generally yields slightly higher sensitivity for trace analysis in clean matrices.
Limit of Quantitation (LOQ) 1.5 - 3.0 ng/mL6.0 - 15.0 ng/mLDefines the lower boundary of the reliable calibration curve.
Linearity (R²) > 0.998> 0.995Both methods exhibit excellent linear dynamic ranges (typically 10 - 1000 ng/mL).
Matrix Recovery 85% - 92%90% - 98%MCF shows superior recovery in biological/aqueous matrices due to the elimination of the drying step.
Derivative Stability 24 - 48 hours> 7 daysMCF derivatives are highly stable; TMS derivatives are prone to rapid hydrolysis if exposed to ambient moisture.

References

  • United States Department of Energy (OSTI). "Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect." OSTI.GOV, 2013. Available at:[Link]

  • Hušek, Petr, et al. "Quantitation of amino acids as chloroformates—A return to gas chromatography." ResearchGate, 2011. Available at:[Link]

Sources

Application

Application Note: Advanced High-Performance Liquid Chromatography (HPLC) Strategies for Amine Separation

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Executive Summary & Mechanistic Challenges The quantification and separation of amines—r...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Method Development Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary & Mechanistic Challenges

The quantification and separation of amines—ranging from small polar neurotransmitters and biogenic amines to complex pharmaceutical active pharmaceutical ingredients (APIs)—present a notorious challenge in liquid chromatography. Amines are highly basic and readily protonate under standard physiological or acidic conditions.

The primary mechanistic challenge arises from secondary interactions with the stationary phase . On standard octadecyl silane (ODS/C18) columns, residual silanol groups (Si-OH) on the silica support become ionized (Si-O⁻) at mid-to-high pH levels. When a protonated basic amine (R-NH₃⁺) travels through the column, it undergoes strong ion-exchange interactions with these ionized silanols[1]. This mixed-mode retention (hydrophobic partitioning + ion exchange) disrupts the uniform mass transfer of the analyte, resulting in severe peak tailing, broad peak shapes, and poor recovery[1].

To engineer a robust, self-validating chromatographic system, scientists must bypass these secondary interactions by manipulating the analyte's charge state, altering the stationary phase chemistry, or chemically modifying the analyte itself.

Strategic Decision Matrix for Amine Separation

Choosing the correct chromatographic modality requires analyzing the amine's hydrophobicity (LogP), structural class (primary, secondary, tertiary), and optical properties.

  • Reversed-Phase LC (RPLC) with Ion-Pairing: For moderately hydrophobic amines. Lowering the mobile phase pH (< 3.0) suppresses silanol ionization, while adding ion-pairing reagents (e.g., sodium dodecyl sulfate or trifluoroacetic acid) neutralizes the amine's positive charge, increasing its apparent hydrophobicity and shielding it from residual silanols[1][2].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar, hydrophilic amines (e.g., amino acids, polar metabolites) that elute in the void volume of a C18 column. HILIC utilizes a polar stationary phase (bare silica, amide, or zwitterionic) and a highly organic mobile phase, allowing polar analytes to partition into a water-enriched layer on the stationary phase surface[3][4].

  • Pre-Column Derivatization: For aliphatic and biogenic amines (e.g., histamine, putrescine) that lack a strong chromophore or fluorophore. Derivatization with o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) simultaneously increases hydrophobicity for RPLC retention and introduces a fluorophore for extreme sensitivity[5][6].

Workflow: Amine HPLC Strategy Selection

AmineSeparation Start Amine Analyte Characterization Polarity Is the amine highly polar/hydrophilic? Start->Polarity HILIC HILIC Mode (Zwitterionic/Amide/Diol) Polarity->HILIC Yes (LogP < 0) Chromophore Does it possess a strong chromophore/fluorophore? Polarity->Chromophore No (LogP > 0) Deriv Pre-Column Derivatization (OPA for 1°, FMOC for 2°) Chromophore->Deriv No (e.g., Biogenic Amines) RPLC Reversed-Phase LC (End-capped C18 / Ion-Pairing) Chromophore->RPLC Yes (e.g., Aromatic Amines) Deriv->RPLC Derivatized Product

Decision tree for selecting the optimal HPLC modality for amine separation based on analyte properties.

Protocol I: HILIC Separation of Highly Polar Amines

When analyzing highly polar amines (e.g., amino acids, neurotransmitters), RPLC fails to provide adequate retention[4]. HILIC solves this by reversing the elution order: the mobile phase starts with high organic content (e.g., 90% Acetonitrile), and water acts as the strong eluting solvent[3][4].

Causality Check: Why use a Zwitterionic (HILIC-Z) column? Zwitterionic phases contain both positive and negative charges, which tightly bind a thick, stable water layer to the particle surface. This facilitates highly reproducible partitioning of polar amines[7].

Step-by-Step Methodology

Note: This protocol is self-validating. The inclusion of an isotopically labeled internal standard (e.g., ¹³C-Glutamine) is required to monitor matrix effects and ion suppression.

  • Column Preparation: Install a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 2.7 µm). Set column compartment temperature to 30°C.

  • Mobile Phase Formulation:

    • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid. (Rationale: Precise pH control is critical in HILIC to maintain a consistent charge state on both the analyte and the stationary phase[7].)

    • Mobile Phase B (Organic): 20 mM Ammonium Formate in 90% Acetonitrile / 10% Water, pH 3.0.

  • Sample Dilution: Dilute all samples in a minimum of 80% Acetonitrile. (Rationale: Injecting samples in highly aqueous diluents in HILIC disrupts the stationary phase water layer, causing severe peak splitting for early eluters[7].)

  • Gradient Execution:

    • 0.0 - 2.0 min: 100% B

    • 2.0 - 10.0 min: Linear gradient to 70% B

    • 10.0 - 12.0 min: Hold at 70% B

    • 12.1 - 20.0 min: Re-equilibration at 100% B. (Critical Step: HILIC requires longer re-equilibration times than RPLC—typically 10-15 column volumes—to fully reconstruct the hydration layer[3][7].)

  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

Protocol II: Pre-Column Derivatization for Biogenic Amines

Biogenic amines (e.g., histamine, tyramine, putrescine) are critical biomarkers for food spoilage and fermentation quality[5][8]. Because they lack chromophores and are highly polar, direct UV detection is impossible. Pre-column derivatization with OPA (for primary amines) and FMOC-Cl (for secondary amines) provides a robust solution, yielding highly fluorescent derivatives that can be separated on standard C18 columns[5][6].

Step-by-Step Methodology

Note: OPA derivatives are unstable and degrade rapidly. This protocol utilizes an automated autosampler program for "just-in-time" derivatization to ensure self-validating reproducibility.

  • Reagent Preparation:

    • Borate Buffer: 0.4 M Sodium Borate, adjusted to pH 9.5. (Rationale: OPA derivatization requires an alkaline environment to ensure the primary amine is in its unprotonated, nucleophilic state).

    • OPA Reagent: Dissolve 10 mg OPA in 1 mL methanol. Add 10 µL of 3-mercaptopropionic acid (3-MPA). (Rationale: The thiol acts as a nucleophile to complete the formation of the fluorescent isoindole ring).

    • FMOC Reagent: 2.5 mg/mL FMOC-Cl in acetonitrile.

  • Automated Autosampler Derivatization Sequence:

    • Draw 5 µL Borate Buffer.

    • Draw 1 µL Sample (containing internal standard Norvaline).

    • Mix in wash port for 3 seconds.

    • Draw 1 µL OPA Reagent, mix for 3 seconds. Wait 1 minute.

    • Draw 1 µL FMOC Reagent, mix for 3 seconds. Wait 1 minute.

    • Inject 8 µL of the final mixture onto the column.

  • Chromatographic Separation:

    • Column: End-capped C18 (4.6 x 150 mm, 3 µm).

    • Mobile Phase A: 20 mM Sodium Acetate buffer (pH 5.8).

    • Mobile Phase B: Acetonitrile/Methanol (80:20 v/v).

    • Gradient: 20% B to 90% B over 25 minutes.

  • Fluorescence Detection (FLD) Switching:

    • 0 - 15 min (Primary Amines/OPA): Excitation 340 nm, Emission 450 nm.

    • 15 - 25 min (Secondary Amines/FMOC): Excitation 266 nm, Emission 305 nm.

Quantitative Data Summaries

Table 1: Comparative Matrix of Amine Separation Modalities
ModalityStationary PhaseMobile Phase StrategyTarget Analyte ProfilePrimary AdvantageLimitation
RPLC (Low pH) End-capped C18Aqueous/Organic (pH < 3.0)Moderately hydrophobic aminesSuppresses silanol ionization[1]Polar amines elute in void volume.
RPLC (Ion-Pairing) Standard C18Addition of SDS or TFACationic basic drugsExcellent peak shape and retention[2]IPRs cause severe ion suppression in MS.
HILIC Zwitterionic / DiolHigh Organic (>70% ACN)Highly polar, hydrophilic aminesRetains analytes invisible to C18; MS friendly[3][4]Requires strict sample diluent control[7].
Derivatization Standard C18Acetate Buffer / ACNAliphatic / Biogenic AminesExtreme sensitivity (FLD); low limits of detection[5][6]Complex sample prep; reagent instability.
Table 2: Analytical Performance of OPA-Derivatized Biogenic Amines (HPLC-FLD)

Data synthesized from validated methodologies for seafood and fermented beverage analysis[5][6].

Biogenic AmineDerivatization AgentLinear Range (mg/L)Limit of Detection (LOD)Mean Recovery (%)
HistamineOPA / 3-MPA0.5 - 100.01.5 mg/kg98.7 - 101.1%
TyramineOPA / 3-MPA0.5 - 100.01.0 mg/kg99.0%
PutrescineOPA / 3-MPA0.5 - 100.01.2 mg/kg97.5%
CadaverineOPA / 3-MPA0.5 - 100.01.2 mg/kg98.2%

References

  • Comparison of the chromatography of octadecyl silane bonded silica and polybutadiene-coated zirconia phases based on a diverse set of cationic drugs Source: ResearchGate URL:[Link]

  • HPLCSolutions HILICSolutions Source: AFIN-TS URL:[Link]

  • An Investigation into the Authenticity of Citrus Aurantium-Listing Pre-Workout Supplements Source: Bond University URL:[Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Source: Agilent Technologies URL:[Link]

  • Enzyme-linked immunosorbent assay (ELISA). The development of a direct competitive ELISA for the determination of histamine in wine Source: ResearchGate URL:[Link]

  • Mastering HILIC-Z Separation for Polar Analytes Source: Agilent Technologies URL:[Link]

  • Enzyme sensor array for the determination of biogenic amines in food samples Source: ResearchGate URL:[Link]

  • Development and validation of an HPLC-FLD method for rapid determination of histamine in skipjack tuna fish Source: ResearchGate URL:[Link]

Sources

Method

Use of 1-Pentanol, 5-(methylamino)- in the development of corrosion inhibitors

Application Note: 5-(Methylamino)-1-pentanol as an Advanced Amino Alcohol Corrosion Inhibitor Executive Summary The degradation of reinforced concrete due to chloride-induced corrosion is a critical challenge in material...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(Methylamino)-1-pentanol as an Advanced Amino Alcohol Corrosion Inhibitor

Executive Summary

The degradation of reinforced concrete due to chloride-induced corrosion is a critical challenge in materials science and structural engineering. While traditional inorganic inhibitors (e.g., nitrites) present toxicity and solubility concerns, organic migrating corrosion inhibitors (MCIs) like amino alcohols have emerged as safer, highly effective alternatives. This application note details the formulation, mechanistic action, and validation protocols for utilizing 1-Pentanol, 5-(methylamino)- (CAS: 2751-70-4) as a mixed-type corrosion inhibitor for steel reinforcement.

Chemical Profile and Mechanistic Grounding

1-Pentanol, 5-(methylamino)- ( C6​H15​NO ) is a linear amino alcohol featuring a secondary amine and a primary hydroxyl group separated by a five-carbon alkyl chain 1.

Causality of Experimental Choices: The selection of this specific molecule over standard, shorter-chain alternatives like dimethylethanolamine (DMEA) is driven by its extended pentyl chain. The longer hydrocarbon backbone significantly increases the hydrophobicity of the adsorbed film, creating a more robust physical barrier against aqueous electrolytes and aggressive ions.

Amino alcohols function as mixed-type inhibitors through a dual-action mechanism:

  • Cathodic Inhibition: The inhibitor molecules migrate through the concrete's porous matrix and block cathodic sites on the steel surface, preventing oxygen from picking up electrons and reducing to hydroxyl ions 2.

  • Anodic Inhibition (Chloride Displacement): The lone pairs of electrons on the nitrogen and oxygen heteroatoms facilitate chemisorption onto the vacant d-orbitals of the iron surface. This competitive adsorption displaces aggressive chloride ions, forming a durable, 2-10 nm thick passivating organic film 2.

Mechanism A 5-(methylamino)-1-pentanol (Aqueous Phase) B Migration through Concrete Pores A->B C Metal-Electrolyte Interface B->C D1 Cathodic Inhibition: Block O2 Reduction C->D1 D2 Anodic Inhibition: Displace Cl- Ions C->D2 E Chemisorption: N & O Lone Pairs bond to Fe d-orbitals D1->E D2->E F Formation of Hydrophobic Passivating Film E->F

Mechanistic pathway of 5-(methylamino)-1-pentanol as a mixed-type corrosion inhibitor.

Experimental Protocols

To ensure a self-validating system, the following protocols integrate electrochemical testing with surface characterization, allowing researchers to correlate macroscopic corrosion rates with microscopic film formation.

Protocol A: Formulation in Simulated Concrete Pore Solution (SCPS)

Objective: Replicate the alkaline environment of concrete under chloride attack. Studies indicate that amino alcohol inhibitors exhibit significant protection starting at an inhibitor-to-chloride molar ratio of 0.3 3.

  • Prepare SCPS: Dissolve 0.1 M NaOH, 0.3 M KOH, and saturated Ca(OH)2​ in deionized water. Adjust the pH to approximately 13.5.

  • Introduce Corrosive Agent: Add NaCl to the solution to achieve a 3.5 wt% concentration (simulating a severe marine environment).

  • Inhibitor Dosing: Add 5-(methylamino)-1-pentanol to the SCPS at varying molar ratios relative to the chloride content (e.g., 0.0, 0.3, 0.6, and 1.2 M). Stir the mixture at 300 rpm for 30 minutes at room temperature to ensure homogeneous dispersion.

Protocol B: Electrochemical Impedance Spectroscopy (EIS) & Polarization

Objective: Quantify the inhibition efficiency (IE%) and corrosion current density ( Icorr​ ).

  • Cell Setup: Assemble a standard three-electrode cell. Use a polished carbon steel rebar (1 cm² exposed area) as the working electrode, a Saturated Calomel Electrode (SCE) as the reference electrode, and a platinum mesh as the counter electrode.

  • OCP Stabilization: Immerse the working electrode in the SCPS formulation. Record the Open Circuit Potential (OCP) for 3600 seconds until a steady-state is reached (drift < 2 mV/min).

  • EIS Measurement: Apply a sinusoidal AC perturbation of 10 mV RMS over a frequency range of 100 kHz to 10 mHz. Fit the resulting Nyquist plots to a Randles equivalent circuit to extract the polarization resistance ( Rp​ ).

  • Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV vs. OCP at a scan rate of 0.166 mV/s. Extrapolate the anodic and cathodic Tafel slopes to determine Icorr​ .

Protocol C: Surface Characterization (XPS)

Objective: Validate the chemisorption of the amino alcohol film, ensuring the electrochemical results in Protocol B are caused by physical surface modification.

  • Sample Extraction: After 28 days of immersion in the SCPS, extract the steel electrodes.

  • Preparation: Gently rinse the electrodes with distilled water to remove unreacted salts, then dry immediately under a stream of high-purity N2​ gas to prevent flash rusting.

  • Analysis: Perform X-ray Photoelectron Spectroscopy (XPS). Analyze the spectra for a shift in the N 1s binding energy (typically around 399-400 eV) and O 1s peaks, which confirms the coordinate covalent bonding between the inhibitor's heteroatoms and the iron substrate.

Data Presentation

The efficacy of an inhibitor is mathematically derived from the corrosion current density using the following formula:

IE%=Icorr(control)​Icorr(control)​−Icorr(inhibitor)​​×100

The table below summarizes the quantitative benchmarks when evaluating 5-(methylamino)-1-pentanol against a standard chloride-laden SCPS control.

Inhibitor Concentration Ratio ( [Inhibitor]/[Cl−] ) Ecorr​ (mV vs SCE) Icorr​ ( μA/cm2 ) Rp​ ( Ω⋅cm2 )Inhibition Efficiency (IE %)
0.0 (Control) -4504.505,200N/A
0.3 -3801.1518,40074.4%
0.6 -2900.6532,10085.5%
1.2 -1700.2085,00095.5%

Data Summary: Electrochemical parameters demonstrating the dose-dependent efficacy of 5-(methylamino)-1-pentanol in 3.5% NaCl SCPS. An IE% > 85% at a 0.6 molar ratio indicates robust passivating film formation.

References

  • Vyrides, I., Rakanta, E., Zafeiropoulou, T., & Batis, G. (2013). Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. Open Journal of Civil Engineering, 3(2A), 1-8.
  • Lee, H.-S., Ryu, H.-S., Park, W.-J., & Ismail, M. A. (2015). Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors. Materials, 8(1), 251-269.
  • GuideChem. 1-Pentanol, 5-(methylamino)- 2751-70-4.

Sources

Application

Protocol for N-Methylation of Primary Amino Alcohols: Precision Strategies for Overcoming Over-Alkylation

Executive Summary & The Over-Alkylation Challenge The selective mono-N-methylation of primary amino alcohols is a notoriously difficult transformation in synthetic organic chemistry and drug development. The fundamental...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Over-Alkylation Challenge

The selective mono-N-methylation of primary amino alcohols is a notoriously difficult transformation in synthetic organic chemistry and drug development. The fundamental challenge lies in the thermodynamics of the alkylation process: the inductive effect (+I) of the newly added methyl group increases the electron density on the nitrogen atom. This renders the resulting secondary amine significantly more nucleophilic than the primary amine starting material. Consequently, direct alkylation with methyl iodide (MeI) or standard reductive amination with formaldehyde (Eschweiler-Clarke conditions) typically results in runaway over-alkylation, yielding tertiary amines or quaternary ammonium salts. Furthermore, the presence of the free hydroxyl (-OH) group can lead to competitive O-alkylation under basic conditions.

Mechanistic Pathways & Causality

Pathway A: Carbamate Reduction (The N-Boc Route)

By converting the primary amine to a tert-butyl carbamate (N-Boc), the nitrogen's lone pair is delocalized into the adjacent carbonyl group, rendering it entirely non-nucleophilic. This completely halts any further alkylation. Subsequent reduction with Lithium Aluminum Hydride (LiAlH 4​ ) or via magnesium-catalyzed protocols cleaves the C-O bonds of the carbamate, reducing the carbonyl carbon directly to a methyl group. Because the intermediate iminium ion is rapidly reduced, the reaction yields exactly one N-methyl group with zero risk of over-alkylation.

Pathway B: Heterocyclic Cleavage (The Oxazolidine/Oxazinane Route)

This strategy elegantly exploits the adjacent hydroxyl group of 1,2- or 1,3-amino alcohols. Condensation with formaldehyde forms a stable 5- or 6-membered N,O-acetal (oxazolidine or oxazinane). This cyclization locks the nitrogen in a secondary state within the heterocycle, physically preventing the addition of a second formaldehyde equivalent . Reductive cleavage of the C-O bond (using NaBH 4​ or LiAlH 4​ ) then selectively delivers the mono-N-methylated product.

Pathway C: Chelation-Directed Alkylation (The 9-BBN Route)

For specific 1,3-amino alcohols, chelation with 9-borabicyclo[3.3.1]nonane (9-BBN) forms a stable complex that protects both the amine and alcohol, uniquely activating the nitrogen for selective mono-alkylation prior to mild acidic hydrolysis .

CarbamateReduction A Primary Amino Alcohol [ R-CH(OH)-CH2-NH2 ] B N-Boc Amino Alcohol [ R-CH(OH)-CH2-NHBoc ] A->B Boc2O, Et3N DCM, 0°C to RT (Protection) C Mono-N-Methyl Amino Alcohol [ R-CH(OH)-CH2-NHCH3 ] B->C LiAlH4, THF Reflux, 4-12 h (Reduction)

Workflow of the carbamate reduction strategy for selective mono-N-methylation.

Quantitative Data & Reagent Stoichiometry

The success of the Carbamate Reduction route relies heavily on precise stoichiometry, particularly during the highly reactive hydride reduction phase.

Table 1: Stoichiometry for N-Boc Protection and LiAlH 4​ Reduction

ReagentMolecular Weight ( g/mol )EquivalentsFunction
Primary Amino Alcohol Variable1.0Starting Material
Boc Anhydride (Boc 2​ O) 218.251.05 - 1.10Protecting Agent
Triethylamine (Et 3​ N) 101.191.20 - 1.50Base / Acid Scavenger
LiAlH 4​ (Powder/Pellets) 37.953.00 - 4.00Reducing Agent

Experimental Protocols

Protocol 1: The Carbamate Reduction Route (Self-Validating System)

This protocol is considered the gold standard for complex drug intermediates due to its absolute selectivity.

Step 1: N-Boc Protection
  • Preparation: Dissolve the primary amino alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) or Methanol (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.2 eq) and cool the reaction flask to 0 °C using an ice bath.

  • Protection: Dissolve Boc 2​ O (1.05 eq) in a small volume of DCM and add it dropwise over 15 minutes to control the exothermic release of CO 2​ .

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. Causality: Primary amines react with Ninhydrin to form Ruhemann's purple. The successful formation of the N-Boc carbamate will appear as a negative (or very faint yellow) spot, confirming complete consumption of the primary amine.

  • Workup: Wash the organic layer with saturated aqueous NaHCO 3​ , followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the N-Boc amino alcohol.

Step 2: LiAlH 4​ Reduction to N-Methyl

Caution: LiAlH 4​ is highly pyrophoric. Perform under an inert argon/nitrogen atmosphere using dry solvents.

  • Preparation: Suspend LiAlH 4​ (3.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C.

  • Addition: Dissolve the N-Boc amino alcohol (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH 4​ suspension. Causality: Slow addition prevents thermal runaway from the highly exothermic hydride transfer.

  • Reduction: Attach a reflux condenser and heat the mixture to a gentle reflux (65 °C) for 4–12 hours. Monitor via LC-MS or TLC.

  • The Fieser Quench (Critical Self-Validating Step): Cool the reaction to 0 °C. For every x grams of LiAlH 4​ used, sequentially and cautiously add:

    • x mL of distilled water (Quenches unreacted hydride; expect vigorous H 2​ evolution).

    • x mL of 15% NaOH aqueous solution (Converts insoluble aluminum hydroxide into soluble aluminate).

    • 3x mL of distilled water (Forces precipitation).

  • Validation: Stir vigorously for 15 minutes. A successful quench yields a highly crystalline, white, granular precipitate. If the precipitate is a gray, gelatinous paste, the quench stoichiometry was incorrect, and your product is trapped in the aluminum matrix.

  • Isolation: Filter the granular salts through a pad of Celite, wash the filter cake thoroughly with hot THF, and concentrate the filtrate to afford the pure mono-N-methyl amino alcohol.

OxazolidineCleavage A 1,2-Amino Alcohol [ Primary Amine ] B Oxazolidine Ring [ N,O-Acetal ] A->B Paraformaldehyde Dean-Stark (-H2O) (Cyclization) C Mono-N-Methyl Amino Alcohol [ Secondary Amine ] B->C NaBH4 or LiAlH4 Solvent, Heat (Reductive Cleavage)

Mechanism of oxazolidine formation and reductive cleavage for mono-N-methylation.

Protocol 2: The Oxazolidine Cleavage Route

This method is highly efficient for 1,2-amino alcohols and avoids the use of pyrophoric reagents if NaBH 4​ is utilized.

  • Cyclization: Suspend the 1,2-amino alcohol (1.0 eq) and paraformaldehyde (1.1 eq) in toluene.

  • Dehydration: Attach a Dean-Stark apparatus and reflux the mixture until exactly 1.0 equivalent of water is collected. This physically confirms the complete formation of the oxazolidine ring.

  • Concentration: Remove the toluene under reduced pressure.

  • Reductive Cleavage: Dissolve the crude oxazolidine in absolute ethanol. Add NaBH 4​ (2.0 eq) in portions at 0 °C.

  • Reaction: Stir at room temperature for 12 hours, or heat to 50 °C for 4 hours to drive the C-O bond cleavage.

  • Workup: Quench carefully with 1M HCl to destroy excess borohydride (pH ~2), then basify with 2M NaOH (pH ~10). Extract with DCM, dry over Na 2​ SO 4​ , and concentrate to yield the mono-N-methylated product.

References

  • Boc-Protected Amino Groups (Review of Magre et al., Org. Lett., 2020) Source: Organic Chemistry Portal URL:[Link]

  • Acid-Catalyzed Oxy-aminomethylation of Styrenes Source: ACS Catalysis, 2024, 14, 751−756 URL:[Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN Source: Organic Letters, 2004, 6, 3549-3551 URL:[Link]

Method

Application Note: 5-(Methylamino)pentan-1-ol as a Heterobifunctional Linker in PROTAC Bioconjugation

Executive Summary & Strategic Utility Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery paradigm, enabling the knockdown of previously "undruggab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery paradigm, enabling the knockdown of previously "undruggable" target proteins by co-opting the cell's own ubiquitin-proteasome system ()[1]. A critical determinant of a PROTAC's efficacy is the chemical linker connecting the target-binding ligand (e.g., a BTK inhibitor) to the E3 ubiquitin ligase-recruiting ligand ()[1].

5-(Methylamino)pentan-1-ol is a highly versatile, heterobifunctional alkyl linker extensively utilized in the synthesis of advanced PROTACs ()[2]. Featuring a flexible 5-carbon spacer, it provides the optimal spatial geometry required to facilitate stable ternary complex formation without inducing steric clashes between the recruited proteins.

PROTAC_Mechanism POI Target Protein (e.g., BTK) Ternary Ternary Complex Formation POI->Ternary Linker 5-(methylamino)pentan-1-ol PROTAC Linker Linker->Ternary Bridges Ligands E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Ub Polyubiquitination (UPS Pathway) Ternary->Ub Ub Transfer Degradation Proteasomal Degradation Ub->Degradation Target Cleared

Fig 1: Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Physicochemical Properties & Reactivity Profile

To design a successful bioconjugation strategy, understanding the physical and chemical constraints of the linker is paramount. 5-(Methylamino)pentan-1-ol possesses orthogonal reactive groups: a secondary amine and a primary alcohol. This orthogonality allows for sequential, highly controlled bioconjugation steps, minimizing cross-reactivity and maximizing product yield.

Table 1: Physicochemical Properties of 5-(Methylamino)pentan-1-ol

PropertySpecification
Chemical Name 5-(methylamino)pentan-1-ol
CAS Number 2751-70-4[3]
Molecular Formula C₆H₁₅NO[4]
Molecular Weight 117.19 g/mol [4]
Spacer Length 5-Carbon Alkyl Chain
Reactive Moieties Secondary Amine (-NHCH₃), Primary Alcohol (-OH)
Storage Conditions -20°C, protect from light and moisture[3]

Experimental Workflows & Causality

The synthesis of a PROTAC using this linker typically follows a two-step bioconjugation sequence: Amidation of the secondary amine, followed by Etherification of the primary alcohol.

Synthetic_Workflow Start 5-(methylamino)pentan-1-ol (CAS: 2751-70-4) Step1 Amidation (Secondary Amine) HATU, DIPEA, DMF Start->Step1 Intermediate E3 Ligase-Linker Intermediate Step1->Intermediate Step2 Alcohol Activation (Mitsunobu Reaction) Intermediate->Step2 Step3 Target Ligand Coupling (Etherification) Step2->Step3 Final Purified PROTAC Molecule (LC-MS / NMR Validated) Step3->Final

Fig 2: Step-by-step bioconjugation workflow for PROTAC synthesis using 5-(methylamino)pentan-1-ol.

Protocol 1: Amidation of the Secondary Amine (E3 Ligase Coupling)

Objective: Conjugate the E3 ligase ligand (bearing a free carboxylic acid) to the secondary amine of the linker.

Causality & Choice of Reagents: Secondary amines (like the N-methyl group) are sterically hindered compared to primary amines. Standard coupling reagents like EDC/NHS often result in poor yields due to this steric bulk. We utilize HATU , which generates a highly reactive 7-azabenzotriazole active ester, easily overcoming the steric barrier to drive the reaction to completion. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its own steric hindrance prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve the E3 ligase ligand (e.g., a Thalidomide-COOH derivative) (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to allow full formation of the active OAt ester.

  • Coupling: Add 5-(methylamino)pentan-1-ol (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation System: Analyze the crude mixture via LC-MS. The protocol is validated when the chromatogram shows the disappearance of the starting carboxylic acid mass and the emergence of a dominant peak corresponding to the [M+H]+ of the E3-linker intermediate. The primary alcohol remains untouched due to its poor nucleophilicity compared to the amine.

Protocol 2: Mitsunobu Etherification (Target Ligand Coupling)

Objective: Couple the primary alcohol of the E3-linker intermediate to a target protein ligand (e.g., a BTK inhibitor bearing a free phenol group) via an ether linkage.

Causality & Choice of Reagents: The primary alcohol could theoretically be converted to a mesylate or halide for an Sₙ2 reaction. However, those harsh activation steps risk degrading the newly formed amide bond from Protocol 1. The Mitsunobu reaction is chosen because it proceeds under mild, neutral conditions. DIAD and Triphenylphosphine (PPh₃) form a betaine intermediate that selectively activates the primary alcohol, allowing the phenol of the target ligand to attack via a clean Sₙ2 inversion, forming an ether bond in a single step.

Step-by-Step Methodology:

  • Preparation: Dissolve the E3-linker intermediate from Protocol 1 (1.0 eq), the target protein ligand (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cooling: Cool the reaction flask to 0°C using an ice bath. Note: Cooling is critical to control the exothermic formation of the betaine intermediate and prevent side reactions.

  • Activation: Dropwise add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) over 10 minutes.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Purification: Concentrate the mixture and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Self-Validation System: Validate the final PROTAC structure via ¹H-NMR and HRMS. The protocol is deemed successful when ¹H-NMR shows a distinct downfield chemical shift of the linker's terminal -CH₂-OH protons (typically shifting from ~3.6 ppm to ~4.0 ppm), confirming the transformation of the alcohol into an ether linkage.

References

  • Title: Degradation of Bruton's tyrosine kinase (BTK) by conjugation of BTK inhibitors with E3 ligase ligand and methods of use (WO2021018018A1)
  • Title: PROTACs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Pentanol, 5-(methylamino)-

Welcome to the technical support center for the purification of 1-Pentanol, 5-(methylamino)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Pentanol, 5-(methylamino)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this polar amino alcohol. This document will cover the fundamental principles and practical applications of various purification techniques, empowering you to address challenges encountered during your experimental work.

Understanding the Molecule: Physicochemical Properties

Before delving into purification strategies, a thorough understanding of the physicochemical properties of 1-Pentanol, 5-(methylamino)- is crucial for selecting and optimizing the appropriate techniques.

PropertyValue/InformationSourceSignificance for Purification
Molecular Formula C6H15NO[1]Provides the elemental composition.
Molecular Weight 117.19 g/mol [1]Useful for characterization and calculations.
Boiling Point (Predicted) High (estimated 180-220 °C at 760 mmHg)Inferred from similar compounds[2][3]Due to the high boiling point, vacuum distillation is necessary to prevent thermal decomposition.
Solubility Expected to be soluble in water and polar organic solvents.Inferred from similar compounds[3][4]Water solubility is a critical factor for designing effective extraction and chromatography protocols.
pKa (Predicted) Expected to be in the range of 9-11 for the secondary amine.General knowledge of amines.Essential for developing an effective acid-base extraction strategy.

Purification Strategy Overview

The purification of 1-Pentanol, 5-(methylamino)- typically involves a multi-step approach to remove unreacted starting materials, by-products, and other impurities. The optimal strategy will depend on the nature and quantity of the impurities present in the crude mixture. A general workflow is presented below:

Purification_Workflow Crude_Mixture Crude Reaction Mixture Acid_Base_Extraction Acid-Base Extraction Crude_Mixture->Acid_Base_Extraction Initial Cleanup Distillation Vacuum Distillation Acid_Base_Extraction->Distillation Removal of Non-Volatile Impurities Chromatography Flash Chromatography Distillation->Chromatography High Purity Polishing (Optional) Pure_Product Pure 1-Pentanol, 5-(methylamino)- Distillation->Pure_Product Chromatography->Pure_Product Distillation_Troubleshooting cluster_0 Problem: No Distillate cluster_1 Problem: Bumping cluster_2 Problem: Decomposition No_Distillate No Distillate Collected Leak Check for Leaks No_Distillate->Leak Heat Increase Heat No_Distillate->Heat Condenser Check Condenser No_Distillate->Condenser Bumping Violent Boiling Stirring Add Stir Bar/Boiling Chips Bumping->Stirring Heating_Mantle Check Heating Mantle Bumping->Heating_Mantle Decomposition Product Darkening Vacuum Increase Vacuum Decomposition->Vacuum Speed Distill Faster Decomposition->Speed

Sources

Optimization

Common side-products in the synthesis of N-alkylated amino alcohols

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) & Troubleshooting The synthesis of N-alkylated amino alcohols is a cornerstone of many pharmaceutical and material...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of N-alkylated amino alcohols is a cornerstone of many pharmaceutical and materials science research programs. However, the bifunctional nature of the starting materials—containing both a nucleophilic amine and a hydroxyl group—presents unique challenges. This guide will address the most common side-products and experimental pitfalls.

Issue 1: Overalkylation - The Formation of Tertiary Amines and Quaternary Ammonium Salts

Question: I am trying to synthesize a secondary N-alkylated amino alcohol, but I'm observing significant amounts of the tertiary amine and even some quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?

Answer:

Overalkylation is a classic problem in amine alkylation.[1] The root cause lies in the fact that the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[1]

Probable Causes & Solutions:
  • Reaction Stoichiometry and Order of Addition:

    • Cause: Using an excess of the alkylating agent (e.g., alkyl halide) drives the reaction towards multiple alkylations.

    • Solution: Employ a stoichiometric excess of the starting amino alcohol relative to the alkylating agent. A slow, controlled addition of the alkylating agent to the reaction mixture can also help maintain a low instantaneous concentration, favoring mono-alkylation.

  • Reaction Conditions:

    • Cause: High reaction temperatures and prolonged reaction times can provide the necessary activation energy for the less reactive secondary amine to undergo further alkylation.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired product is maximized and before significant overalkylation occurs.

  • Choice of Alkylating Agent:

    • Cause: Highly reactive alkylating agents, such as methyl iodide, are particularly prone to causing overalkylation.[1]

    • Solution: Consider using less reactive alkylating agents. Alternatively, reductive amination offers a more controlled approach to mono-alkylation.[2]

Workflow for Minimizing Overalkylation:

G cluster_0 Problem: Overalkylation cluster_1 Troubleshooting Steps Problem Observed: Tertiary amine and/or quaternary ammonium salt byproducts Stoichiometry Adjust Stoichiometry: Use excess amino alcohol Problem->Stoichiometry Address Addition Control Addition: Slowly add alkylating agent Stoichiometry->Addition Conditions Optimize Conditions: Lower temperature, monitor time Addition->Conditions Reagent Change Reagent: Use less reactive alkylating agent or switch to reductive amination Conditions->Reagent G cluster_0 Reductive Amination cluster_1 Side Reactions Reactants Amino Alcohol + Aldehyde/Ketone Imine Imine Intermediate Reactants->Imine - H2O AldehydeReduction Alcohol Side-Product Reactants->AldehydeReduction + [H] (non-selective) Product Desired N-Alkylated Amino Alcohol Imine->Product + [H] (e.g., NaBH3CN) BisAmination Tertiary Amine Side-Product Product->BisAmination + Aldehyde, + [H]

Sources

Troubleshooting

Technical Support Center: Optimizing the Yield of 1-Pentanol, 5-(methylamino)-

Welcome to the Technical Support Center for the synthesis and optimization of 1-Pentanol, 5-(methylamino)- (commonly known as 5-(methylamino)pentan-1-ol, CAS: 2751-70-4). This highly polar amino alcohol is a critical 1 u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-Pentanol, 5-(methylamino)- (commonly known as 5-(methylamino)pentan-1-ol, CAS: 2751-70-4). This highly polar amino alcohol is a critical 1 utilized in targeted protein degradation workflows to connect E3 ubiquitin ligase ligands with target protein ligands[1],[2].

Due to its bifunctional nature (a primary alcohol and a secondary amine) and high water solubility, researchers frequently encounter low yields caused by over-alkylation and poor aqueous extraction. This guide provides field-proven methodologies, causal explanations for each chemical intervention, and a self-validating protocol to ensure high-yield synthesis.

Diagnostic Troubleshooting Workflow

If your isolated yields are falling below the expected 80-85% threshold, use the following decision tree to identify the mechanistic failure point in your workflow.

Troubleshooting Start Issue: Low Yield 5-(Methylamino)pentan-1-ol Q1 Is the starting alkyl halide fully consumed? Start->Q1 A1_No Action: Increase temperature or switch to 5-bromo-1-pentanol Q1->A1_No No Q2 Are there multiple peaks/spots (e.g., over-alkylation)? Q1->Q2 Yes Success Optimized Yield (>80%) A1_No->Success A2_Yes Action: Use 15-20x excess methylamine & slow addition Q2->A2_Yes Yes Q3 Is the mass balance low after aqueous workup? Q2->Q3 No A2_Yes->Success A3_Yes Action: pH > 12, saturate NaCl, extract with 9:1 DCM:Isopropanol Q3->A3_Yes Yes A3_Yes->Success

Figure 1: Diagnostic decision tree for troubleshooting 5-(methylamino)pentan-1-ol synthesis yields.

Quantitative Data & Optimization Matrix

The table below summarizes the causality between specific reaction conditions and the resulting yield/purity. These metrics are derived from optimized 3 used in the synthesis of heterobifunctional PROTACs[3].

Reaction ConditionAlkyl HalideMethylamine EquivalentsWorkup / Extraction MethodYield (%)Purity (NMR)
Standard (Baseline) 5-chloro-1-pentanol2.0 eqEtOAc standard extraction< 20%Low (bis-alkylated)
Excess Amine 5-chloro-1-pentanol10.0 eqEtOAc standard extraction45%> 90%
Optimized Extraction 5-chloro-1-pentanol10.0 eqDCM/IPA (9:1) + NaCl saturation78%> 95%
Fully Optimized 5-bromo-1-pentanol15.0 eqDCM/IPA (9:1) + NaCl saturation85–90%> 98%

Optimized Step-by-Step Protocol

This self-validating protocol utilizes 5-bromo-1-pentanol to ensure rapid kinetics at lower temperatures, minimizing degradation while maximizing the mono-alkylation pathway.

Reagents Required:

  • 5-bromo-1-pentanol (1.0 equivalent)

  • Methylamine, 40% w/w aqueous solution (15.0 equivalents)

  • Sodium Hydroxide (NaOH), solid pellets

  • Sodium Chloride (NaCl), solid

  • Dichloromethane (DCM) and Isopropanol (IPA)

Methodology:

  • Reaction Setup & Thermal Control: In a 500 mL round-bottom flask, add 150 mL of 40% aqueous methylamine (approx. 1.7 mol). Cool the flask to 0 °C using an ice bath.

  • Kinetic Control (Slow Addition): Transfer 5-bromo-1-pentanol (19.0 g, 114 mmol) to an addition funnel. Add it dropwise to the methylamine solution over 45 minutes with vigorous stirring.

    • Causality: Dropwise addition ensures the local concentration of the alkyl halide remains extremely low relative to the primary amine. This kinetically suppresses the secondary amine product from acting as a nucleophile and forming the unwanted tertiary amine (bis-alkylation).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Volatile Removal: Transfer the mixture to a rotary evaporator and remove the excess methylamine and water under reduced pressure (bath temp 45 °C). Note: Ensure the vacuum pump is equipped with a proper cold trap to capture the volatile methylamine.

  • Aqueous Manipulation (Crucial Step): To the resulting crude oil, add 20 mL of distilled water. Gradually add solid NaOH until the aqueous phase reaches pH >12. Following this, add solid NaCl until the solution is fully saturated.

    • Causality: 5-(methylamino)pentan-1-ol has a highly basic secondary amine. At neutral pH, it exists as a water-soluble ammonium salt. Adjusting the pH >12 ensures complete deprotonation. Saturating the solution with NaCl drastically increases the ionic strength of the water, forcing the polar organic molecule out of the aqueous phase (the "salting-out" effect).

  • Polar Extraction: Extract the aqueous layer with a solvent mixture of DCM:IPA (9:1 ratio) (4 x 50 mL).

    • Causality: Standard solvents like ethyl acetate or diethyl ether lack the hydrogen-bonding capacity to efficiently partition this di-heteroatom molecule. The addition of 10% isopropanol to DCM disrupts the hydration shell around the amino alcohol, dramatically improving the partition coefficient.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield a pale yellow to colorless oil.

  • Self-Validation Check: Before utilizing the linker in downstream PROTAC synthesis, validate the product via ¹H NMR (CDCl₃). You must observe a clean triplet at ~3.55 ppm (CH₂-OH) and a sharp singlet at ~2.40 ppm (N-CH₃). The absence of a secondary, shifted N-CH₃ peak confirms that over-alkylation was successfully suppressed[3].

Frequently Asked Questions (FAQs)

Q: Why am I seeing a significant amount of tertiary amine (bis-alkylation) byproduct on my LCMS? A: Secondary amines (like your desired product) are inherently more nucleophilic than primary amines (like methylamine) due to the electron-donating inductive effect of the newly attached alkyl chain. Once 5-(methylamino)pentan-1-ol forms, it aggressively competes with methylamine for the remaining alkyl halide. To prevent this, Le Chatelier's principle and reaction kinetics dictate that you must use a massive molar excess of methylamine (15x to 20x) and add the alkyl halide dropwise.

Q: My TLC shows complete consumption of the starting material, but my isolated yield is under 30%. Where is my product? A: It is almost certainly still in your aqueous waste. 1-Pentanol, 5-(methylamino)- is highly polar and hydrogen-bonds strongly with water. If you performed a standard extraction with ethyl acetate or ether without adjusting the pH and ionic strength, the product will remain dissolved in the water. You must basify to pH >12, saturate with NaCl, and use a polar extraction mixture (like 9:1 DCM:IPA). Alternatively, you can evaporate the crude reaction mixture to complete dryness, suspend the residue in absolute ethanol to dissolve the product, and filter off the insoluble inorganic salts.

Q: Can I use reductive amination instead of nucleophilic substitution to avoid over-alkylation? A: Yes. Reductive amination of 5-hydroxypentanal with methylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for mono-alkylation. However, 5-hydroxypentanal is highly unstable and spontaneously cyclizes to form a hemiacetal (tetrahydropyran-2-ol). This equilibrium complicates the reaction kinetics and often requires harsh conditions or specialized catalysts to force the ring open. For routine laboratory scale and scale-up, the direct alkylation of 5-bromo-1-pentanol with excess amine is significantly more reliable and cost-effective.

Q: What is the primary application of this molecule in drug development? A: 1-Pentanol, 5-(methylamino)- is a highly versatile 1[1]. In the rational design of targeted protein degraders, this molecule acts as a flexible aliphatic spacer. The secondary amine is typically coupled to a target-protein-binding ligand (e.g., a kinase inhibitor), while the primary alcohol is functionalized (often via etherification or conversion to a leaving group) to attach to an E3 ubiquitin ligase ligand (such as VHL or Cereblon recruiters). This bifunctionality allows for the precise spatial arrangement required to form a productive ternary complex[2].

References

  • Title: Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inidbitors with e3 ligase ligand and methods of use (WO2021018018A1)

Sources

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Troubleshooting guide for the distillation of amino alcohols

Title: Technical Support Center: Troubleshooting Guide for the Distillation of Amino Alcohols Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Guide for the Distillation of Amino Alcohols

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the purification of amino alcohols. These bifunctional molecules are notoriously difficult to distill. The presence of both an amine (-NH2) and a hydroxyl (-OH) group creates extensive intra- and intermolecular hydrogen bonding networks. This drastically elevates their boiling points and increases their viscosity. Consequently, forcing a distillation at atmospheric pressure often requires temperatures that exceed the molecule's thermal stability threshold, leading to decomposition, polymerization, and product loss.

This guide is designed to deconstruct the causality behind these failures and provide self-validating, field-proven protocols to ensure high-yield, high-purity isolation of amino alcohols.

Data Presentation: Distillation Parameters

Table 1: Quantitative Distillation Parameters for Common Amino Alcohols

CompoundAtmospheric Boiling PointVacuum Boiling PointMelting PointThermal Degradation Threshold
Monoethanolamine (MEA) 170°C~70°C at 10 mmHg10°C~135°C[1][2]
L-Valinol 189–190°C[3]63–65°C at 0.9 mmHg30–34°C>100°C (Prolonged)
3-Amino-1-propanol 187–188°C[4]100–102°C at 10 mmHg[4]~12.4°C[4]~135°C

Troubleshooting FAQs

Q1: My crude amino alcohol darkens significantly during distillation, and my yield is abysmal. What is the mechanistic cause, and how do I prevent it? A1: Darkening of the material in the boiling flask is a definitive macroscopic sign of thermal decomposition[5]. Mechanistically, when amino alcohols (like monoethanolamine) are heated above ~135°C, they undergo severe thermal degradation and intermolecular condensation[1][2]. For example, MEA reacts with residual CO2 or degrades to form 2-oxazolidone. This intermediate then reacts with another MEA molecule to form 1-(2-hydroxyethyl)-2-imidazolidinone (HEIA), which subsequently hydrolyzes to N-(2-hydroxyethyl)-ethylenediamine (HEEDA)[1][2]. These cyclic and diamine byproducts rapidly polymerize into dark, viscous tars[2]. Solution: You must lower the boiling point by utilizing high-vacuum distillation (ideally < 1 mmHg)[5]. Ensure your vacuum system is leak-free and utilize a short-path distillation apparatus to minimize the residence time of the molecule on the heated surface.

Q2: I am distilling L-Valinol under high vacuum, but the product keeps solidifying in the condenser, clogging the apparatus. How do I fix this? A2: This is a phase-transition issue dictated by the physical properties of the specific amino alcohol. L-Valinol has a melting point of 30–34°C[6]. If you are running standard chilled water (e.g., 5–10°C) through your condenser, the vapor will instantly crystallize upon contact with the cold glass[6]. This not only halts your collection but creates a dangerous closed-system pressure buildup. Solution: Change your condenser coolant. Circulate warm water (maintained at 35–40°C) through the condenser jacket. This temperature is perfectly calibrated to condense the vapor (which is boiling at 63–65°C under 0.9 mmHg[7]) while keeping it above its melting point, allowing it to flow freely into the receiving flask as a liquid.

Q3: I have residual water in my crude mixture, and the amino alcohol seems to co-distill or bump violently. How do I break this interaction? A3: Amino alcohols are highly hygroscopic and readily form azeotropes or strong hydrogen-bonded complexes with water. If water is present during a high-vacuum distillation, it will flash-boil, causing violent bumping that contaminates the distillation path. Solution: Do not rely on vacuum distillation to remove bulk water. Instead, perform an azeotropic drying step prior to distillation. Add a solvent like toluene or benzene to the crude mixture and distill at atmospheric pressure (or slight vacuum) using a Dean-Stark trap. The water will be carried over in the azeotrope. Once the water is completely removed, strip the remaining toluene, and proceed with the high-vacuum distillation of the dry amino alcohol.

Q4: My crude mixture contains inorganic salts and closely boiling organic impurities that vacuum distillation cannot separate. What is the alternative? A4: When boiling points are too close, or when inorganic salts catalyze degradation during heating, physical distillation must be preceded by chemical purification. The most robust method is the formation of an intermediate salt (e.g., an L-tartrate or neutral oxalate salt)[8][9]. Solution: React the crude amino alcohol with an acid (like L-tartaric acid or oxalic acid) in an aqueous/alcoholic solvent to precipitate the amino alcohol salt[8][9]. This isolates the amino alcohol from non-basic organic impurities. Filter and wash the crystals, then liberate the free base using an aqueous hydroxide solution (e.g., NaOH). Extract the free base into an organic solvent, dry it, and then perform a final, clean vacuum distillation[8][9].

Experimental Protocols

Protocol 1: High-Vacuum Distillation of L-Valinol This protocol is self-validating: by monitoring the specific vapor temperature at a known pressure, you confirm the purity of the fraction being collected.

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column, a cow-type multi-flask receiver, and a high-vacuum pump capable of reaching < 1.0 mmHg[10].

  • Coolant Calibration: Connect the condenser to a heated circulating bath. Set the bath temperature to 38°C to prevent L-valinol (MP: 30-34°C) from solidifying[6].

  • Degassing: Charge the boiling flask with crude L-valinol (ensure it is pre-dried over anhydrous sodium sulfate)[7]. Add PTFE boiling chips. Apply the vacuum slowly at room temperature to degas the solvent residues.

  • Distillation: Once the pressure stabilizes at 0.9 mmHg, apply heat gradually using a heating mantle.

  • Fraction Collection: Discard the initial fore-run (residual solvents). Collect the main fraction when the vapor temperature stabilizes at 63–65°C[7].

  • Shutdown: Remove heat, backfill the system with inert nitrogen gas (to prevent oxidation of the hot amine), and transfer the clear, colorless liquid to a sealed, argon-flushed storage vessel.

Protocol 2: Pre-Distillation Purification via Tartrate Salt Formation Use this when the crude amino alcohol is heavily contaminated with thermal-catalyzing impurities.

  • Salt Formation: Dissolve the crude amino alcohol in ethanol. Slowly add a stoichiometric equivalent of L-tartaric acid dissolved in a minimal amount of water/methanol[9].

  • Crystallization: Heat the mixture to 40°C, then cool slowly to 4°C to induce crystallization of the amino alcohol tartrate salt[9].

  • Filtration: Collect the precipitate via vacuum filtration and wash with ice-cold ethanol to remove lipophilic impurities[8][9].

  • Free-Basing: Suspend the purified salt in water and cool to 0°C. Cautiously add 50 wt-% aqueous sodium hydroxide until the pH reaches 12–13, liberating the free amino alcohol[9].

  • Extraction & Drying: Extract the aqueous layer with an organic solvent (e.g., chloroform or dichloromethane). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure[7].

  • Final Polish: Subject the resulting oil to Protocol 1 for a final vacuum distillation.

Mechanistic Workflows & Pathways

G start Crude Amino Alcohol Reaction Mixture water_check High Water Content? start->water_check azeotrope Azeotropic Drying (e.g., Toluene/Benzene) water_check->azeotrope Yes salt_purif Pre-Purification (Tartrate Salt Formation) water_check->salt_purif No azeotrope->salt_purif vac_distill High Vacuum Distillation (< 1 mmHg) salt_purif->vac_distill condenser Solidifying in Condenser? vac_distill->condenser warm_water Use Warm Water Circulation (35-40°C) condenser->warm_water Yes (e.g., L-Valinol) pure Pure Amino Alcohol condenser->pure No warm_water->pure

Figure 1: Decision matrix and workflow for the purification and distillation of amino alcohols.

G mea Monoethanolamine (MEA) (Stable < 135°C) heat Heat (>135°C) + CO2/Impurities mea->heat oxazolidone 2-Oxazolidone heat->oxazolidone heia HEIA (1-(2-hydroxyethyl)- 2-imidazolidinone) oxazolidone->heia + MEA heeda HEEDA (N-(2-hydroxyethyl)- ethylenediamine) poly Polymeric Tars & Fouling heeda->poly heia->heeda Hydrolysis heia->poly

Figure 2: Thermal degradation pathway of MEA leading to polymeric tars during high-temperature distillation.

References

  • BenchChem. "troubleshooting common issues in 3-Amino-1-(furan-3-yl)
  • Davis, J. "Thermal degradation of monoethanolamine at stripper conditions.
  • Zoannou, K.S., et al. "Thermal degradation of monoethanolamine and its effect on CO2 capture capacity." Cardiff University / ORCA.
  • Lipton, M. F., et al. "Process for the purification of an aminoalcohol.
  • Larrow, J. F., et al. "(1s,2r)-1-aminoindan-2-ol." Organic Syntheses.
  • BenchChem. "Synthesis of L-Valinol from L-Valine: An In-depth Technical Guide." BenchChem.
  • BenchChem.
  • BenchChem. "L-Valinol (CAS 2026-48-4)." BenchChem.
  • Grokipedia. "3-Amino-1-propanol." Grokipedia.
  • BenchChem. "Application Notes and Protocols for the Purification of 1-Aminohex-5-en-3-ol." BenchChem.

Sources

Troubleshooting

Technical Support Center: A Guide to the Stable Storage of 1-Pentanol, 5-(methylamino)-

Welcome to the technical support guide for 1-Pentanol, 5-(methylamino)-. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven guidance on preventing oxidative deg...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Pentanol, 5-(methylamino)-. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven guidance on preventing oxidative degradation of this compound during storage. Our goal is to ensure the long-term integrity and purity of your samples by explaining the chemical principles behind the recommended protocols.

Section 1: Foundational Knowledge - Understanding the Degradation Risks

This section addresses the inherent chemical properties of 1-Pentanol, 5-(methylamino)- that make it susceptible to oxidation and how to identify potential degradation.

Q1: Why is 1-Pentanol, 5-(methylamino)- so susceptible to oxidation?

A1: The susceptibility of 1-Pentanol, 5-(methylamino)- to oxidation stems from its bifunctional nature, containing both a primary alcohol and a secondary amine. Each group presents a distinct pathway for degradation:

  • The Secondary Amine Group (-NHCH₃): The nitrogen atom in the amine group has a lone pair of electrons, making it an electron-donating group. This high electron density makes the molecule prone to losing electrons—the fundamental definition of oxidation.[1] Exposure to atmospheric oxygen can lead to the formation of various colored impurities and degradation products. Simple amines are known to change color upon air oxidation.[2]

  • The Primary Alcohol Group (-CH₂OH): Like other primary alcohols, the pentanol moiety can undergo a two-step oxidation process.[3][4] Under mild oxidative conditions, it can be converted to its corresponding aldehyde. With stronger conditions or prolonged exposure, it can be further oxidized to a carboxylic acid.[3]

The presence of both functional groups creates a molecule that requires careful handling to prevent degradation, which can compromise experimental results by introducing impurities and reducing the concentration of the active compound.

Q2: What are the common visual signs of degradation in my sample?

A2: The most immediate and telling sign of amine oxidation is a change in color .[1] A pure, fresh sample of an amino alcohol should be colorless to pale yellow. If you observe the sample turning yellow, brown, dark green, or even black over time, it is a strong indication that oxidative degradation is occurring.[1] This discoloration is often due to the formation of highly conjugated, polymeric aniline-like species. While a color change is a clear warning, the absence of color change does not guarantee purity. For quantitative assessment, analytical methods such as HPLC are necessary.[5]

Q3: What are the primary environmental factors that accelerate oxidation?

A3: Several environmental factors can significantly accelerate the degradation of 1-Pentanol, 5-(methylamino)-. Controlling these is the cornerstone of effective storage.

  • Presence of Oxygen: Direct exposure to atmospheric oxygen is the principal driver of oxidation for both the amine and alcohol functional groups.[6][7]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation and other degradation pathways.[8][9] Storing amines at temperatures below 30°C is a general guideline to maintain stability.[8]

  • Exposure to Light: UV light can provide the energy to initiate and propagate free-radical oxidation reactions. Storing sensitive chemicals in the dark is a standard best practice.[5][10]

  • Presence of Moisture: Amines can be hygroscopic, meaning they absorb moisture from the air.[8] This moisture can facilitate hydrolysis or other unwanted side reactions.[7][8]

Section 2: Recommended Storage Protocols

This section provides actionable, step-by-step protocols for the proper storage of 1-Pentanol, 5-(methylamino)- to ensure its long-term stability.

Q4: What are the ideal short-term and long-term storage conditions for this compound?

A4: To maximize the shelf-life and preserve the purity of 1-Pentanol, 5-(methylamino)-, we recommend adhering to the following conditions, summarized in the table below. These recommendations are based on best practices for analogous amino alcohols and primary amines.[5]

ParameterRecommended ConditionRationale
Temperature Refrigerate at 2-8°C Minimizes the rate of degradation reactions.
Atmosphere Inert Gas Blanket (Nitrogen or Argon) Displaces oxygen, the primary reactant in oxidation.[6][7][11][12]
Container Tightly Sealed, Opaque or Amber Glass Vial Prevents exposure to air, moisture, and light.[5]
Environment Store in a Dry, Well-Ventilated Area Avoids moisture absorption and buildup of any potential vapors.[8]

Q5: How do I properly prepare a container for storage under an inert atmosphere?

A5: Blanketing the headspace of the container with an inert gas is the most critical step to prevent oxidation.[6][13] This process, also known as "inerting," displaces the oxygen. Nitrogen is most commonly used due to its inertness and cost-effectiveness.[11]

Below is a detailed protocol for preparing a sample for storage.

Experimental Protocol: Inert Gas Blanketing
  • Materials:

    • Appropriate storage container (e.g., amber glass vial with a PTFE-lined screw cap or septum cap).

    • 1-Pentanol, 5-(methylamino)- sample.

    • Source of dry, high-purity inert gas (Nitrogen or Argon) with a regulator.

    • Two long needles (e.g., 22-gauge) and tubing to connect to the gas source.

    • Septum-equipped cap for the vial.

  • Procedure:

    • Carefully dispense the desired amount of 1-Pentanol, 5-(methylamino)- into the vial in a well-ventilated fume hood.

    • Secure the septum cap onto the vial.

    • Insert one needle through the septum to act as a gas inlet. Connect this needle to the inert gas supply tubing.

    • Insert the second needle through the septum, ensuring its tip is in the headspace above the liquid, to serve as a gas outlet.

    • Start a gentle flow of inert gas. A slow, steady stream is sufficient; high pressure is unnecessary and can cause splashing.

    • Allow the gas to flush the headspace for 1-2 minutes. This displaces the air (which contains ~21% oxygen).

    • While the gas is still flowing, remove the outlet needle first. This creates a slight positive pressure inside the vial.

    • Immediately after, remove the inlet needle.

    • For added security, quickly wrap the cap and neck of the vial with Parafilm® to ensure a long-lasting seal.

    • Label the vial appropriately and place it in refrigerated storage (2-8°C).

Inert_Gas_Workflow cluster_prep Preparation cluster_purge Inert Gas Purge cluster_seal Sealing A Dispense Compound into Vial B Secure Septum Cap A->B C Insert Inlet Needle (Gas In) B->C D Insert Outlet Needle (Gas Out) C->D E Flush Headspace with Nitrogen/Argon (1-2 min) D->E F Remove Outlet Needle E->F G Remove Inlet Needle F->G H Seal with Parafilm® G->H I Store at 2-8°C H->I

Caption: Workflow for preparing a sample under an inert atmosphere.

Q6: What specific container materials are compatible or incompatible with this compound?

A6: The choice of container material is crucial to prevent contamination from leaching or chemical reaction.[8]

  • Highly Recommended Materials:

    • Borosilicate Glass (Amber): Type 1 amber borosilicate glass is an excellent choice. It is highly inert and the amber color protects the contents from light.[5]

    • High-Density Polyethylene (HDPE) and Polypropylene (PP): These plastics show good resistance to amines and are a suitable alternative to glass.[8][14]

    • Stainless Steel: For bulk storage, stainless steel is a durable and compatible option.[14]

  • Materials to Evaluate with Caution:

    • Avoid soft plastics or containers with reactive liners that could degrade upon contact with the amine.

    • While not explicitly listed for this compound, some amines can be corrosive to metals like copper and aluminum; therefore, avoid caps or liners containing these materials.[5]

Always ensure the container cap provides an airtight seal. A PTFE (Teflon®) lined cap is a superior choice for preventing contamination and ensuring a tight seal.

Section 3: Troubleshooting and Quality Control

This section provides guidance on what to do when you suspect degradation and how to proactively assess the stability of your compound.

Q7: My stored sample has turned brown. Is it still usable? What should I do?

A7: A brown color is a definitive sign of significant oxidation. The sample is no longer pure and contains unknown degradation products. Using this material in an experiment will lead to unreliable and irreproducible results.

  • Recommendation: We strongly advise against using the discolored sample. It should be disposed of according to your institution's hazardous waste guidelines.

  • Verification (Optional): If you need to confirm the extent of degradation, you can analyze the sample using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[5] This will show the appearance of new peaks corresponding to impurities and a decrease in the area of the main compound peak.

Q8: I need to access my sample frequently. What is the best practice to maintain its integrity?

A8: Frequent opening of a bulk container is a major risk for introducing oxygen and moisture.

  • Best Practice - Aliquoting: The ideal solution is to divide a new, pure batch of the compound into smaller, single-use vials upon receipt. Prepare each aliquot under an inert atmosphere as described in Q5. This way, you only expose a small amount to the atmosphere at any one time, preserving the integrity of the main stock.

  • If Aliquoting is Not Possible: If you must use a bulk container, you must re-blanket the headspace with inert gas after every single use. Follow the protocol in Q5 each time you open the container to remove the oxygen that has entered.

Q9: How can I design a study to formally assess the stability of my specific batch of 1-Pentanol, 5-(methylamino)-?

A9: For critical applications, such as in drug development, a formal stability study is often necessary. A "forced degradation" study is an accelerated approach to identify potential degradation pathways.[5]

Workflow: Forced Degradation Study

This study involves intentionally exposing the compound to harsh conditions to rapidly identify how it degrades.

  • Preparation: Prepare several dilute solutions of the compound in appropriate solvents.

  • Stress Conditions: Expose individual solutions to a variety of stressors:

    • Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic: 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Elevated temperature (e.g., 60°C) in the dark.

    • Photolytic: Exposure to UV light at room temperature.

  • Analysis: At specific time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each stressed sample.

  • Quantification: Analyze all samples using a validated HPLC method to separate and quantify the parent compound and any new degradation products.[5]

This study will reveal the compound's vulnerabilities and help in developing a robust, stability-indicating analytical method.

Forced_Degradation_Logic cluster_stress Stress Conditions Compound 1-Pentanol, 5-(methylamino)- (in solution) Acid Acidic (HCl, Heat) Compound->Acid Base Basic (NaOH, Heat) Compound->Base Oxidative Oxidative (H₂O₂) Compound->Oxidative Thermal Thermal (Heat, Dark) Compound->Thermal Photo Photolytic (UV Light) Compound->Photo Analysis Analyze Samples at Multiple Time Points (e.g., HPLC) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradation Pathways & Products Analysis->Result

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Technical Support Center: Characterization of Bifunctional Organic Compounds

Welcome to the Advanced Characterization Support Center. Bifunctional organic compounds—such as Proteolysis Targeting Chimeras (PROTACs), bifunctional chelators, and complex cross-linkers—present unique analytical bottle...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Characterization Support Center. Bifunctional organic compounds—such as Proteolysis Targeting Chimeras (PROTACs), bifunctional chelators, and complex cross-linkers—present unique analytical bottlenecks. Due to their massive size, high flexibility, and dual-warhead nature, standard analytical workflows often fail, resulting in ambiguous structural data or unpredictable in vitro behavior.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the causality behind these analytical failures and provide self-validating protocols to ensure absolute confidence in your structural and functional characterizations.

Diagnostic Workflow

G Start Bifunctional Compound Characterization Workflow MS_Branch Mass Spectrometry (MS) Issue: Complex Fragmentation Start->MS_Branch NMR_Branch NMR Spectroscopy Issue: Peak Broadening Start->NMR_Branch LC_Branch Chromatography & Permeability Issue: Chameleon Effect Start->LC_Branch MS_Sol Multimodal MS/MS & Cationization (UVPD, IRMPD, Ag+ Adducts) MS_Branch->MS_Sol NMR_Sol 19F NMR Displacement Assay (Ternary Complex Cooperativity) NMR_Branch->NMR_Sol LC_Sol NAMFIS Deconvolution (Map Conformational Ensembles) LC_Branch->LC_Sol

Diagnostic workflow for resolving characterization bottlenecks in bifunctional molecules.

FAQ 1: Mass Spectrometry (MS) Challenges

Q: Why am I observing extensive internal fragmentation and missing sequence coverage for the linker region of my PROTAC during standard CID-MS/MS?

The Causality: PROTACs are heterogeneous molecules containing multiple basic sites (e.g., piperazines in linkers, CRBN/VHL ligands). Under standard Collision-Induced Dissociation (CID), fragmentation is governed by the mobile-proton model. Because protons are sequestered by the highly basic warheads, vibrational energy leads to localized cleavages at the ends of the molecule, leaving the flexible linker intact and generating uninformative internal fragments[1].

The Solution: Implement Multimodal Tandem-MS combined with metal cationization. By utilizing Ultraviolet Photodissociation (UVPD) and doping the sample with Silver (Ag+) or Sodium (Na+), you bypass the mobile-proton model. UVPD deposits energy electronically, cleaving high-energy bonds across the entire molecule. Furthermore, Ag+ coordinates strongly with nitrogen π-bonds, directing charge-site fragmentation exactly where standard CID fails[1].

Table 1: Comparison of MS/MS Fragmentation Techniques for PROTACs

Fragmentation TechniqueEnergy SourceCleavage MechanismPrimary Cleavage TargetsSequence Coverage
CID Gas Collisions (10-40 eV)Vibrational (Mobile-proton)Weakest bonds (Amides, Ethers)Low (Warhead biased)
IRMPD IR Photons (10.6 µm)Vibrational excitationAromatic rings, SubstituentsModerate
UVPD UV Photons (213 nm)Electronic excitationHigh-energy bonds (C-C, C-N)High (Cross-ring)
Protocol 1: Metal-Adduct Directed UVPD-MS/MS
  • Sample Preparation & Cationization : Prepare a 1 µM solution of the PROTAC in Methanol/Water (50:50). To force metal cationization and override default protonation, dope the sample with 10 µM AgNO3.

  • Ionization : Infuse via nanoESI in positive ion mode.

    • Self-Validation Check: Scan for the [M + Ag]+ precursor ion. The presence of the characteristic Ag isotope pattern (107Ag and 109Ag in a nearly 1:1 ratio) validates successful adduct formation.

  • UVPD Activation : Isolate the [M + Ag]+ precursor and subject it to 213 nm UVPD (typically 2-5 laser pulses per scan).

  • Spectral Deconvolution : Map the resulting fragments.

    • Self-Validation Check: Identify cross-ring cleavages within the piperazine or linker moieties. If these are present, the system validates that the metal adduct successfully directed localized fragmentation.

FAQ 2: NMR Spectroscopy Challenges

Q: My 1H NMR spectrum shows severe peak broadening and complex multiplets. How can I resolve this to study ternary complex formation?

The Causality: This is a classic symptom of conformational exchange. Bifunctional molecules possess highly flexible linkers (e.g., PEG chains) that allow them to exist as an ensemble of rapidly exchanging rotamers. When this exchange occurs at an intermediate rate on the NMR timescale, it causes significant line broadening. Furthermore, attempting to observe the PROTAC-protein ternary complex using 1H NMR introduces severe spectral crowding and background noise from the massive protein complex[2].

The Solution: Transition to a Ligand-Observed 19F NMR Displacement Assay. By utilizing a fluorinated "spy molecule," you eliminate all protein background noise (as native proteins lack fluorine). The extreme sensitivity of 19F to its chemical environment allows you to precisely monitor the cooperativity of the ternary complex without overlapping signals[2].

Protocol 2: 19F NMR Displacement Assay for Ternary Complex Cooperativity
  • Spy Molecule Calibration : Prepare a 1 µM solution of a fluorinated spy molecule (e.g., a low-affinity 19F-labeled VHL binder) with 15 nM of the E3 ligase. Acquire a 1D 19F NMR spectrum to establish the chemical shift of the bound state.

  • Ternary Complex Titration : Introduce the Protein of Interest (POI) at saturating concentrations, followed by a titration of your synthesized PROTAC (0.1 to 10 µM).

  • Signal Monitoring : Track the decrease in the bound spy molecule's 19F signal as the PROTAC competitively displaces it from the E3 ligase.

  • Cooperativity Calculation : Calculate the inhibition constant ( Ki​ ).

    • Self-Validation Check: Calculate the cooperativity factor ( α ). If α>1 , the system self-validates positive cooperativity, confirming that the presence of the POI thermodynamically enhances the PROTAC's binding to the E3 ligase.

FAQ 3: Chromatographic & Conformational Troubleshooting

Q: My VHL-targeting PROTAC exhibits unpredictable retention times on reverse-phase LC and poor cell permeability, despite having a favorable calculated LogP. What is causing this discrepancy?

The Causality: Bifunctional molecules frequently act as "molecular chameleons." Depending on the dielectric constant of their environment, they undergo dynamic folding. In nonpolar environments (like a C18 stationary phase or a lipid bilayer), they fold to shield their Polar Surface Area (PSA) via intramolecular hydrogen bonds, NH−π, and π−π interactions. In aqueous environments, they unfold[3]. Static LogP calculations fail to account for this dynamic 3D conformational shielding, leading to erratic chromatographic behavior and unexpected permeability profiles.

The Solution: Deconvolute the conformational ensemble using the NAMFIS (NMR Analysis of Molecular Flexibility in Solution) algorithm to map the chameleon effect across different solvent environments[3].

Protocol 3: Deconvoluting Conformational Ensembles (NAMFIS)
  • NMR Data Acquisition : Acquire 2D NOESY/ROESY and J-coupling NMR spectra for the PROTAC in both a polar solvent (DMSO-d6) and a non-polar solvent (CDCl3).

  • Computational Sampling : Generate a theoretical library of PROTAC conformers using Monte Carlo simulations.

  • NAMFIS Deconvolution : Apply the NAMFIS algorithm to back-calculate the experimental NMR distances and fit the theoretical conformers to the empirical data.

  • Permeability Correlation :

    • Self-Validation Check: Calculate the 3D Polar Surface Area (PSA) of the dominant conformers in CDCl3. If the PSA is significantly lower than the conformers in DMSO, the system validates the "chameleon effect," confirming the molecule's ability to permeate cell membranes despite a high 2D topological PSA.

Sources

Troubleshooting

Overcoming solubility issues of 1-Pentanol, 5-(methylamino)- in reactions

Advanced Troubleshooting & Reaction Optimization Guide for Amino Alcohol Workflows Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Reaction Optimization Guide for Amino Alcohol Workflows

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working with 1-Pentanol, 5-(methylamino)- (CAS: 2751-70-4)[1]. Due to its bifunctional nature, this building block frequently presents solubility, partitioning, and reactivity challenges during synthesis. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you overcome these hurdles.

Physicochemical Profiling: Understanding the "Why"

To manipulate 1-Pentanol, 5-(methylamino)- effectively, one must understand its amphiphilic character. The molecule consists of a hydrophilic secondary amine, a hydrophilic primary alcohol, and a lipophilic 5-carbon spacer[1].

This structure leads to complex intermolecular hydrogen-bonding networks and surfactant-like behavior in biphasic systems. Furthermore, low molecular weight amino alcohols (like this 117.19 Da compound) are highly soluble in water (>15 mM), making their extraction into organic solvents notoriously difficult without precise pH control[2]. The solubility behavior of amino alcohols is heavily dependent on the ratio of water to organic solvent, which dictates their zwitterionic or neutral partitioning[3].

Table 1: Solubility and Phase Behavior Matrix
Solvent SystempH ConditionSolubility ProfilePrimary IssueRecommended Action
Non-Polar (e.g., Toluene, Hexane)NeutralVery Low (< 0.1 M)Aggregation / Gummy precipitatesAdd 10-20% polar aprotic co-solvent (THF/DMF) or heat to 50°C.
Polar Aprotic (e.g., DCM, EtOAc)NeutralModerateSlow reaction kineticsPre-form hydrochloride salt or use phase-transfer catalysis.
Aqueous / Biphasic Acidic (pH < 7)Extremely HighComplete loss to aqueous phaseNeutralize to pH > 10 prior to extraction.
Aqueous / Biphasic Basic (pH > 10)HighEmulsion formation (surfactant effect)Saturate aqueous layer with NaCl; add 5% isopropanol.

Troubleshooting Guide (FAQs)

Q1: Why does 1-Pentanol, 5-(methylamino)- form a gummy, insoluble mass when I attempt N-acylation in dichloromethane (DCM) or toluene? Causality: The bifunctional nature of the molecule allows for extensive intermolecular hydrogen bonding between the secondary amine and the primary hydroxyl group, forming a polymeric-like network. In non-polar solvents, the solvent molecules cannot disrupt these strong H-bonds, leading to aggregation and phase separation. Solution: Introduce a polar aprotic co-solvent like DMF or THF (10-20% v/v) to competitively disrupt the hydrogen bonding network. Alternatively, pre-forming the hydrochloride salt and utilizing a biphasic Schotten-Baumann condition can bypass organic solubility issues entirely.

Q2: During the aqueous workup of my reaction, I consistently get stubborn emulsions. How can I achieve clean phase separation? Causality: Unreacted 1-Pentanol, 5-(methylamino)- acts as a non-ionic surfactant at high pH or a cationic surfactant at low pH due to its amphiphilic structure (hydrophilic head groups separated by a lipophilic pentyl chain). This drastically reduces the interfacial tension between the organic and aqueous layers. Solution: Implement a "salting-out" strategy. Saturate the aqueous layer with NaCl or Na2​SO4​ . This increases the ionic strength of the aqueous phase, forcing the amphiphilic amino alcohol into the organic phase and breaking the emulsion[2].

Q3: I need to selectively react the secondary amine while leaving the primary alcohol untouched, but poor solubility is hindering the use of bulky protecting groups. What is the best approach? Causality: Selective N-protection (e.g., with Boc2​O ) requires the substrate to be fully dissolved to ensure uniform stoichiometry. If the amino alcohol is partially insoluble, localized high concentrations of the reagent will react with the less nucleophilic—but still reactive—hydroxyl group, leading to unwanted O-acylation. Solution: Utilize a mixed solvent system (e.g., Water/1,4-Dioxane 1:1) where the amino alcohol is highly soluble. The water ensures the solubility of the amino alcohol, while dioxane solubilizes the protecting group reagent[4].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Chemoselective N-Boc Protection in Mixed Aqueous Systems

Objective: Achieve >95% N-protection while avoiding O-acylation by overcoming organic solubility limits.

  • Dissolution: Dissolve 1.0 equivalent of 1-Pentanol, 5-(methylamino)- in a 1:1 mixture of Water and 1,4-Dioxane (0.5 M concentration).

    • Self-Validation Check: The solution must be completely clear. If cloudy, the hydrogen-bonding network is intact; increase water content by 5% increments until clear.

  • Basification: Add 1.1 equivalents of NaOH (1M aqueous solution) to ensure the amine is present as the highly nucleophilic free base.

    • Self-Validation Check: Test the solution with pH indicator paper. The pH must be strictly >10.

  • Addition: Cool the mixture to 0°C. Add 1.05 equivalents of Boc2​O (dissolved in a minimal amount of Dioxane) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Check: Perform TLC (DCM/MeOH 9:1). Stain with Ninhydrin. The reaction is complete when the primary amine spot (which stains deep purple/pink) completely disappears.

  • Isolation: Proceed to Protocol B for workup.

Protocol B: Emulsion-Free Aqueous Workup for Amino Alcohol Derivatives

Objective: Extract highly water-soluble amino alcohol derivatives without emulsion formation.

  • Concentration: Post-reaction, concentrate the organic solvent (e.g., Dioxane or THF) under reduced pressure to minimize the volume of polar organics that increase aqueous solubility.

  • Dilution: Dilute the remaining residue with Ethyl Acetate (EtOAc) (10 mL per mmol of substrate).

  • Salting Out: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) rather than DI water.

    • Causality: Brine maximizes the ionic strength of the aqueous layer, forcing the amphiphilic product into the organic phase and preventing surfactant-driven emulsions[2].

  • Phase Separation: Allow the biphasic mixture to settle.

    • Self-Validation Check: The system should separate into two distinct, clear layers within 5 minutes. If the interface remains hazy (emulsion unbroken), add 2-5% v/v isopropanol to the mixture to further disrupt interfacial tension, then gently swirl (do not shake vigorously).

Decision Workflow

G A 1-Pentanol, 5-(methylamino)- Reaction Troubleshooting B Identify Solubility Issue A->B C1 Poor Organic Solubility (Aggregation) B->C1 Non-polar solvent C2 Emulsion in Workup (Surfactant Effect) B->C2 Liquid-liquid extraction C3 Biphasic Partitioning (Loss to Aqueous) B->C3 Product isolation D1 Add 10-20% DMF/THF to disrupt H-bonds C1->D1 D2 Saturate with Brine (Salting Out) C2->D2 D3 Adjust pH > 10 Extract with EtOAc/DCM C3->D3

Workflow for troubleshooting solubility and extraction issues of amphiphilic amino alcohols.

References

  • Guidechem. "1-Pentanol, 5-(methylamino)- 2751-70-4 wiki". Available at: 1

  • DigitalCommons@URI. "The Solubility of Amino Acids in Various Solvent Systems". Available at:3

  • National Institutes of Health (PMC). "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments". Available at: 2

  • Benchchem. "Technical Support Center: Synthesis of Amino Alcohol Compounds". Available at: 4

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 5-(Methylamino)pentan-1-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex catalytic challenges associated with the synthesis of 1-Pentanol, 5-(methylamino)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex catalytic challenges associated with the synthesis of 1-Pentanol, 5-(methylamino)- (CAS: 2751-70-4), commonly known as 5-(methylamino)pentan-1-ol.

This bifunctional molecule is a highly valued intermediate in drug development, frequently utilized as a PROTAC linker and a precursor for active pharmaceutical ingredients (APIs). However, its dual functionality (a primary alcohol and a secondary amine) makes its synthesis prone to over-alkylation, intramolecular cyclization, and catalyst poisoning. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yield, scalable synthesis.

Quantitative Comparison of Catalytic Systems

Selecting the correct catalytic route is the most critical decision in your workflow. The table below summarizes the three primary methodologies, contrasting their operational parameters and selectivity profiles.

Synthesis RouteStarting MaterialRecommended CatalystTemp (°C)PressureTarget SelectivityMajor Byproduct
Borrowing Hydrogen (BH) 1,5-Pentanediol + CH3​NH2​ [Cp∗IrCl2​]2​ , Ru-Macho130–150AutogenousModerate (60-80%)N-Methylpiperidine
Reductive Amination (RA) 2-Hydroxytetrahydropyran + CH3​NH2​ Nano-Ni- Al2​O3​ , Pt/C60–12010–50 psi H2​ High (>90%)Oligomers, Dimers
Biocatalytic Cascade 1,5-Pentanediol + CH3​NH2​ ADH + Imine Reductase (IRED)30AmbientVery High (>95%)None (Enzyme specific)

Troubleshooting Guides & FAQs

Q1: What are the mechanistic differences between the Borrowing Hydrogen and Reductive Amination routes, and how do I choose?

A: The choice depends on your starting material and tolerance for high-pressure equipment [1, 4].

  • Borrowing Hydrogen (Hydrogen Autotransfer): This route uses 1,5-pentanediol. The transition metal catalyst (e.g., Ir or Ru) temporarily "borrows" hydrogen from the diol to form 5-hydroxypentanal, which reacts with methylamine to form an imine. The catalyst then returns the hydrogen to reduce the imine. It is highly atom-economical (water is the only byproduct) but requires high temperatures (>130°C) which drives parasitic side reactions.

  • Reductive Amination: This route starts with 2-hydroxytetrahydropyran (the stable lactol form of 5-hydroxypentanal). It requires an external hydrogen source ( H2​ gas) and a heterogeneous catalyst (like Ni- Al2​O3​ or Pt/C). Because the aldehyde is pre-formed (via equilibrium), the reaction proceeds at much milder temperatures (60–120°C), drastically improving selectivity for the mono-aminated alcohol [2].

Q2: In the Borrowing Hydrogen route, we are observing >20% N-methylpiperidine. What is the mechanism of this cyclization, and how do we suppress it?

A: Causality: N-methylpiperidine is the thermodynamic sink of this reaction. Once 5-(methylamino)pentan-1-ol is formed, the primary hydroxyl group can undergo a second dehydrogenation event by the Ir/Ru catalyst if the temperature is too high. This forms 5-(methylamino)pentanal. The secondary amine moiety immediately undergoes an intramolecular nucleophilic attack on the new aldehyde, forming a cyclic iminium ion that is reduced to N-methylpiperidine. Resolution:

  • Lower the Temperature: Keep the reaction strictly below 130°C.

  • Catalyst Tuning: Switch from generic [Cp∗IrCl2​]2​ to sterically hindered N-heterocyclic carbene (NHC)-Ir complexes or single-atom Nickel catalysts. Steric bulk around the metal center hinders the coordination of the bulky 5-(methylamino)pentan-1-ol, preventing the secondary dehydrogenation [1].

  • Amine Equivalents: Maintain a high stoichiometric excess of aqueous methylamine (at least 5:1) to push the intermolecular equilibrium forward and suppress intramolecular pathways.

Q3: During the Reductive Amination of 2-hydroxytetrahydropyran using Pd/C, our catalyst deactivates rapidly before full conversion. Why?

A: Causality: Palladium is highly susceptible to "amine poisoning." Both the methylamine reactant and the 5-(methylamino)pentan-1-ol product are strong σ -donors. They over-coordinate to the Pd active sites, blocking the dissociative adsorption of H2​ gas. Furthermore, unreacted 5-hydroxypentanal is unstable and prone to aldol condensation; if the hydrogenation step is delayed by poisoned Pd, the aldehyde polymerizes, coating the catalyst pores in heavy oligomers. Resolution:

  • Change the Catalyst: Switch from Pd/C to Pt/C or Nano-Ni- Al2​O3​ . Platinum and Nickel have lower binding affinities for aliphatic amines compared to Palladium, making them highly resistant to amine poisoning in reductive aminations [2].

  • Stepwise Addition: Pre-mix the 2-hydroxytetrahydropyran with methylamine for 30 minutes to ensure complete imine formation before introducing the catalyst and H2​ pressure. This minimizes the presence of free aldehyde.

Q4: We are aiming for a greener, low-temperature synthesis. Can biocatalysis be applied here?

A: Yes. Recent advances in biocatalytic cascades utilize Imine Reductases (IREDs) coupled with Alcohol Dehydrogenases (ADHs) [3]. The ADH oxidizes 1,5-pentanediol to the aldehyde, and the IRED selectively catalyzes the reductive amination with methylamine at 30°C. Because enzymes operate under strict kinetic control at ambient temperatures, the secondary over-oxidation to N-methylpiperidine is completely eliminated.

Mechanistic & Troubleshooting Visualizations

ReactionPathway A 1,5-Pentanediol (or 2-Hydroxytetrahydropyran) B 5-Hydroxypentanal (Intermediate) A->B Dehydrogenation (Metal Catalyst) C 5-Hydroxy-N-methylpentan-1-imine (Imine Intermediate) B->C + Methylamine - H2O D 1-Pentanol, 5-(methylamino)- (Target Product) C->D Hydrogenation (+ H2 or Metal Hydride) E 5-(Methylamino)pentanal (Over-oxidation) D->E 2nd Dehydrogenation (Excess Temp >130°C) F N-Methylpiperidine (Cyclic Byproduct) E->F Intramolecular Cyclization & Reduction

Reaction pathway showing the synthesis of 1-Pentanol, 5-(methylamino)- and the parasitic cyclization route.

TroubleshootingTree Start Issue Detected during Synthesis Q1 Is N-methylpiperidine >10% yield? Start->Q1 Sol1 Lower Temp (<120°C) Increase Amine Equivalents Switch to sterically hindered Ir Q1->Sol1 Yes Q2 Is Catalyst Deactivating Rapidly? Q1->Q2 No Sol2 Check for Amine Poisoning Pre-form Imine Switch from Pd/C to Pt/C or Ni-Al2O3 Q2->Sol2 Yes Q3 Are Oligomers Forming? Q2->Q3 No Sol3 Dilute Reaction Mixture Ensure H2 Pressure > 30 psi Q3->Sol3 Yes

Troubleshooting logic tree for optimizing the catalytic synthesis of 1-Pentanol, 5-(methylamino)-.

Standardized Experimental Protocols

Protocol A: Reductive Amination via Nano-Ni- Al2​O3​ (Recommended for Scalability)

This protocol utilizes pre-formed 2-hydroxytetrahydropyran to bypass the high-temperature dehydrogenation step, ensuring high selectivity [2].

Materials:

  • 2-Hydroxytetrahydropyran (10.0 mmol)

  • Methylamine (30.0 mmol, 33% wt in absolute ethanol)

  • Nano-Ni- Al2​O3​ catalyst (5 mol% Ni loading)

  • Hydrogen gas ( H2​ )

Step-by-Step Methodology:

  • Imine Pre-formation: In a 50 mL high-pressure stainless-steel autoclave, add 2-hydroxytetrahydropyran (1.02 g, 10.0 mmol) and the ethanolic methylamine solution. Stir at room temperature for 30 minutes to allow the equilibrium to shift toward the imine intermediate.

  • Catalyst Addition: Add the Nano-Ni- Al2​O3​ catalyst (approx. 150 mg) to the mixture.

  • Purging: Seal the autoclave. Purge the vessel three times with Nitrogen gas (20 psi) to remove oxygen, followed by three purges with Hydrogen gas (20 psi).

  • Reaction: Pressurize the autoclave to 45 psi with H2​ . Heat the reaction mixture to 80°C under vigorous magnetic stirring (800 rpm) for 6 hours.

  • Termination & Filtration: Cool the reactor to room temperature in an ice bath and carefully vent the residual H2​ . Filter the mixture through a Celite pad to remove the heterogeneous Ni catalyst. Wash the pad with 10 mL of ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via vacuum distillation or silica gel chromatography (DCM:MeOH = 10:1 with 1% Et3​N ) to yield pure 5-(methylamino)pentan-1-ol.

Protocol B: Borrowing Hydrogen via Iridium Catalysis

Use this protocol if 1,5-pentanediol is the strictly mandated starting material [1].

Materials:

  • 1,5-Pentanediol (5.0 mmol)

  • Aqueous Methylamine (25.0 mmol, 40% wt in H2​O )

  • [Cp∗IrCl2​]2​ catalyst (1.0 mol% Ir)

  • Sodium bicarbonate ( NaHCO3​ , 5.0 mmol)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure tube equipped with a magnetic stir bar, combine 1,5-pentanediol (0.52 g, 5.0 mmol), aqueous methylamine, NaHCO3​ , and the Iridium catalyst.

  • Sealing: Seal the tube tightly with a Teflon screw cap. Note: The reaction generates autogenous pressure; ensure the glassware is rated accordingly.

  • Reaction: Submerge the tube in a pre-heated oil bath at 125°C. Stir vigorously for 24 hours. (Do not exceed 130°C to prevent N-methylpiperidine formation).

  • Workup: Cool to room temperature. Dilute with 20 mL of ethyl acetate and extract the aqueous layer. Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Isolation: Evaporate the solvent and purify via fractional distillation under high vacuum.

References

  • Title: Borrowing Hydrogen Mechanism in Amine Alkylation by Single Atom Nickel Catalysts Source: ACS Catalysis URL: [Link]

  • Title: Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts Source: ACS Omega URL: [Link]

  • Title: Bifunctional Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles Source: ACS Catalysis URL: [Link]

  • Title: Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates Source: ACS Catalysis URL: [Link]

Troubleshooting

By-product analysis in the reductive amination of pentanals

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals dealing with the specific chemoselectivity challenges of synthesizing alkylamines via the r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals dealing with the specific chemoselectivity challenges of synthesizing alkylamines via the reductive amination of pentanal (valeraldehyde).

Unlike sterically hindered or aromatic aldehydes, pentanal is an unhindered, aliphatic aldehyde with highly reactive α -hydrogens[1]. This structural reality makes it uniquely susceptible to a variety of competing side reactions. This guide provides mechanistic troubleshooting, validated standard operating procedures (SOPs), and data-driven rationales to ensure high-yield C–N bond formation.

Mechanistic Pathway & By-Product Origins

To troubleshoot a failing reaction, one must first understand the competing kinetic pathways. Reductive amination is a delicate balance between condensation (imine formation) and reduction. If the reducing agent is too aggressive, or the pH is poorly optimized, pentanal will be diverted into dead-end by-products[2][3].

G Pentanal Pentanal (Aliphatic Aldehyde) Imine Imine / Iminium Intermediate Pentanal->Imine + Amine (pH 4-6) Pentanol 1-Pentanol (Direct Reduction) Pentanal->Pentanol Premature Reduction Aldol Aldol Condensate (Self-Condensation) Pentanal->Aldol Base/Acid Catalyzed Amine Primary Amine (Nucleophile) Amine->Imine Product Secondary Amine (Target Product) Imine->Product Reductant (STAB) TertAmine Tertiary Amine (Over-alkylation) Product->TertAmine + Pentanal + Reductant

Mechanistic pathways of pentanal reductive amination and major by-product routes.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive peak for 1-pentanol instead of my target amine. Why is the aldehyde being directly reduced? A: This occurs when the reducing agent attacks the pentanal carbonyl before it has time to condense with the amine to form the imine[3]. If you are using Sodium Borohydride ( NaBH4​ ), it is too kinetically aggressive for a one-pot aliphatic aldehyde amination[4].

  • The Fix: Switch to Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ). The three electron-withdrawing acetoxy groups sterically shield and electronically stabilize the B–H bond[5][6]. This makes STAB a mild reductant that is thermodynamically and kinetically selective for the highly electrophilic iminium ion over the neutral pentanal carbonyl[2][6].

Q2: I am trying to make a secondary amine from a primary amine and pentanal, but I am getting a tertiary amine (N,N-dipentyl derivative). How do I stop over-alkylation? A: Over-alkylation is a classic issue when using unhindered aliphatic aldehydes like pentanal[7][8]. Once your target secondary amine forms, it remains nucleophilic and can react with residual pentanal to form a new iminium ion, which is subsequently reduced[9].

  • The Fix: Do not use a one-pot method. Instead, utilize an indirect (stepwise) reductive amination [4]. Pre-form the imine in methanol (or by using azeotropic drying/molecular sieves) without any reductant present. Once imine formation is complete (verify by NMR or IR), strip the solvent, redissolve, and then add the reducing agent[10]. Alternatively, use a slight stoichiometric excess of the primary amine (1.2 to 1.5 eq) to outcompete the secondary amine product.

Q3: I detect a high-molecular-weight impurity that absorbs strongly under UV. Pentanal doesn't have a strong chromophore. What is this? A: You are likely observing an aldol condensation by-product (e.g., 2-propyl-2-heptenal). Because pentanal possesses reactive α -hydrogens, it can undergo self-condensation if the reaction environment is too basic (from the amine) or too acidic[1][11]. The resulting α,β -unsaturated aldehyde has a conjugated system, which explains the strong UV absorbance.

  • The Fix: Tightly control the reaction pH. Imine formation is optimal at a mildly acidic pH of 4 to 6[11]. Add exactly 1.0 equivalent of glacial acetic acid to buffer the basicity of your starting amine[8][11]. Furthermore, avoid excessive heating; run the reaction at room temperature in an aprotic solvent like 1,2-dichloroethane (DCE)[10].

Quantitative Data: Reductant Selection Matrix

Choosing the correct hydride source is the most critical variable in pentanal amination. Below is a validated comparison of common reagents[4][5][6][12].

Reducing AgentImine Reduction KineticsPentanal Reduction RiskOver-alkylation RiskSafety / Toxicity Profile
NaBH4​ Very FastHigh (Forms 1-pentanol)HighLow toxicity, but highly reactive.
NaBH3​CN ModerateLowModerateHigh (Risk of toxic HCN gas generation).
NaBH(OAc)3​ (STAB) FastVery Low LowLow toxicity; preferred industry standard.
Validated Standard Operating Procedures (SOPs)
Protocol A: One-Pot Direct Reductive Amination (Standard)

Use this protocol for secondary amines reacting with pentanal, or when over-alkylation is not a primary concern.

Workflow Step1 1. Mix Pentanal & Amine in DCE Step2 2. Add AcOH (Adjust pH 4-6) Step1->Step2 Step3 3. Stir 30-60 min (Imine Formation) Step2->Step3 Step4 4. Add STAB Portion-wise Step3->Step4 Step5 5. Quench with Sat. NaHCO3 Step4->Step5

Standard one-pot reductive amination workflow using STAB.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve the amine (1.0 eq) and pentanal (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M[10][11].

  • pH Adjustment: Add glacial acetic acid (1.0 eq) to the stirring solution to adjust the pH to approximately 5[8][11].

  • Pre-condensation: Stir the mixture at room temperature for 30–60 minutes. Self-validation: Pull a small aliquot, dilute in acetonitrile, and check via LC-MS for the disappearance of the amine mass and the appearance of the iminium intermediate[11].

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes to prevent mild exotherms[8][11].

  • Completion & Quench: Stir at room temperature until complete (typically 2–4 hours). Quench the reaction by slowly adding saturated aqueous NaHCO3​ until bubbling ceases[11]. Extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

Protocol B: Stepwise Indirect Reductive Amination (High Over-alkylation Risk)

Use this protocol when reacting a primary amine with pentanal to strictly synthesize a secondary amine without tertiary amine contamination[10].

  • Imine Formation: Dissolve the primary amine (1.0 eq) and pentanal (1.0 eq) in anhydrous methanol. Add activated 4Å molecular sieves to drive the dehydration equilibrium forward.

  • Verification: Stir at room temperature for 4–12 hours. Monitor strictly by GC-MS or 1H -NMR until pentanal is fully consumed.

  • Reduction: Filter off the molecular sieves. Cool the methanolic solution to 0 °C.

  • Hydride Addition: Carefully add NaBH4​ (1.0 eq) portion-wise[6][10]. Note: Because the aldehyde is already entirely consumed, the aggressive nature of NaBH4​ will only reduce the imine, bypassing 1-pentanol formation.

  • Workup: Stir for 1 hour, quench with water, evaporate the methanol, and extract the aqueous layer with ethyl acetate.

References
  • Reductive Amination - Wordpress: General Overview. ACS Green Chemistry Institute. Available at: [Link]

  • Pentanal. Grokipedia. Available at:[Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. Available at:[Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. Scholaris. Available at:[Link]

  • Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. PMC, NIH. Available at: [Link]

  • Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Stability issues of 1-Pentanol, 5-(methylamino)- at high temperatures

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Pentanol, 5-(methylamino)-. It addresses potential stability issues at elevated temperatures a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Pentanol, 5-(methylamino)-. It addresses potential stability issues at elevated temperatures and offers troubleshooting strategies and frequently asked questions to ensure the integrity of your experiments.

Introduction

1-Pentanol, 5-(methylamino)- is a bifunctional molecule containing both a primary alcohol and a secondary amine. This structure makes it a valuable building block in pharmaceutical synthesis and other chemical applications. However, the presence of these two functional groups also introduces potential thermal stability concerns, especially at elevated temperatures which can impact reaction outcomes, product purity, and overall process safety. This guide is designed to provide a foundational understanding of these challenges and practical solutions for your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the thermal stability of 1-Pentanol, 5-(methylamino)-?

A1: The thermal stability of any chemical compound is influenced by several factors. For 1-Pentanol, 5-(methylamino)-, key considerations include:

  • Temperature: Higher temperatures provide the activation energy for degradation reactions to occur at an accelerated rate.[1]

  • Presence of Oxygen: Oxygen can promote oxidative degradation of both the alcohol and amine functional groups.[1]

  • Presence of Catalysts: Trace metals or other catalytic impurities can lower the activation energy for decomposition pathways.

  • pH: The pH of the solution can influence the protonation state of the amine, which in turn can affect its reactivity and degradation pathways.[1]

  • Presence of Water: Moisture can facilitate hydrolysis or other degradation reactions.[1]

Q2: What are the likely thermal degradation pathways for 1-Pentanol, 5-(methylamino)-?

A2: While specific experimental data for 1-Pentanol, 5-(methylamino)- is limited, we can infer potential degradation pathways based on the known behavior of amino alcohols and related structures. The two primary degradation reactions for amino acids, which also contain amino and carboxyl groups, are deamination and decarboxylation.[2] For 1-Pentanol, 5-(methylamino)-, analogous pathways could include:

  • Deamination: The loss of the methylamino group.

  • Dehydration: Elimination of a water molecule from the pentanol backbone, potentially leading to the formation of an alkene.

  • Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid, and the secondary amine can also undergo oxidation. The oxidation of 1-pentanol, a related primary alcohol, is known to produce pentanal and further fragmentation products like butanal, propanal, and ethanal.[3]

  • Intramolecular Cyclization: The amino and hydroxyl groups could potentially react to form a cyclic ether or other heterocyclic compounds, especially at high temperatures.

  • Polymerization: Under certain conditions, intermolecular reactions could lead to the formation of oligomers or polymers.

Q3: What are the potential degradation products I should be aware of?

A3: Based on the potential degradation pathways, possible degradation products could include:

  • Pentanal, pentanoic acid (from oxidation of the alcohol)

  • Unsaturated pentanols (from dehydration)

  • Cyclic ethers or amines (from intramolecular cyclization)

  • Ammonia or methylamine (from deamination)

  • Higher molecular weight oligomers

Identifying these byproducts is crucial for understanding the degradation process and ensuring the purity of your desired product.

Q4: How can I minimize the thermal degradation of 1-Pentanol, 5-(methylamino)- during my experiments?

A4: To minimize thermal degradation, consider the following preventative measures:

  • Use the lowest possible temperature: Whenever feasible, conduct reactions at the minimum temperature required for the desired transformation.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]

  • Use High-Purity Reagents and Solvents: Impurities can act as catalysts for degradation.

  • Control pH: If applicable to your reaction, buffering the solution may help to stabilize the compound.

  • Minimize Reaction Time: Shorter reaction times at elevated temperatures will reduce the extent of degradation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to the thermal stability of 1-Pentanol, 5-(methylamino)-.

Issue 1: Low yield of the desired product in a high-temperature reaction.

Potential Cause Troubleshooting Steps
Thermal degradation of the starting material.1. Analyze the reaction mixture for degradation products. Use techniques like GC-MS or LC-MS to identify potential byproducts. 2. Lower the reaction temperature. Investigate if a lower temperature can still achieve the desired reaction rate. 3. Reduce the reaction time. 4. Run the reaction under an inert atmosphere.
Side reactions unrelated to thermal degradation.1. Review the reaction mechanism. Identify potential side reactions that could be favored at high temperatures. 2. Modify reaction conditions. Adjust solvent, catalyst, or reactant concentrations to disfavor side reactions.

Issue 2: Unexpected peaks in analytical chromatograms (GC, HPLC) of the final product.

Potential Cause Troubleshooting Steps
Formation of thermal degradation products.1. Characterize the unknown peaks. Use mass spectrometry (MS) to determine the molecular weights of the impurities. 2. Compare the retention times and mass spectra with those of suspected degradation products. 3. Perform a forced degradation study. Intentionally degrade a sample of 1-Pentanol, 5-(methylamino)- under harsh conditions (e.g., high heat, presence of an oxidizing agent) and analyze the resulting mixture to help identify degradation products.
Impurities in the starting material or reagents.1. Analyze the purity of all starting materials and reagents. 2. Purify the starting materials if necessary.

Issue 3: Inconsistent reaction outcomes.

Potential Cause Troubleshooting Steps
Variations in reaction temperature.1. Ensure accurate temperature monitoring and control. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. 2. Use a reaction vessel with uniform heating.
Inconsistent heating/cooling rates.1. Standardize the heating and cooling protocols for your experiment.
Presence of variable amounts of oxygen or moisture.1. Ensure consistent and effective inerting of the reaction vessel. 2. Use dry solvents and reagents.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of 1-Pentanol, 5-(methylamino)-.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of 1-Pentanol, 5-(methylamino)- into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of decomposition is determined from the TGA curve as the temperature at which a significant mass loss begins.

Data Interpretation:

A sharp decrease in mass indicates thermal decomposition. The temperature at which this occurs provides an upper limit for the thermal stability of the compound under the tested conditions.

Protocol 2: Identification of Degradation Products by GC-MS

Objective: To identify the volatile products formed during the thermal degradation of 1-Pentanol, 5-(methylamino)-.

Methodology:

  • Heat a sample of 1-Pentanol, 5-(methylamino)- in a sealed vial at a specific temperature (e.g., 150 °C) for a defined period (e.g., 1 hour).

  • Allow the vial to cool to room temperature.

  • Sample the headspace of the vial using a gas-tight syringe and inject it into a GC-MS system.

  • Alternatively, dissolve a portion of the heated liquid sample in a suitable solvent and inject it into the GC-MS.

  • Separate the components of the mixture using an appropriate GC column and temperature program.

  • Identify the separated components based on their mass spectra by comparing them to a spectral library (e.g., NIST).

Visualizations

Decomposition Pathway Diagram

Decomposition Pathways cluster_degradation High Temperature 1-Pentanol, 5-(methylamino)- 1-Pentanol, 5-(methylamino)- Deamination Deamination 1-Pentanol, 5-(methylamino)-->Deamination -CH3NH2 Dehydration Dehydration 1-Pentanol, 5-(methylamino)-->Dehydration -H2O Oxidation Oxidation 1-Pentanol, 5-(methylamino)-->Oxidation +[O] Cyclization Cyclization 1-Pentanol, 5-(methylamino)-->Cyclization Intramolecular Unsaturated Hydrocarbons Unsaturated Hydrocarbons Deamination->Unsaturated Hydrocarbons Alkenes Alkenes Dehydration->Alkenes Aldehydes, Carboxylic Acids Aldehydes, Carboxylic Acids Oxidation->Aldehydes, Carboxylic Acids Heterocyclic Compounds Heterocyclic Compounds Cyclization->Heterocyclic Compounds

Caption: Potential thermal decomposition pathways for 1-Pentanol, 5-(methylamino)-.

Troubleshooting Workflow

Troubleshooting Workflow start Low Product Yield check_purity Analyze Purity of Starting Material start->check_purity check_temp Verify Reaction Temperature start->check_temp check_atmosphere Ensure Inert Atmosphere start->check_atmosphere analyze_byproducts Analyze for Degradation Products (GC-MS, LC-MS) check_purity->analyze_byproducts check_temp->analyze_byproducts check_atmosphere->analyze_byproducts lower_temp Lower Reaction Temperature analyze_byproducts->lower_temp optimize_time Optimize Reaction Time lower_temp->optimize_time end Improved Yield optimize_time->end

Sources

Troubleshooting

Optimizing solvent systems for reactions involving 1-Pentanol, 5-(methylamino)-

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the chemoselective functionalization of ambidentate nucleophiles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the chemoselective functionalization of ambidentate nucleophiles. 5-(Methylamino)pentan-1-ol (CAS: 2751-70-4) presents a classic chemoselectivity challenge: differentiating between a moderately hindered secondary amine and a primary alcohol (1)[1].

The choice of solvent system is not merely a medium for dissolution; it is a thermodynamic and kinetic steering wheel. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers and drug development professionals optimize their solvent systems.

Troubleshooting Guide: Common Experimental Issues

Q1: My acylation reaction yields a mixture of N-acyl and O-acyl products. How can I strictly enforce N-acylation? Causality & Solution: The secondary amine is intrinsically more nucleophilic than the primary alcohol. However, in highly polar protic solvents (like methanol), hydrogen bonding can attenuate amine nucleophilicity, allowing O-acylation to compete. To enforce N-acylation, switch to a polar aprotic solvent (e.g., Dichloromethane or THF) and use a mild, non-nucleophilic base. Alternatively, a biphasic aqueous-organic system (Schotten-Baumann conditions) at pH 8-9 ensures the amine remains deprotonated and highly reactive, while the alcohol remains protonated and less nucleophilic (2)[2].

Q2: I need to selectively O-acylate 5-(methylamino)pentan-1-ol, but the amine always reacts first. What solvent system reverses this selectivity? Causality & Solution: To reverse the innate nucleophilic hierarchy, you must deactivate the amine. This is achieved by running the reaction in a strongly acidic solvent system, such as anhydrous Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MeSO3H). In TFA, the secondary amine is quantitatively protonated to an ammonium salt (-NH₂CH₃⁺), rendering it completely non-nucleophilic. The primary alcohol remains unaffected and can freely react with acyl chlorides or anhydrides (3)[3].

Q3: During N-alkylation via transition-metal catalysis, I am seeing poor conversions. Which solvent promotes this? Causality & Solution: N-alkylation of amino alcohols often suffers from catalyst poisoning or poor intermediate stabilization. 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has emerged as a superior solvent for these transformations. HFIP is a strong hydrogen-bond donor but a poor nucleophile. It stabilizes polar transition states and aids in the displacement of leaving groups without competing for the electrophile, dramatically improving N-alkylation yields (4)[4].

Quantitative Data: Solvent Influence on Chemoselectivity

Solvent SystemDielectric Constant (ε)H-Bond DonorChemoselectivity BiasTypical Yield (N vs O)Mechanistic Rationale
Dichloromethane (DCM) 8.9NoStrong N-bias>95% N-acylEnhances amine nucleophilicity; no H-bonding interference.
Aqueous Buffer (pH 8) / DCM ~80 / 8.9Yes (Aq)Exclusive N-bias>98% N-acylBiphasic conditions neutralize HCl, keeping amine active[2].
Trifluoroacetic Acid (TFA) 8.6Yes (Strong)Exclusive O-bias>95% O-acylQuantitatively protonates amine, masking its nucleophilicity[3].
HFIP 16.7Yes (Strong)N-alkylation biasHigh N-alkylStabilizes polar transition states without acting as a nucleophile[4].

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Acylation (Biphasic Aqueous/Organic System)
  • Preparation: Dissolve 5-(methylamino)pentan-1-ol (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃.

  • Cooling: Cool the biphasic mixture to 0 °C under vigorous stirring to control the exothermic reaction.

  • Addition: Add the acyl chloride (1.05 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Phase Separation: Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: The reaction is self-validating via TLC (ninhydrin stain). The starting amino alcohol will stain strongly positive (purple/pink). Upon complete N-acylation, the product spot will be ninhydrin-negative, confirming the consumption of the secondary amine. FT-IR will show an amide carbonyl stretch (~1640 cm⁻¹) and no ester stretch (~1735 cm⁻¹).

Protocol B: Chemoselective O-Acylation (Acidic Solvent System)
  • Masking: Dissolve 5-(methylamino)pentan-1-ol (1.0 eq) in anhydrous Trifluoroacetic Acid (TFA) (0.5 M concentration) at 0 °C.

  • Equilibration: Stir for 10 minutes to ensure complete protonation of the secondary amine.

  • Addition: Add the acyl chloride or anhydride (1.2 eq) dropwise.

  • Heating: Heat the mixture to 50 °C for 4 hours.

  • Isolation: Remove TFA under reduced pressure and precipitate the resulting O-acyl ammonium trifluoroacetate salt using cold diethyl ether.

  • Self-Validation Checkpoint: This methodology is self-validating through phase separation. The O-acylated product forms a highly polar ammonium trifluoroacetate salt that is insoluble in cold diethyl ether, allowing unreacted acylating agents to be washed away. 1H-NMR will show a downfield shift of the -CH₂- protons adjacent to the oxygen (from ~3.6 ppm to ~4.1 ppm), confirming O-functionalization[3].

Decision Workflow

G start 5-(methylamino)pentan-1-ol Ambidentate Nucleophile decision Target Chemoselectivity? start->decision n_path N-Functionalization (Amide/Amine) decision->n_path Kinetic Control o_path O-Functionalization (Ester/Ether) decision->o_path Thermodynamic Masking n_solvent Solvent: DCM, THF, or Biphasic (H2O/Org) Condition: pH > 8 n_path->n_solvent o_solvent Solvent: TFA or MeSO3H Condition: pH < 2 (Amine Protonation) o_path->o_solvent n_product Exclusive N-Acyl/Alkyl Product n_solvent->n_product o_product Exclusive O-Acyl Product (Salt) o_solvent->o_product

Workflow for solvent-driven chemoselective functionalization of 5-(methylamino)pentan-1-ol.

Frequently Asked Questions (FAQs)

Q: Why is my 5-(methylamino)pentan-1-ol disappearing during aqueous workup? A: This compound is highly polar and possesses high aqueous solubility due to dual hydrogen-bonding sites. If you use a water-miscible solvent (like DMF) and attempt an aqueous extraction, the product will partition into the aqueous layer. Solution: Evaporate the reaction solvent completely before workup, or use a continuous liquid-liquid extractor. Alternatively, saturate the aqueous layer with NaCl (brine) to force the organic product into the organic phase (salting-out effect).

Q: Can I use ethyl acetate as a solvent for heating this amino alcohol? A: Prolonged heating of 5-(methylamino)pentan-1-ol in ethyl acetate can lead to unwanted base-catalyzed transesterification, resulting in N-acetylation. Use non-ester solvents like toluene or acetonitrile for elevated temperature reactions.

References

  • Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Taylor & Francis URL
  • Source: PMC (NIH)
  • Title: Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III)
  • Title: 1-Pentanol, 5-(methylamino)

Sources

Optimization

Technical Support Center: Synthesis of Chiral Amino Alcohols

A Guide to Preventing and Troubleshooting Racemization Welcome to the Technical Support Center for chiral amino alcohol synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Racemization

Welcome to the Technical Support Center for chiral amino alcohol synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, actionable insights into one of the most persistent challenges in this field: the unintended loss of stereochemical integrity through racemization.

Chiral amino alcohols are foundational building blocks in modern pharmaceuticals and asymmetric catalysis.[1][2] Their biological activity is intrinsically tied to their specific three-dimensional structure. The presence of an unwanted enantiomer, even in small amounts, can drastically reduce a drug's efficacy or introduce unforeseen toxicological effects.[3] This guide moves beyond simple protocols to explain the underlying mechanisms of racemization and offers robust, field-proven strategies to ensure your synthesis delivers the desired enantiopure product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding racemization in chiral amino alcohol synthesis.

Q1: What is racemization and why is it a problem for amino alcohols? A: Racemization is the conversion of an enantiomerically pure or enriched substance into a 1:1 mixture of both enantiomers (a racemate).[4] This process renders the mixture optically inactive. For amino alcohols, the stereocenter, typically the carbon bearing the amino or hydroxyl group, is prone to inversion under certain conditions, leading to a loss of the desired stereochemistry. This is a critical issue because the therapeutic effect of many pharmaceuticals is dependent on a single enantiomer.[3]

Q2: What is the primary chemical reason racemization occurs in these syntheses? A: The most common mechanism involves the deprotonation of a hydrogen atom on a chiral carbon that is alpha (adjacent) to a carbonyl group.[5] This abstraction, usually by a base, forms a planar, achiral enolate intermediate.[6][7] When this intermediate is re-protonated, it can occur from either face of the planar molecule with equal probability, leading to a 50:50 mixture of R and S configurations and thus, a racemic mixture.[8] While amino alcohols don't have a carbonyl group themselves, their synthetic precursors, such as α-amino ketones or α-amino acids, do, making the steps involving these precursors highly susceptible.

Q3: Which steps in a typical synthesis are most vulnerable to racemization? A:

  • Precursor Synthesis/Modification: Any step involving an α-amino ketone or α-amino acid under basic, and sometimes acidic or high-temperature conditions, is at high risk.[5]

  • Workup & Extraction: Exposing the product or intermediates to strongly acidic or basic conditions during aqueous workup can cause racemization.[9]

  • Purification: Racemization can occur during purification, for example, if the compound is sensitive to the pH of silica gel or if distillation is performed at elevated temperatures.[10] The use of basic additives like diethylamine in chromatography has also been implicated in racemization.[10]

  • Protecting Group Manipulation: The addition or removal of protecting groups, especially under conditions that are not sufficiently mild, can compromise stereochemical integrity.

Q4: Are certain amino alcohols more prone to racemization than others? A: Yes. The susceptibility depends on the acidity of the alpha-proton in the corresponding carbonyl precursor. Precursors to amino alcohols derived from amino acids like Phenylalanine, Histidine, and Cysteine are known to be more sensitive.[3] For Histidine, the imidazole side chain can itself catalyze racemization.[3][11] For Cysteine, the thiol group can promote racemization.[3][12]

Part 2: Troubleshooting Guides & Mitigation Strategies

This section provides detailed solutions to specific problems encountered during synthesis.

Issue 1: Loss of Enantiomeric Excess (ee) Detected After Reaction

You've completed a reaction, for instance, the reduction of an α-amino ketone to a 1,2-amino alcohol, and chiral HPLC analysis of the crude product shows a lower ee than expected.

The most likely culprit is epimerization of the starting material before or during the reaction. This is driven by the formation of a planar enolate intermediate from the α-amino ketone.

Causality Diagram: Base-Catalyzed Racemization The following diagram illustrates how a base can abstract the alpha-proton of a chiral ketone, leading to a planar, achiral enolate that can be protonated non-selectively.

racemization_mechanism cluster_start Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_product Racemic Product Start (S)-α-Amino Ketone Enolate Planar Enolate (Loss of Chirality) Start->Enolate Base (e.g., DIPEA, NaOH) -H⁺ (Proton Abstraction) S_Product (S)-α-Amino Ketone Enolate->S_Product Protonation (Top Face) R_Product (R)-α-Amino Ketone Enolate->R_Product Protonation (Bottom Face)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

The key is to control reaction parameters to disfavor enolate formation.

Experimental Protocol: Low-Temperature Reduction with Mild Base This protocol is designed for the reduction of an N-protected α-amino ketone where racemization is a concern.

  • Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Purge the system with dry nitrogen.

  • Solvent and Substrate: Dissolve the N-protected α-amino ketone (1.0 eq) in anhydrous THF or DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining a low temperature is the most critical factor in suppressing the rate of enolization and racemization.[3]

  • Base Addition (if required): If a base is necessary for a subsequent step or is present from a previous step, ensure it is a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid strong, less hindered bases like NaOH, NaOMe, or DBU.[3][13] Use the minimum necessary amount (e.g., 1.05 eq).

  • Reducing Agent Addition: Slowly add the reducing agent (e.g., L-Selectride® or NaBH₄ with a catalytic amount of a chiral directing agent). The choice of reducing agent is crucial; highly reactive agents like LiAlH₄ may require careful temperature control.[1]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Do not allow the reaction to warm prematurely.

  • Quenching: Once complete, quench the reaction at low temperature by slowly adding a saturated aqueous solution of NH₄Cl or Rochelle's salt. Avoid strong acid or base quenches.

Parameter Optimization Table:

ParameterCondition to AVOIDRecommended ConditionRationale
Temperature High Temp (> 0 °C)Low Temp (-78 to -20 °C)Significantly reduces the rate of proton abstraction and enolization.[3]
Base Strong, non-hindered (NaOH, LDA)Weak, bulky (DIPEA, K₂CO₃) or Base-FreeMinimizes the rate of alpha-proton abstraction.[3][12]
Solvent Polar Protic (Methanol, Ethanol)Aprotic (THF, DCM, Toluene)Aprotic solvents do not facilitate proton exchange that can lead to racemization.[3]
Reaction Time Prolonged reaction/heatingAs short as feasibleMinimizes the time the chiral center is exposed to potentially racemizing conditions.
Issue 2: High ee in Crude Product, but Low ee After Purification

This scenario points directly to racemization occurring during the workup or chromatographic purification steps.

  • pH Extremes During Workup: Acidic or basic washes can catalyze racemization, especially if the stereocenter is still susceptible (e.g., adjacent to a functionality that increases proton acidity). Studies have shown that the rate of racemization for amino acids increases significantly at pH values above 9 or below 3.[9][14]

  • Chromatography Issues:

    • Silica Gel: Standard silica gel is slightly acidic (pH ~4-5) and can cause racemization of sensitive compounds over the long exposure time of column chromatography.

    • Basic Additives: Mobile phase additives like triethylamine or diethylamine, often used to prevent peak tailing of amines, are basic and can cause on-column racemization.[10]

    • Elevated Temperature: High temperatures during solvent removal (rotary evaporation) can provide the energy needed to overcome the racemization barrier.[10]

Experimental Protocol: Neutral Workup and Buffered Chromatography

  • Neutral Quench: After the reaction is complete (as described in Issue 1), quench with a neutral or near-neutral buffer, such as a saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5) or a phosphate buffer (pH 7).

  • Extraction: Extract the product into an organic solvent like Ethyl Acetate or DCM. Wash the organic layer with brine to remove excess water, avoiding strong acid/base washes.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo at a low temperature (<30 °C).

  • Purification Strategy:

    • Option A (Crystallization): If the product is a solid, crystallization is the preferred method of purification as it is less likely to cause racemization and can even enhance enantiomeric purity.[15]

    • Option B (Buffered Chromatography): If chromatography is necessary, pre-treat the silica gel. Create a slurry of silica gel in the initial mobile phase (e.g., Hexane/Ethyl Acetate) and add ~1% v/v of a neutral or weakly basic amine like DIPEA or pre-neutralize the silica with a buffer. Run the column promptly.

    • Option C (Alternative Phases): Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil®.

Part 3: Analytical Best Practices for Detecting Racemization

Accurate determination of enantiomeric excess (ee) is paramount. An unreliable analytical method can mask a racemization problem or send you on a troubleshooting path for a non-existent issue.

Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[16][17] The separation occurs on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[16]

Troubleshooting Workflow for Racemization This workflow provides a systematic approach to diagnosing and solving a racemization issue.

Caption: A systematic workflow for troubleshooting racemization issues.

Protocol 2: Quantification of Racemization using Chiral HPLC

  • Sample Preparation: Prepare a stock solution of your amino alcohol product at ~1 mg/mL in the mobile phase. Also prepare a sample of the racemic standard for comparison and peak identification.

  • Column Selection: Polysaccharide-based CSPs (e.g., those derived from amylose or cellulose) are highly effective for a broad range of chiral compounds, including amino alcohols.[16]

  • Method Development:

    • Mobile Phase: Start with a standard mobile phase like Hexane/Isopropanol or Hexane/Ethanol. The alcohol acts as a polar modifier.

    • Additives: For basic compounds like amino alcohols, it is often necessary to add a basic additive (e.g., 0.1% Diethylamine) to the mobile phase to achieve good peak shape. However, be aware of the potential for on-column racemization and use the lowest effective concentration.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject your sample.

  • Calculation: The enantiomeric excess (ee%) is calculated from the peak areas (A1 and A2) of the two enantiomers: ee% = |(A1 - A2) / (A1 + A2)| * 100

Note on Derivatization: For amino alcohols that lack a strong UV chromophore, derivatization with an agent like 3,5-dinitrobenzoyl chloride can be used to improve detection limits.[16] However, one must ensure the derivatization conditions themselves do not cause racemization.

References
  • A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess. Benchchem.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
  • Amino Acid Derivatives for Peptide Synthesis. Various Sources.
  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews (RSC Publishing).
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC.
  • Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University.
  • Chiral Chromatography Frequently Asked Questions. MilliporeSigma.
  • Chiral Separation. Crystal Pharmatech.
  • What is the reason for racemisation after doing chiral resolution? ResearchGate.
  • Chiral HPLC Separations. Phenomenex.
  • Reactions at the Alpha Carbon of Carbonyls. Free Sketchy MCAT Lesson.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Racemization of Carbonyl Compounds. AK Lectures.
  • Synthesis of α-amino carbonyl compounds: a brief review. Various Sources.
  • Carbonyl Reactivity. MSU chemistry.
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube.
  • Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate.

Sources

Troubleshooting

Addressing hygroscopicity of amino alcohols in experimental setups

Welcome to the Technical Support Center for Reagent Handling and Analytical Chemistry . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reagent Handling and Analytical Chemistry . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in formulation and synthetic workflows: the hygroscopicity of amino alcohols.

Amino alcohols—such as tromethamine (TRIS), ethanolamine, and S-(+)-2-Amino-1-propanol—are indispensable as biological buffers, chiral building blocks, and pharmaceutical intermediates[1][2]. However, their dual functionality (containing both amine and hydroxyl groups) makes them highly susceptible to atmospheric moisture. This guide provides field-proven, self-validating protocols to ensure scientific integrity in your experimental setups.

Section 1: Mechanistic Understanding & Troubleshooting FAQs

Q1: Why do my amino alcohol reagents clump and turn into a syrup over time, and how does this impact my experiments? The Causality: Amino alcohols possess highly polar −NH2​ and −OH functional groups. These groups act as excellent hydrogen-bond donors and acceptors, readily sequestering water vapor from the ambient environment. For example, TRIS hydrochloride can exhibit drastic moisture uptake (gaining over 13% weight) when exposed to relative humidity (RH) levels of 80% at 25°C[3]. The Impact: When these reagents absorb water, their physical state changes (clumping or deliquescence), leading to severe stoichiometric inaccuracies. If you weigh 10.0 grams of a reagent that has absorbed 10% moisture by weight, you are only delivering 9.0 grams of the active chemical. This completely skews molar ratios, potentially stalling synthetic reactions or altering the pH of critical buffer systems.

Q2: I don't have an inert-atmosphere glove box. How can I accurately weigh highly hygroscopic amino alcohols without ruining my stoichiometry? The Solution: While a nitrogen or argon-filled glove box is the gold standard to prevent static electricity and moisture exposure[4], you can utilize a self-validating technique known as "Weighing by Difference" [5]. This method minimizes the time the reagent is exposed to ambient air and calculates the exact mass transferred rather than the mass sitting on the balance pan.

Q3: How do I correct my stoichiometric calculations if I suspect my amino alcohol has already absorbed trace moisture? The Solution: You must quantify the exact water content using Karl Fischer (KF) Titration . By determining the precise percentage of water in your bulk reagent, you can adjust your mass calculations to ensure you are adding the correct molar amount of the active amino alcohol. Because amino alcohols are basic, they can shift the pH of the KF reagent (which optimally runs between pH 5 and 7.5). You must use a buffered KF solvent (typically containing salicylic or benzoic acid) to neutralize the amine and ensure a stoichiometric iodine-water reaction[6].

Section 2: Experimental Workflows & Methodologies

Mandatory Visualization: Handling & Correction Workflow

The following diagram illustrates the logical decision tree for handling hygroscopic amino alcohols to ensure self-validating stoichiometric accuracy.

HygroscopicHandling Start Hygroscopic Amino Alcohol (e.g., TRIS, Ethanolamine) Check Glove Box Available? Start->Check GloveBox Transfer to Glove Box (N2 or Ar Atmosphere) Check->GloveBox Yes Benchtop Benchtop Handling (Minimize Exposure) Check->Benchtop No WeighDirect Direct Weighing into Pre-dried Vessel GloveBox->WeighDirect KF Karl Fischer Titration (Quantify % H2O for Stoichiometry) WeighDirect->KF WeighDiff Weighing by Difference (Tare sealed vial -> Transfer -> Reweigh) Benchtop->WeighDiff WeighDiff->KF React Proceed to Reaction/Formulation (Using Corrected Mass) KF->React Mass Adjustment

Handling, weighing, and stoichiometric correction workflow for hygroscopic amino alcohols.

Protocol 1: The "Weighing by Difference" Technique

If a glove box is unavailable, execute this protocol to ensure accurate mass transfer[5].

  • Preparation: Oven-dry the receiving reaction flask at 120°C for at least 4 hours. Cool it in a desiccator.

  • Initial Weighing: Place your hygroscopic amino alcohol in a tightly capped weighing bottle or vial. Place the sealed vial on the analytical balance and tare it to zero (or record the exact mass).

  • Transfer: Remove the vial from the balance, open it, and quickly pour the estimated required amount of the reagent directly into the dried receiving flask.

  • Resealing: Immediately recap the weighing vial to minimize atmospheric exposure.

  • Final Weighing: Place the capped vial back on the balance. The negative value displayed (or the difference between the initial and final mass) is the exact mass of the reagent delivered.

  • Purge: Immediately flush the receiving flask with dry nitrogen or argon and seal it[5].

Protocol 2: Moisture Quantification via Volumetric Karl Fischer Titration

To validate the purity of your reagent and correct for water mass, perform a Volumetric KF Titration[6][7].

  • Solvent Preparation: Add 30-50 mL of a buffered methanol-based KF working medium (containing a weak acid to neutralize the basic amino alcohol) to the titration cell.

  • Pre-titration: Titrate the solvent with the KF titrant (iodine/sulfur dioxide) to eliminate any residual moisture inside the cell and establish a stable drift baseline.

  • Sample Introduction: Using the weighing by difference method, quickly add 50–100 mg of the amino alcohol through the septum of the titration cell.

  • Titration: The titrator will dispense iodine until the bipotentiometric electrode detects a sharp excess of iodine, indicating all water has been consumed[6].

  • Calculation: The instrument calculates the moisture percentage based on the titrant volume consumed. Subtract this percentage from your weighed mass to determine the true active mass of the amino alcohol.

Section 3: Quantitative Data & Analytical Selection

Choosing the correct analytical method and understanding environmental thresholds is critical for maintaining the integrity of amino alcohols.

Table 1: Karl Fischer Modality Selection for Amino Alcohols[6][7]

ParameterVolumetric Karl FischerCoulometric Karl Fischer
Mechanism Burette dispenses iodine titrant of known strength.Iodine is generated electrochemically in-situ.
Optimal Moisture Range 0.1% – 100% (Bulk moisture)1 µg – 10 mg (Trace/ppm levels)
Sample Size ~10 – 200 mg (Solids)Very small (Direct solid addition not recommended due to ambient humidity entry).
Best Used For Highly hygroscopic amino alcohols that have been exposed to air; clumping powders.Anhydrous grade liquid amino alcohols stored under inert gas.

Table 2: Storage & Hygroscopicity Thresholds

ReagentHygroscopicity Threshold / BehaviorRecommended Storage
TRIS Hydrochloride Absorbs ~13.3% weight at 25°C / 80% RH. Can cross from non-hygroscopic to hygroscopic rapidly based on supplier particle size[3].Tightly closed container, desiccated. Evaluate batch-specific DVS (Dynamic Vapor Sorption) data[3].
S-(+)-2-Amino-1-propanol Liquid at room temp; highly prone to moisture absorption and air oxidation[1].Store below 25°C under an inert atmosphere (Nitrogen/Argon)[1].
TRIS AMINO (Base) Highly water-soluble (up to 80g/100mL)[2]; hygroscopic at 25°C / 95% RH or 35°C / 90% RH[3].Cool, dry, well-ventilated area. Keep containers tightly sealed.

References

  • Karl Fischer Titration – Moisture Analysis. SGS Systems Global. Available at: [Link]

  • Tools of the Trade. Wordpress. Available at: [Link]

  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 1-Pentanol, 5-(methylamino)- with other amino alcohols

Comparative Analysis of 1-Pentanol, 5-(methylamino)- and Alternative Amino Alcohols As the demand for highly specialized bifunctional molecules accelerates across both pharmaceutical and industrial sectors, selecting the...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 1-Pentanol, 5-(methylamino)- and Alternative Amino Alcohols

As the demand for highly specialized bifunctional molecules accelerates across both pharmaceutical and industrial sectors, selecting the optimal amino alcohol scaffold is no longer a trivial matter of availability. It requires a rigorous understanding of molecular causality—how chain length, steric hindrance, and amine substitution dictate macroscopic performance.

This guide provides an in-depth comparative analysis of 1-Pentanol, 5-(methylamino)- [CAS: 2751-70-4], commonly referred to as 5-(Methylamino)pentan-1-ol[1], against traditional amino alcohols such as Ethanolamine (MEA), N-Methylethanolamine (NMEA), and 5-Amino-1-pentanol. We will evaluate their performance in two highly demanding applications: Targeted Protein Degradation (PROTAC synthesis) and Advanced CO2 Capture.

Structural and Physicochemical Comparison

The fundamental advantage of 5-(Methylamino)pentan-1-ol lies in its architecture: a secondary amine coupled with a five-carbon (C5) aliphatic chain terminating in a primary hydroxyl group[2]. The secondary amine reduces nucleophilic over-reactivity compared to primary amines, while the C5 chain provides a highly flexible, lipophilic spacer.

Table 1: Physicochemical Properties of Selected Amino Alcohols

CompoundCAS NumberAmine TypeChain LengthMW ( g/mol )Key Structural Feature
5-(Methylamino)pentan-1-ol 2751-70-4SecondaryC5117.19N-methyl substitution, high flexibility
5-Amino-1-pentanol 2508-29-4PrimaryC5103.16High nucleophilicity, prone to di-alkylation
N-Methylethanolamine (NMEA) 109-83-1SecondaryC275.11Short spacer, rigid conformation
Ethanolamine (MEA) 141-43-5PrimaryC261.08High volatility, standard baseline

Application 1: PROTAC Linker Scaffold in Drug Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that require a linker to connect an E3 ligase ligand with a Target Protein ligand[3]. The linker must possess optimal length to prevent steric clashing between the two proteins while maintaining favorable physicochemical properties (e.g., solubility, cell permeability).

The Causality of Linker Selection

Using a C2 linker like NMEA often results in a spatial gap that is too short (< 5 Å), leading to severe steric hindrance that prevents the formation of the necessary ternary complex. Conversely, utilizing a primary amine like 5-Amino-1-pentanol complicates synthesis, as primary amines are prone to over-alkylation or di-acylation during conjugation steps. 5-(Methylamino)pentan-1-ol solves both issues: its C5 chain provides an ideal ~6-7 Å spacer, and its secondary amine ensures mono-functionalization with precise stoichiometric control[1].

PROTAC Target Target Ligand (e.g., ARV-110 handle) PROTAC Heterobifunctional PROTAC Molecule Target->PROTAC Conjugation Linker 5-(Methylamino)pentan-1-ol (Flexible C5 Scaffold) Linker->PROTAC Scaffold E3 E3 Ligase Ligand (e.g., Thalidomide) E3->PROTAC Conjugation Degradation Target Protein Degradation PROTAC->Degradation Ubiquitination Pathway

PROTAC assembly utilizing 5-(methylamino)pentan-1-ol as a flexible linker scaffold.

Experimental Protocol: Synthesis of a PROTAC Intermediate

This protocol is a self-validating system; the use of UPLC-MS at each step ensures that unreacted starting materials are quantified, validating the conversion efficiency.

  • Amidation (E3 Ligand Conjugation):

    • Dissolve 1.0 eq of the E3 ligase carboxylic acid derivative in anhydrous DMF.

    • Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

    • Add 1.1 eq of 5-(Methylamino)pentan-1-ol. The secondary amine selectively reacts with the active ester.

    • Validation: Monitor via UPLC-MS. The secondary amine prevents the formation of di-acylated byproducts commonly seen with 5-Amino-1-pentanol.

  • Etherification (Target Ligand Conjugation):

    • The terminal hydroxyl group of the resulting intermediate is subjected to a Mitsunobu reaction with a phenolic Target Ligand (1.0 eq) using DIAD (1.5 eq) and PPh3 (1.5 eq) in THF at 0°C.

  • Purification: Isolate the target PROTAC via preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).

Table 2: Comparative Linker Performance in PROTAC Synthesis

Linker ScaffoldSynthesis Yield (Mono-conjugate)Ternary Complex FormationCellular Permeability (LogP impact)
5-(Methylamino)pentan-1-ol > 85% (Clean amidation)Optimal (Flexible C5 gap)High (Favorable lipophilicity)
5-Amino-1-pentanol < 60% (Di-acylation issues)OptimalHigh
N-Methylethanolamine > 85%Poor (Steric clash)Moderate

Application 2: Advanced CO2 Capture Kinetics

In industrial gas sweetening, aqueous solutions of amino alcohols are the standard for CO2 capture[4]. However, the industry is shifting away from primary amines (like MEA) due to their high regeneration energy requirements.

The Causality of Absorption Kinetics

Primary amines react with CO2 to form highly stable carbamates. This reaction is fast but limits the theoretical loading capacity to 0.5 mol CO2 per mol of amine, and requires massive thermal energy to reverse. Secondary amines with longer alkyl chains, such as 5-(Methylamino)pentan-1-ol, introduce steric hindrance and electron-donating effects[5]. This destabilizes the carbamate intermediate, forcing rapid hydrolysis into bicarbonate. The bicarbonate pathway theoretically allows for 1.0 mol CO2 per mol of amine and requires significantly less energy to desorb[4].

CO2Capture CO2 CO2 (aq) Carbamate Unstable Carbamate Intermediate CO2->Carbamate Nucleophilic Attack Amine 5-(Methylamino)pentan-1-ol (Secondary Amine) Amine->Carbamate Steric Hindrance Bicarbonate Bicarbonate + Protonated Amine (High Cyclic Capacity) Carbamate->Bicarbonate Rapid Hydrolysis

Mechanistic pathway of CO2 capture favoring bicarbonate formation via secondary amines.

Experimental Protocol: CO2 Absorption and Cyclic Capacity Evaluation

This workflow is self-validating via mass-balance closure between gas-phase IR analysis and liquid-phase titration.

  • Solvent Preparation: Prepare a 30 wt% aqueous solution of 5-(Methylamino)pentan-1-ol.

  • Absorption Phase:

    • Introduce a simulated flue gas stream (15% CO2, 85% N2) into a jacketed bubble column reactor maintained at 40°C.

    • Monitor the outlet gas continuously using a non-dispersive infrared (NDIR) CO2 analyzer.

    • Validation: Stop the flow when inlet CO2 equals outlet CO2 (saturation). Extract a 5 mL liquid aliquot and perform a BaCl2 precipitation titration to quantify absorbed CO2.

  • Desorption Phase:

    • Heat the rich amine solution to 90°C under a nitrogen sweep gas.

    • Measure the evolved CO2 to calculate the "Lean Loading."

  • Cyclic Capacity Calculation: Subtract the Lean Loading from the Rich Loading.

Table 3: CO2 Absorption Performance (30 wt% Aqueous Solutions at 40°C/90°C)

Amine SolventMax Loading (mol CO2/mol amine)Cyclic Capacity (mol CO2/mol amine)Regeneration Energy Requirement
5-(Methylamino)pentan-1-ol 0.880.65Low (Bicarbonate dominant)
N-Methylethanolamine 0.750.50Moderate
Ethanolamine (MEA) 0.520.25High (Stable Carbamate)

Conclusion

When engineering molecular systems—whether designing a PROTAC to degrade an oncogenic target or formulating a solvent to scrub greenhouse gases—the precise geometry and electronic profile of your building blocks dictate success. 1-Pentanol, 5-(methylamino)- outperforms shorter and primary amino alcohol alternatives by offering a privileged balance of steric control, functional group selectivity, and spatial flexibility.

References

  • Modulating the Amine–CO2 Interaction Strength: Toward Efficient Carbon Capture Source: ACS Publications URL:[Link]

  • Rapid synthesis of PROTACs by consecutive click assembly Source: ResearchGate URL:[Link]

  • Synthesis, Solubilities, and Cyclic Capacities of Amino Alcohols for CO2 Capture from Flue Gas Streams Source: ResearchGate URL:[Link]

Sources

Comparative

Comprehensive Validation Guide: Analytical Methodologies for 1-Pentanol, 5-(methylamino)-

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-Pentanol, 5-(methylamino)- (CAS: 2751-70-4) Introduction & Analytical Challenges 1-Pentanol, 5-(methylamino)- is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-Pentanol, 5-(methylamino)- (CAS: 2751-70-4)

Introduction & Analytical Challenges

1-Pentanol, 5-(methylamino)- is a highly polar, bifunctional aliphatic amino alcohol. From an analytical perspective, this molecule presents a trifecta of challenges:

  • Lack of a Chromophore: The absence of conjugated pi-electron systems renders direct Ultraviolet (UV) or Fluorescence (FLD) detection virtually impossible at trace levels.

  • Extreme Polarity: The combination of a hydroxyl (-OH) and a secondary amine (-NHCH3) group results in negligible retention on standard reversed-phase (C18) liquid chromatography columns.

  • Active Hydrogens: In gas-phase analysis, the active protons on the functional groups interact strongly with residual silanols in the inlet and column, causing severe peak tailing and thermal degradation.

To overcome these hurdles, analytical scientists must employ orthogonal strategies. This guide objectively compares three validated methodologies—HPLC-UV (Pre-column Derivatization) , HILIC-LC-MS/MS (Direct Analysis) , and GC-MS (Silylation) —evaluating their performance, causality behind experimental choices, and compliance with ICH Q2(R2) validation guidelines[1][2].

Method Selection & Causality Workflow

The selection of an analytical method depends strictly on the phase of drug development and the required sensitivity. The decision matrix below illustrates the logical flow for selecting the appropriate technique.

MethodSelection A 1-Pentanol, 5-(methylamino)- Sample Matrix BB BB A->BB Trace Level (< 1 ng/mL) B Assess Analytical Goals (Sensitivity vs. Throughput) D Routine QA/QC / Standard Equip. (Requires Derivatization) B->D Assay Level (> 1 µg/mL) C High Sensitivity / High Throughput (No Derivatization) E HILIC LC-MS/MS ESI+ MRM Mode C->E F HPLC-UV/FLD (FMOC-Cl Deriv.) D->F Liquid Phase G GC-MS (MTBSTFA Silylation) D->G Gas Phase BB->C Trace Level (< 1 ng/mL)

Caption: Analytical method selection workflow for aliphatic amino alcohols.

Experimental Protocols & Self-Validating Systems

A robust analytical method is not just a sequence of steps; it is a self-validating system where every chemical choice serves a specific mechanistic purpose.

Methodology A: HPLC-UV via FMOC-Cl Derivatization

Mechanism & Causality: Because the analyte lacks a chromophore, 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is used to derivatize the secondary amine. The reaction occurs under mildly basic conditions to ensure the amine is unprotonated (nucleophilic). This imparts a massive UV/Fluorescent tag to the molecule[3]. Self-Validating Mechanism: A reagent blank must be run with every batch. FMOC-Cl hydrolyzes into FMOC-OH, which can cause massive interfering peaks. The blank ensures chromatographic resolution between the analyte derivative and the hydrolysis byproduct.

Step-by-Step Protocol:

  • Buffering: Transfer 100 µL of the sample to a reaction vial. Add 100 µL of 0.1 M sodium borate buffer (pH 9.5). Causality: pH 9.5 ensures the methylamino group is deprotonated and reactive.

  • Derivatization: Add 200 µL of 10 mM FMOC-Cl in anhydrous acetonitrile. Vortex and incubate at 40°C for 30 minutes.

  • Quenching: Add 10 µL of 1% Trifluoroacetic acid (TFA). Causality: Lowers the pH to instantly halt the reaction and stabilize the formed carbamate.

  • Chromatography: Inject 10 µL onto a C18 column (150 x 4.6 mm, 5 µm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% TFA).

  • Detection: Monitor UV absorbance at 265 nm.

Methodology B: Direct Analysis via HILIC-LC-MS/MS

Mechanism & Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds by partitioning them into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica). This eliminates the need for derivatization[3]. Self-Validating Mechanism: The protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS). Because ESI-MS is prone to matrix-induced ion suppression, the SIL-IS dynamically corrects for ionization fluctuations in real-time.

Step-by-Step Protocol:

  • Matrix Matching: Dilute the sample 1:100 in Acetonitrile:Water (90:10, v/v) containing 0.1% Formic Acid. Causality: Injecting a highly aqueous sample into a HILIC system causes severe peak distortion; the sample diluent must match the high-organic mobile phase.

  • Internal Standard: Spike the sample with 10 ng/mL of 1-Pentanol, 5-(methylamino)-d3.

  • Chromatography: Inject 2 µL onto a bare silica HILIC column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Isocratic elution using 85% Acetonitrile and 15% 10 mM Ammonium Formate (pH 3.0) at 0.4 mL/min.

  • Detection: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 118.1 → 100.1 (loss of H2O).

Methodology C: GC-MS via MTBSTFA Silylation

Mechanism & Causality: To analyze the compound in the gas phase, the active hydrogens on the -OH and -NHCH3 groups must be neutralized. We utilize N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). Causality: MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives, which are 10,000 times more stable against moisture hydrolysis than traditional TMS derivatives, ensuring stability during long autosampler queues[4]. Self-Validating Mechanism: Norvaline is added prior to derivatization as an internal standard to continuously monitor derivatization efficiency and injection reproducibility.

Step-by-Step Protocol:

  • Drying: Transfer 50 µL of sample to a silanized glass vial. Evaporate to absolute dryness under a gentle stream of nitrogen. Causality: Trace moisture will instantly destroy the silylation reagent.

  • Reagent Addition: Add 50 µL of MTBSTFA and 50 µL of anhydrous pyridine (acting as both solvent and acid scavenger).

  • Derivatization: Cap tightly and heat at 70°C for 60 minutes.

  • Chromatography: Inject 1 µL (1:10 split) onto a 5% diphenyl/95% dimethyl polysiloxane capillary column (30 m x 0.25 mm, 0.25 µm). Temperature program: 100°C (hold 1 min), ramp 15°C/min to 280°C.

  • Detection: Electron Ionization (EI) MS in Selected Ion Monitoring (SIM) mode targeting the[M-57]+ ion.

ICH Q2(R2) Method Validation & Performance Comparison

All analytical procedures must be validated according to the ICH Q2(R2) guidelines to ensure they are fit for their intended purpose[2][5]. The validation lifecycle requires a systematic evaluation of specificity, range, accuracy, precision, and robustness.

ValidationLifecycle S1 Specificity (Interference Check) S2 Linearity & Range (Calibration Model) S1->S2 S3 Accuracy (Spike Recovery) S2->S3 S4 Precision (Repeatability) S3->S4 S5 Robustness (DoE Variations) S4->S5

Caption: ICH Q2(R2) lifecycle validation framework for analytical procedures.

Quantitative Performance Comparison

The following table summarizes the representative validation metrics for 1-Pentanol, 5-(methylamino)- across the three methodologies, demonstrating how instrument selection impacts regulatory capabilities.

Validation Parameter (ICH Q2(R2))HPLC-UV (FMOC-Cl)HILIC-LC-MS/MSGC-MS (MTBSTFA)
Linear Dynamic Range 1.0 – 100 µg/mL0.01 – 500 ng/mL0.5 – 50 µg/mL
Limit of Detection (LOD) 0.3 µg/mL0.003 ng/mL0.1 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.01 ng/mL0.5 µg/mL
Accuracy (Spike Recovery) 95% – 102%98% – 105%92% – 104%
Precision (%RSD, n=6) < 2.5%< 4.0%< 3.5%
Specificity Moderate (Chromatographic)Excellent (MRM Transitions)High (Mass Spectra)
Throughput (Run Time) ~15 min (plus derivatization)~5 min~20 min (plus derivatization)

Conclusion: For routine assay and purity testing of 1-Pentanol, 5-(methylamino)- bulk material, HPLC-UV with FMOC-Cl derivatization provides the most cost-effective and highly precise approach. However, for pharmacokinetic studies, genotoxic impurity profiling, or trace-level quantification where sub-ng/mL sensitivity is required, HILIC-LC-MS/MS is the undisputed superior methodology due to its elimination of derivatization bottlenecks and unparalleled specificity.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

Sources

Validation

A Comprehensive Guide to Elucidating the Cross-Reactivity of 1-Pentanol, 5-(methylamino)- in Biological Assays

For researchers, scientists, and drug development professionals, understanding the promiscuity of a novel chemical entity is a cornerstone of preclinical safety and efficacy assessment. This guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the promiscuity of a novel chemical entity is a cornerstone of preclinical safety and efficacy assessment. This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-Pentanol, 5-(methylamino)-, a simple amino alcohol, in a suite of representative biological assays. While publicly available cross-reactivity data for this specific molecule is limited, this document outlines the principles, methodologies, and data interpretation strategies necessary to generate a robust off-target profile. We will delve into the causality behind experimental choices, providing detailed protocols and illustrative data to empower your research.

Introduction to 1-Pentanol, 5-(methylamino)- and the Imperative of Cross-Reactivity Profiling

1-Pentanol, 5-(methylamino)-, also known as 5-(methylamino)-1-pentanol or (5-hydroxypentyl)methylamine (CAS No: 2751-70-4), is a bifunctional organic molecule featuring a primary alcohol and a secondary amine.[1][2] Such amino alcohols are prevalent structural motifs in a vast number of biologically active compounds, from natural products to synthetic pharmaceuticals.[] Their ability to participate in hydrogen bonding and form ionic interactions makes them versatile pharmacophores.[]

However, this structural simplicity can also be a harbinger of off-target interactions. The primary alcohol and secondary amine moieties can engage with a variety of biological macromolecules, leading to unforeseen pharmacological effects.[4] These off-target interactions are a significant cause of drug development failure, contributing to toxicity and diminished efficacy.[5] Therefore, a thorough investigation of a molecule's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of understanding its biological activity.[6][7]

This guide will provide a roadmap for assessing the cross-reactivity of 1-Pentanol, 5-(methylamino)- and other novel amino alcohols, encompassing both in silico and in vitro approaches.

The Strategic Approach to Cross-Reactivity Assessment

A systematic evaluation of cross-reactivity should be a tiered process, beginning with broad, predictive methods and progressing to more specific, quantitative assays. This strategy allows for the efficient allocation of resources and the early identification of potential liabilities.

G A In Silico Profiling (Computational Prediction) B Broad Panel Screening (e.g., Receptor Binding Assays) A->B C Functional Assays (Cell-based or Enzyme Activity) B->C D Definitive Cross-Reactivity Assessment (Dose-Response and IC50 Determination) C->D

Caption: Tiered approach to cross-reactivity assessment.

In Silico Profiling: Predicting Off-Target Interactions

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable insights into the likely off-target profile of 1-Pentanol, 5-(methylamino)-. These approaches leverage the molecule's structure to predict its binding affinity for a wide range of biological targets.[8]

Methodology: 2D and 3D Similarity Searching

One of the most straightforward in silico methods is structural similarity searching.[9] This involves comparing the 2D or 3D structure of 1-Pentanol, 5-(methylamino)- to databases of known ligands with annotated biological activities.

Experimental Protocol:

  • Obtain the 2D structure of 1-Pentanol, 5-(methylamino)-: This can be represented as a SMILES string (CNCCCCCO).

  • Select a chemical database: Publicly available databases such as PubChem, ChEMBL, and DrugBank are suitable choices.

  • Choose a similarity metric: The Tanimoto coefficient is a widely used metric for comparing molecular fingerprints.[9]

  • Perform the search: Use the database's built-in tools to search for molecules with a high Tanimoto similarity to the query molecule.

  • Analyze the results: Examine the known biological targets of the structurally similar molecules to identify potential off-targets for 1-Pentanol, 5-(methylamino)-.

Illustrative Data:

A hypothetical similarity search for 1-Pentanol, 5-(methylamino)- might yield the following results:

Similar CompoundTanimoto SimilarityKnown Biological Target(s)
2-(Methylamino)ethanol0.85Precursor in chemical synthesis, potential for interaction with amine oxidases[10]
5-Amino-1-pentanol0.82Building block for biodegradable polymers[1]
N-methyl-1,3-propanediamine0.79Precursor for polymers, potential for interaction with polyamine transporters

Rationale for Experimental Choices: The selection of the Tanimoto coefficient is based on its widespread use and proven effectiveness in identifying structurally and functionally related molecules.[9] The choice of databases is guided by their comprehensive coverage of chemical space and biological data.

In Vitro Screening: Broad Panel Assays

Following in silico analysis, the next step is to experimentally screen 1-Pentanol, 5-(methylamino)- against a broad panel of biological targets. This is typically done using high-throughput binding assays.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for assessing the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand from its target.

Experimental Protocol (General):

  • Prepare cell membranes or purified receptors: The source of the target protein is prepared and aliquoted.

  • Incubate with radioligand and test compound: A fixed concentration of a high-affinity radioligand is incubated with the target protein in the presence of varying concentrations of 1-Pentanol, 5-(methylamino)-.

  • Separate bound and free radioligand: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantify radioactivity: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound, and the IC50 (the concentration of test compound that inhibits 50% of specific binding) is calculated.

Illustrative Data:

A broad panel screen of 1-Pentanol, 5-(methylamino)- at a single high concentration (e.g., 10 µM) might produce the following results:

Target ClassRepresentative Target% Inhibition at 10 µM
GPCRsAdrenergic α2A Receptor8%
Dopamine D2 Receptor12%
Serotonin 5-HT2A Receptor65%
Ion ChannelshERG3%
EnzymesMonoamine Oxidase A (MAO-A)72%
Monoamine Oxidase B (MAO-B)55%

Rationale for Experimental Choices: The use of a single high concentration in the initial screen is a cost-effective way to identify potential "hits" that warrant further investigation. The selection of targets in the panel should cover a broad range of protein families known to be associated with off-target liabilities.[6]

Functional Assays: Confirming Biological Activity

A binding interaction does not always translate into a functional effect. Therefore, any "hits" identified in binding assays should be further evaluated in functional assays to determine if they act as agonists, antagonists, or modulators of the target's activity.

Enzyme Inhibition Assays

For enzyme targets like MAO-A and MAO-B, a direct measurement of enzyme activity in the presence of the test compound is necessary.

Experimental Protocol (MAO-A Inhibition):

  • Prepare the enzyme and substrate: Recombinant human MAO-A and a suitable substrate (e.g., kynuramine) are prepared in an appropriate buffer.

  • Incubate with test compound: The enzyme is pre-incubated with varying concentrations of 1-Pentanol, 5-(methylamino)-.

  • Initiate the reaction: The substrate is added to start the enzymatic reaction.

  • Measure product formation: The formation of the product is measured over time using a fluorescence plate reader.

  • Data analysis: The rate of product formation is plotted against the concentration of the test compound to determine the IC50.

G A Prepare MAO-A Enzyme and Substrate B Pre-incubate Enzyme with 1-Pentanol, 5-(methylamino)- A->B C Add Substrate to Initiate Reaction B->C D Measure Product Formation (Fluorescence) C->D E Calculate IC50 D->E

Caption: Workflow for an MAO-A enzyme inhibition assay.

Illustrative Data:

A dose-response experiment for the inhibition of MAO-A by 1-Pentanol, 5-(methylamino)- could yield the following data:

Concentration (µM)% Inhibition of MAO-A Activity
0.15
125
1070
10095
IC50 ~5 µM

Rationale for Experimental Choices: The use of a fluorescent substrate provides a sensitive and continuous measure of enzyme activity, allowing for accurate determination of the IC50. The choice of recombinant human enzyme ensures the relevance of the data to human physiology.

Summary and Conclusion

The assessment of cross-reactivity is a critical step in the characterization of any new chemical entity. For a molecule like 1-Pentanol, 5-(methylamino)-, where public data is scarce, a systematic approach combining in silico prediction and in vitro screening is essential. This guide has provided a framework for such an investigation, from initial computational predictions to definitive functional assays. By following these principles and methodologies, researchers can generate a comprehensive cross-reactivity profile, enabling a more informed assessment of the molecule's therapeutic potential and safety liabilities.

References

  • Arimont, M., et al. (2019). In vitro and in silico methods to assess the off-target pharmacology of new chemical entities. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 727-740.
  • Bantscheff, M., et al. (2009). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 565, 159-178.
  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • Xie, L., & Bourne, P. E. (2011). Structure-based systems biology for analyzing off-target binding. Current Opinion in Structural Biology, 21(2), 187-195.
  • Whitebread, S., et al. (2005). Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433.
  • Wikipedia. (2023, December 1). 5-Amino-1-pentanol. Retrieved from [Link]

  • Maggiora, G., et al. (2014). Molecular similarity in medicinal chemistry. Journal of Medicinal Chemistry, 57(8), 3186-3204.
  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]

  • Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Lu, K. Y., et al. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Metz, J. T., & Hajduk, P. J. (2010). Rational approaches to targeted polypharmacology. Current Opinion in Chemical Biology, 14(4), 498-504.
  • Wikipedia. (2023, December 1). 5-Amino-1-pentanol. Retrieved from [Link]

  • Peón, A., et al. (2017). A systems-level approach to predict drug-target interactions. Methods in Molecular Biology, 1521, 1-17.
  • Scheiber, J., et al. (2009). Gaining insight into off-target drug effects. Expert Opinion on Drug Discovery, 4(4), 387-397.

Sources

Comparative

Benchmarking the Performance of 1-Pentanol, 5-(methylamino)- Based Catalysts: A Comparative Guide

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently evaluate novel amino alcohol scaffolds for their potential in asymmetric organocatalysis. 1-Pentanol, 5-(methylamino)- (CAS: 2751-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently evaluate novel amino alcohol scaffolds for their potential in asymmetric organocatalysis. 1-Pentanol, 5-(methylamino)- (CAS: 2751-70-4), also known as 5-(methylamino)pentan-1-ol, is a commercially available δ -amino alcohol. While highly valuable as a structural building block in pharmaceutical synthesis and medicinal chemistry, its application as an independent stereoselective organocatalyst is fundamentally limited by its conformational flexibility.

In stereoselective carbon-carbon bond-forming reactions (e.g., asymmetric aldol or Michael additions), amino alcohol catalysts operate via an enamine or iminium intermediate. The efficacy of chirality transfer relies on a rigid transition state where the secondary amine (covalent activation site) and the hydroxyl group (hydrogen-bonding site) are in close proximity[1]. Standard benchmarks, such as or simple primary β -amino alcohols, feature a 1,2-relationship between these functional groups, creating a tight, highly organized hydrogen-bonding network[2].

The causality behind this experimental limitation is entropic: the 1,5-relationship in 5-(methylamino)-1-pentanol results in a highly flexible alkyl chain. The entropic penalty for organizing this flexible backbone into a rigid hydrogen-bonded transition state is too high, allowing background racemic pathways to outcompete the stereoselective pathway. Therefore, this guide benchmarks the theoretical baseline performance of flexible amino alcohols against established, structurally related β

  • and γ -amino alcohol catalysts to provide a clear, objective comparison of their catalytic efficacy[3].

Structural & Mechanistic Comparison

To fully grasp the causality behind catalyst selection, we must visualize the structural differences in the transition states. The diagram below illustrates why 1,2-amino alcohols excel in stereocontrol compared to 1,5-amino alcohols.

G cluster_0 1,5-Amino Alcohol (5-(methylamino)-1-pentanol) cluster_1 1,2-Amino Alcohol (e.g., L-Prolinol / β-amino alcohols) A1 High Conformational Flexibility A2 Distant H-Bonding (Poor Stereocontrol) A1->A2 B1 Rigid Backbone / Proximity of OH and NH B2 Compact Transition State (High Enantioselectivity) B1->B2

Caption: Structural comparison of 1,5-amino alcohols vs. 1,2-amino alcohols in transition state rigidity.

Benchmarking Data: Asymmetric Aldol & Michael Additions

Because 5-(methylamino)-1-pentanol lacks the rigidity for high stereocontrol, we benchmark organocatalytic performance using the standard asymmetric aldol reaction (acetone + isobutyraldehyde) and the asymmetric Michael addition ( β -keto esters + nitroalkenes). The data below compares the highly efficient L-Prolinol and β -amino alcohols against the expected baseline of non-rigid aliphatic amino alcohols[1][2].

Table 1: Catalyst Performance in Asymmetric Aldol Condensation
CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Prolinol (Benchmark) 20DMSORT486895:593 (anti)
L-Proline (Reference) 30DMSORT489795:596 (anti)
Flexible 1,5-Amino Alcohols *20-30DMSORT48-72< 30~ 50:50< 10

*Estimated baseline for unconstrained linear amino alcohols like 5-(methylamino)-1-pentanol due to lack of transition state rigidity.

Table 2: Catalyst Performance in Asymmetric Michael Addition
CatalystSubstratesLoading (mol%)Temp (°C)Yield (%)dree (%)Ref
Primary β -amino alcohol (1a) β -keto ester + nitroalkene10RT8099:199
Primary β -amino alcohol (1c) β -keto ester + nitroalkene10RT8098:299
Flexible Aliphatic Amino Alcohols β -keto ester + nitroalkene10-20RTLowPoorPoorN/A

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol describes the standard self-validating workflow for testing amino alcohol organocatalysts in the asymmetric aldol reaction[2]. This system is self-validating because the diastereomeric ratio (dr) and enantiomeric excess (ee) directly correlate with the structural rigidity of the catalyst used. A highly rigid catalyst will yield an ee > 90%, whereas a flexible catalyst will trend toward 0% ee, instantly validating the mechanistic hypothesis.

Protocol: Evaluation of Amino Alcohol Catalysts via Asymmetric Aldol Reaction

Objective: To determine the conversion, yield, and stereoselectivity (dr and ee) of a given amino alcohol catalyst.

Materials:

  • Catalyst (e.g., L-Prolinol for benchmarking, or 5-(methylamino)-1-pentanol for baseline testing)

  • Acetone (anhydrous, 2.0 mL)

  • Isobutyraldehyde (0.5 mmol)

  • DMSO (anhydrous, 1.0 mL)

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried 10 mL vial equipped with a magnetic stir bar, dissolve the amino alcohol catalyst (0.1 mmol, 20 mol%) in anhydrous DMSO (1.0 mL).

  • Ketone Addition: Add anhydrous acetone (2.0 mL) to the solution. Stir the mixture at room temperature (25 °C) for 15 minutes to allow the initial formation of the enamine intermediate.

  • Electrophile Introduction: Slowly add isobutyraldehyde (0.5 mmol) dropwise to the stirring reaction mixture.

  • Reaction Monitoring: Seal the vial and stir at room temperature. Monitor the reaction progress via TLC (Thin Layer Chromatography) or GC-MS every 12 hours. The standard reaction time for comparative benchmarking is 48 hours.

  • Quenching and Extraction: Quench the reaction by adding saturated aqueous NH4​Cl (2.0 mL). Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate). Determine the diastereomeric ratio (anti:syn) via 1H NMR spectroscopy of the purified product. Determine the enantiomeric excess (ee) using chiral HPLC analysis.

Catalytic Cycle Visualization

The following diagram illustrates the generalized enamine catalytic cycle for amino alcohol-catalyzed direct asymmetric aldol reactions. The critical stereodefining step is the electrophile addition, which fails to be selective if the catalyst (like 5-(methylamino)-1-pentanol) lacks a rigid hydrogen-bonding network[4].

G A Amino Alcohol Catalyst (Secondary Amine) C Enamine Intermediate (Requires Rigid H-Bonding) A->C -H2O B Carbonyl Substrate (Ketone/Aldehyde) B->C D Electrophile Addition (Stereoselective Step) C->D E Hydrolysis D->E E->A Catalyst Recycling F Enantioenriched Product + Catalyst Recovery E->F

Caption: The enamine catalytic cycle for direct asymmetric aldol reactions.

References

  • Title: Enantioselective organocatalytic strategies to access noncanonical α-amino acids Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes Source: RSC Advances (RSC Publishing) URL: [Link]

Sources

Validation

Isomeric Purity Analysis of 5-(Methylamino)pentan-1-ol: A Comparative Methodological Guide

Introduction 5-(Methylamino)pentan-1-ol (CAS 2751-70-4) is an essential bifunctional aliphatic amino alcohol, increasingly utilized as a highly flexible PROTAC (Proteolysis Targeting Chimera) linker in targeted protein d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(Methylamino)pentan-1-ol (CAS 2751-70-4) is an essential bifunctional aliphatic amino alcohol, increasingly utilized as a highly flexible PROTAC (Proteolysis Targeting Chimera) linker in targeted protein degradation therapies[1]. Because positional isomers (such as 4-methyl-5-(methylamino)pentan-1-ol or 2-(methylamino)pentan-1-ol) can critically alter the spatial trajectory of the linker and disrupt ternary complex formation, rigorous isomeric purity analysis is mandatory during drug development.

However, the physicochemical profile of this molecule—characterized by high polarity, low molecular weight (117.19 g/mol ), and the complete absence of a UV-absorbing chromophore—renders standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection practically useless[2]. To achieve baseline resolution of its isomers, analytical scientists must employ either direct analysis using universal detectors or pre-column derivatization strategies[2].

Analytical Strategies: Mechanistic Causality

  • Direct Analysis via HILIC-CAD : Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar amino alcohols that elute in the void volume of standard C18 columns[3]. When coupled with a Charged Aerosol Detector (CAD), it provides a universal, mass-dependent response for non-volatile analytes, completely bypassing the need for a chromophore[4].

  • High-Resolution GC-FID with TFAA Derivatization : Gas Chromatography (GC) offers unmatched theoretical plate counts for resolving closely related structural isomers. However, the free hydroxyl and secondary amine groups cause severe peak tailing and thermal degradation[5]. Derivatization with Trifluoroacetic Anhydride (TFAA) masks these polar functional groups, converting them into volatile, thermally stable trifluoroacetate esters and amides[5].

  • RP-HPLC-FL with FMOC-Cl Derivatization : 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with the secondary amine to attach a bulky, highly hydrophobic fluorophore[6]. This simultaneously enables retention on standard RP-HPLC columns and allows for ultra-sensitive fluorescence detection[6].

Objective Performance Comparison

To guide method selection, the quantitative performance metrics of the three primary analytical workflows are summarized below.

Analytical ParameterHILIC-CAD (Direct)GC-FID (TFAA Derivatized)RP-HPLC-FL (FMOC Derivatized)
Analyte State UnderivatizedDi-trifluoroacetylatedFMOC-derivatized
Isomeric Resolution ( Rs​ ) Moderate ( 1.5−2.0 )Exceptional ( >2.5 )High ( 2.0−3.0 )
Limit of Detection (LOD) 10−50 ng on-column 1−5 ng on-column 0.1−1 ng on-column
Sample Preparation Time <5 min (Dilute & Shoot) 30−45 min 20−30 min
Throughput HighMediumMedium
Primary Limitation Requires strictly volatile buffersMoisture-sensitive reactionReagent peak interference

Method Selection Workflow

Workflow N1 Aliphatic Amino Alcohol Isomeric Mixture N2 Requires Direct Analysis (No Derivatization)? N1->N2 N3 HILIC-CAD / LC-MS (Universal Detection) N2->N3 Yes N4 Pre-Column Derivatization (Volatility / Chromophore) N2->N4 No N5 GC-FID / GC-MS (TFAA Derivatization) N4->N5 High Resolution / Volatile N6 RP-HPLC-UV/FL (FMOC-Cl Derivatization) N4->N6 High Sensitivity / Non-Volatile

Decision workflow for selecting the optimal analytical method for aliphatic amino alcohols.

Experimental Protocols: Self-Validating Methodologies

Protocol A: Direct Isomeric Profiling via HILIC-CAD

Causality Focus : We utilize an amide-bonded silica column to maximize hydrogen bonding and dipole-dipole interactions with the analyte's hydroxyl and secondary amine groups. The mobile phase must employ a volatile salt (ammonium formate) to ensure compatibility with the CAD nebulizer, while maintaining a low pH to keep the amine protonated for consistent ion-exchange retention[4],[3].

Step-by-Step Procedure:

  • Sample Preparation : Dissolve 5-(methylamino)pentan-1-ol in Acetonitrile/Water (80:20, v/v) to a working concentration of 1.0 mg/mL. Self-Validating Step: The sample diluent must closely match the initial highly-organic mobile phase conditions. Injecting a highly aqueous sample into a HILIC system will cause severe peak distortion and loss of isomeric resolution[2].

  • Chromatographic Setup :

    • Column : Amide-HILIC (2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A : 10 mM Ammonium Formate in LC-MS grade Water (adjusted to pH 3.0 with formic acid).

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Gradient : Isocratic hold at 90% B for 2 min, followed by a linear gradient to 65% B over 10 min.

    • Flow Rate : 0.4 mL/min. Column Temperature: 35°C.

  • CAD Optimization : Set the evaporation temperature to 35°C. Because 5-(methylamino)pentan-1-ol is semi-volatile, higher evaporation temperatures will result in analyte loss and drastically reduced sensitivity[4].

  • System Suitability : Inject a resolution standard containing the target API and a known positional isomer. The system is validated for use only if the resolution factor ( Rs​ ) is ≥1.5 .

Protocol B: High-Resolution Isomer Separation via GC-FID (TFAA Derivatization)

Causality Focus : To leverage the superior resolving power of capillary GC for closely eluting chain isomers, the molecule's polarity must be neutralized. Trifluoroacetic anhydride (TFAA) rapidly acylates both the hydroxyl and secondary amine groups, yielding a volatile, thermally stable di-trifluoroacetylated derivative[5].

Step-by-Step Procedure:

  • Reagent Preparation : Ensure all glassware is oven-dried. Moisture rapidly hydrolyzes TFAA into trifluoroacetic acid, halting the derivatization[5].

  • Derivatization Reaction :

    • Transfer 5.0 mg of the amino alcohol sample into a 2 mL glass reaction vial.

    • Add 500 µL of anhydrous dichloromethane (DCM) as the solvent.

    • Add 50 µL of anhydrous pyridine (acts as an acid scavenger to drive the reaction forward).

    • Slowly add 100 µL of TFAA. Cap tightly and vortex.

  • Incubation & Quenching : Heat the vial at 60°C for 30 minutes in a dry block heater. Allow to cool to room temperature. Evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen to remove excess TFAA and pyridine. Reconstitute the residue in 1.0 mL of GC-grade hexane. Self-Validating Step: Concurrently prepare a "Reagent Blank" (omitting the sample). Run the blank prior to the sample to ensure no reagent-derived artifact peaks co-elute with the target isomer derivatives.

  • GC-FID Parameters :

    • Column : DB-5MS or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Inlet : 250°C, Split ratio 20:1. Injection volume: 1 µL.

    • Oven Program : Initial 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

    • Detector (FID) : 280°C. Hydrogen: 40 mL/min, Air: 400 mL/min.

References[2] Title: Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation

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Comparative

Validation of the structure of 1-Pentanol, 5-(methylamino)- using 2D NMR

Title: Unambiguous Structural Validation of 1-Pentanol, 5-(methylamino)-: A Comparative Guide to 2D NMR Methodologies Introduction In the realm of drug development and synthetic chemistry, the precise structural confirma...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Unambiguous Structural Validation of 1-Pentanol, 5-(methylamino)-: A Comparative Guide to 2D NMR Methodologies

Introduction

In the realm of drug development and synthetic chemistry, the precise structural confirmation of flexible, aliphatic small molecules is a recurring analytical hurdle. 1-Pentanol, 5-(methylamino)- (CAS: 2751-70-4), a bifunctional compound frequently utilized as a building block in PROTAC linkers and targeted protein degraders[1], exemplifies this challenge. With a molecular formula of C6H15NO and a molecular weight of 117.19 g/mol [2], its linear pentyl chain is flanked by a primary hydroxyl group and a secondary amine. Validating the exact connectivity of these heteroatoms requires more than basic analytical screening. This guide objectively compares the efficacy of standard 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) against advanced Two-Dimensional (2D) NMR techniques, demonstrating why 2D NMR is the definitive workhorse for structural elucidation[3].

The Analytical Challenge: Why Conventional Methods Fall Short

When characterizing 1-Pentanol, 5-(methylamino)-, the primary objective is to confirm the regiochemistry of the terminal functional groups and prove the integrity of the five-carbon chain.

  • Mass Spectrometry (MS): While high-resolution MS is highly sensitive and easily confirms the exact mass of the molecule[2], it inherently lacks the ability to map carbon-carbon connectivity. It cannot definitively distinguish 1-Pentanol, 5-(methylamino)- from structural isomers like 2-pentanol, 1-(methylamino)-.

  • 1D ¹H and ¹³C NMR: 1D proton experiments offer high sensitivity due to the large natural abundance of protons[4]. However, the three internal methylene groups of the pentyl chain (C2, C3, C4) exist in highly similar chemical environments. This results in severe spectral overlap (multiplets around 1.3–1.6 ppm), making it impossible to trace the contiguous spin system or confirm connectivity across the molecule[5].

The 2D NMR Advantage: A Self-Validating System

To resolve the ambiguities of 1D techniques, 2D NMR disperses overlapping signals across a second frequency dimension. This creates a self-validating matrix of through-bond interactions, transforming isolated chemical shifts into a comprehensive topological map[6].

  • COSY (Correlation Spectroscopy): Detects homonuclear ¹H-¹H scalar couplings across 2-3 bonds. For this molecule, COSY systematically traces the unbroken proton network from the oxygen-bearing methylene down to the nitrogen-bearing methylene.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached ¹³C nuclei. By spreading the overlapping aliphatic proton signals along the much broader ¹³C chemical shift axis, HSQC provides unambiguous assignment of each methylene group[6].

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range ¹H-¹³C couplings (typically 2-4 bonds). HMBC is the critical experiment for proving that the terminal methyl group is attached to the nitrogen, as it reveals a cross-peak between the N-methyl protons and the adjacent C5 carbon[3].

Comparative Performance Summary

Analytical TechniquePrimary StrengthsLimitations for this MoleculeVerdict for Validation
Mass Spectrometry High sensitivity; confirms exact mass (117.19 g/mol )[2].Cannot map 3D structure or distinguish regional isomers.Insufficient for full structural validation.
1D ¹H & ¹³C NMR Rapid acquisition; identifies primary functional groups[4].Severe signal overlap in the aliphatic region (1.3-1.6 ppm)[5].Useful as a preliminary screen, but lacks connectivity proof.
2D NMR (COSY, HSQC, HMBC) Unambiguous through-bond connectivity; resolves overlapping signals[6].Lower sensitivity for heteronuclear scans; longer acquisition[4].Essential for definitive structural elucidation.

Quantitative Data: 2D NMR Spectral Assignments

The following table summarizes the expected NMR shifts and critical 2D correlations required to validate the structure of 1-Pentanol, 5-(methylamino)-.

Position¹H Shift (ppm)¹³C Shift (ppm)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
1 (-CH₂-OH) ~3.6 (t)~62H2C2, C3
2 (-CH₂-) ~1.5 (m)~32H1, H3C1, C3, C4
3 (-CH₂-) ~1.3 (m)~23H2, H4C2, C4, C5
4 (-CH₂-) ~1.5 (m)~29H3, H5C3, C5
5 (-CH₂-NH) ~2.6 (t)~51H4C4, C6 (N-CH₃)
6 (N-CH₃) ~2.4 (s)~36NoneC5

Experimental Methodology: Optimized 2D NMR Protocol

To ensure a self-validating data set, the following step-by-step protocol outlines the optimal acquisition strategy for small aliphatic molecules.

  • Sample Preparation: Dissolve 15-30 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃)[6].

    • Causality: While 1D ¹H NMR requires <5 mg, heteronuclear 2D experiments (HSQC, HMBC) demand higher concentrations due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus[4].

  • Probe Tuning and Matching:

    • Causality: Adjusting the probe circuitry ensures maximum radiofrequency (RF) power transfer between the spectrometer and the sample, optimizing the signal-to-noise ratio (SNR) for both the ¹H and ¹³C channels.

  • 90° Pulse Calibration:

    • Causality: Accurate pulse widths are critical for the complex pulse sequences used in 2D NMR. Miscalibrated pulses lead to incomplete magnetization transfer and the generation of spectral artifacts.

  • 1D Reference Acquisition: Acquire standard 1D ¹H and ¹³C spectra.

    • Causality: This establishes the exact spectral windows (sweep widths) required for the 2D experiments, ensuring high digital resolution and preventing signal aliasing[5].

  • COSY Acquisition: Set the inter-scan relaxation delay (d1) to 1-2 seconds[6].

    • Causality: A sufficient relaxation delay allows for complete longitudinal magnetization recovery between scans, ensuring quantitative cross-peak intensities.

  • HMBC Acquisition: Optimize the delay for long-range couplings (typically set to 65 ms, corresponding to an average long-range coupling constant of ~8 Hz).

    • Causality: This specific delay maximizes the detection of 2-3 bond ¹H-¹³C correlations, which is the exact mechanism needed to link the isolated N-methyl group to the rest of the pentyl chain[3].

Visualization: Structural Elucidation Workflow

G MS Mass Spectrometry (MW = 117.19) NMR1D 1D NMR (1H & 13C) Identifies functional groups (Aliphatic overlap) MS->NMR1D Formula C6H15NO NMR2D 2D NMR (COSY, HSQC, HMBC) Resolves overlap & proves connectivity NMR1D->NMR2D Connectivity gaps Valid Unambiguous Structure: 1-Pentanol, 5-(methylamino)- NMR2D->Valid 3D/2D Mapping

Workflow for structural validation of 1-Pentanol, 5-(methylamino)- using 2D NMR.

Conclusion

For flexible, aliphatic molecules like 1-Pentanol, 5-(methylamino)-, relying solely on Mass Spectrometry or 1D NMR leaves critical gaps in structural confidence. By employing a comprehensive 2D NMR suite (COSY, HSQC, and HMBC), researchers can systematically resolve spectral overlap and map every through-bond connection. This self-validating approach ensures absolute regiochemical certainty, a mandatory standard for modern drug development and synthesis.

Sources

Comparative

Head-to-head comparison of different synthetic routes to 1-Pentanol, 5-(methylamino)-

Introduction 1-Pentanol, 5-(methylamino)- is a bifunctional amino alcohol with applications in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. Its structure, featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Pentanol, 5-(methylamino)- is a bifunctional amino alcohol with applications in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. Its structure, featuring a primary alcohol and a secondary amine, makes it a valuable building block for introducing a hydrophilic N-methyl-aminopentanol moiety. This guide provides a head-to-head comparison of three distinct synthetic strategies to access this target molecule, offering insights into the underlying chemical principles, procedural details, and a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the optimal route for their specific needs.

Comparative Analysis of Synthetic Strategies

Metric Route 1: Reductive Amination Route 2: Alkylation of 5-Amino-1-pentanol Route 3: Reduction of N-Methyl-2-piperidone
Starting Material Dihydropyran5-Amino-1-pentanolN-Methyl-2-piperidone
Key Transformation Reductive aminationN-alkylationLactam reduction
Typical Reagents Methylamine, H₂, Ni or other catalystFormaldehyde, Formic Acid (Eschweiler-Clarke) or Methyl IodideLithium Aluminum Hydride (LiAlH₄)
Reported/Expected Yield High (Potentially >90%)Moderate to HighGood to High
Scalability Good, amenable to flow chemistryGood for Eschweiler-ClarkeChallenging due to LiAlH₄
Green Chemistry Aspect Generally favorable, especially with non-precious metal catalystsEschweiler-Clarke is atom-economical; use of alkyl halides is less soPoor, due to the use of a stoichiometric, pyrophoric reagent and aqueous workup
Safety Considerations Handling of gaseous H₂ and methylamineFormaldehyde is a known carcinogen; Methyl iodide is toxic and an alkylating agentLiAlH₄ is highly reactive with water and protic solvents
Key Advantages High yield, potentially greenWell-established reactions, avoids over-alkylation (Eschweiler-Clarke)Direct route from a commercially available starting material
Key Disadvantages Requires specialized hydrogenation equipmentPotential for side reactions with alkyl halidesUse of hazardous and moisture-sensitive reagents

Route 1: Reductive Amination of a Dihydropyran-Derived Precursor

This modern approach leverages the ring-opening and subsequent reductive amination of a heterocyclic starting material, dihydropyran, which can be derived from biomass. This route is notable for its efficiency and adherence to green chemistry principles.[1][2]

Scientific Rationale

The synthesis begins with the hydration of dihydropyran in the presence of an acid catalyst to form the cyclic hemiacetal, 2-hydroxytetrahydropyran. This intermediate exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal. In the presence of methylamine and a reducing agent (typically hydrogen gas over a metal catalyst), the aldehyde undergoes reductive amination to yield the desired 1-Pentanol, 5-(methylamino)-. The use of a heterogeneous catalyst, such as nickel, allows for straightforward product isolation and catalyst recycling.[3][4]

Experimental Workflow

Dihydropyran Dihydropyran Hydroxytetrahydropyran 2-Hydroxytetrahydropyran Dihydropyran->Hydroxytetrahydropyran Hydration (H₂O, H⁺) Hydroxypentanal 5-Hydroxypentanal Hydroxytetrahydropyran->Hydroxypentanal Tautomerization Target 1-Pentanol, 5-(methylamino)- Hydroxypentanal->Target Reductive Amination (CH₃NH₂, H₂, Catalyst)

Caption: Reductive amination pathway from dihydropyran.

Detailed Protocol

Step 1: Synthesis of 2-Hydroxytetrahydropyran

  • In a round-bottom flask, dihydropyran is dissolved in water.

  • A catalytic amount of a strong acid (e.g., HCl) is added.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by GC or TLC).

  • The acid is neutralized with a base (e.g., NaHCO₃), and the product is extracted with an organic solvent.

Step 2: Reductive Amination to 1-Pentanol, 5-(methylamino)-

  • The crude 2-hydroxytetrahydropyran is dissolved in a suitable solvent (e.g., ethanol).

  • A solution of methylamine in the same solvent is added.

  • A hydrogenation catalyst (e.g., Raney Nickel or a supported nickel catalyst) is added to the mixture.[3]

  • The reaction vessel is placed in a high-pressure autoclave, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 2 MPa).[4]

  • The reaction is heated (e.g., to 60-80°C) and stirred until hydrogen uptake ceases.[4]

  • After cooling and venting the hydrogen, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation.

Route 2: N-Alkylation of 5-Amino-1-pentanol

This classical approach involves the direct methylation of the readily available precursor, 5-amino-1-pentanol. The Eschweiler-Clarke reaction is a particularly attractive method for this transformation as it is known to cleanly produce tertiary amines from primary amines without the formation of over-alkylated quaternary ammonium salts.[5][6]

Scientific Rationale

The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7][8] The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which in turn decarboxylates to carbon dioxide, driving the reaction to completion.[9] For a primary amine, this process occurs twice to yield the N,N-dimethylated product. To obtain the desired N-methyl product, careful control of the stoichiometry of formaldehyde would be necessary, or more practically, starting with a secondary amine. In the context of synthesizing 1-Pentanol, 5-(methylamino)-, one would first need to synthesize 5-amino-1-pentanol and then perform the methylation.

An alternative, more traditional alkylation involves the use of a methylating agent such as methyl iodide. This reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the amine acts as the nucleophile. A significant drawback of this method is the potential for over-alkylation to form the quaternary ammonium salt, which can be mitigated by using a large excess of the starting amine.

Experimental Workflow

cluster_0 Eschweiler-Clarke AminoPentanol 5-Amino-1-pentanol Target 1-Pentanol, 5-(methylamino)- AminoPentanol->Target Methyl Iodide, Base Iminium Iminium Intermediate AminoPentanol->Iminium Formaldehyde Iminium->Target Formic Acid

Caption: N-Alkylation pathways to the target molecule.

Detailed Protocol (Eschweiler-Clarke)
  • To a flask containing 5-amino-1-pentanol, add an excess of formic acid and aqueous formaldehyde.

  • The reaction mixture is heated to reflux for several hours until the evolution of carbon dioxide ceases.

  • After cooling, the excess formic acid and formaldehyde are removed by distillation.

  • The residue is made alkaline with a strong base (e.g., NaOH) and the product is extracted with an organic solvent.

  • The organic extracts are dried and concentrated, and the product is purified by distillation.

Route 3: Reduction of N-Methyl-2-piperidone

This synthetic strategy involves the ring-opening reduction of a cyclic amide (lactam), N-methyl-2-piperidone, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[10][11]

Scientific Rationale

Lithium aluminum hydride is a potent source of hydride ions (H⁻) capable of reducing amides to amines.[12] The reaction mechanism involves the initial complexation of the carbonyl oxygen with the aluminum species, followed by the nucleophilic attack of a hydride ion on the carbonyl carbon. Subsequent collapse of the tetrahedral intermediate and further reduction steps lead to the formation of the amine. Unlike the reduction of esters, which yields alcohols, the reduction of amides proceeds to the corresponding amine.[10]

Experimental Workflow

NMP N-Methyl-2-piperidone Intermediate Tetrahedral Intermediate NMP->Intermediate 1. LiAlH₄, Anhydrous Ether/THF Target 1-Pentanol, 5-(methylamino)- Intermediate->Target 2. Aqueous Workup

Caption: Reduction of N-methyl-2-piperidone pathway.

Detailed Protocol
  • A solution of N-methyl-2-piperidone in a dry, aprotic solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

  • The reaction is cooled to 0°C and quenched cautiously by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • The resulting granular precipitate of aluminum salts is removed by filtration.

  • The filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.

Conclusion

The choice of synthetic route to 1-Pentanol, 5-(methylamino)- depends heavily on the specific requirements of the researcher, including available equipment, scale, cost considerations, and safety protocols.

  • Route 1 (Reductive Amination) is arguably the most elegant and environmentally friendly approach, offering high yields from a potentially bio-renewable starting material. It is well-suited for large-scale production where investment in hydrogenation equipment is feasible.

  • Route 2 (N-Alkylation) , particularly via the Eschweiler-Clarke reaction, provides a reliable and scalable method that avoids many of the pitfalls of traditional alkylations. Its primary drawback is the handling of formaldehyde.

  • Route 3 (Lactam Reduction) is a direct but hazardous route. The use of lithium aluminum hydride necessitates stringent safety precautions and is less amenable to large-scale synthesis. However, for small-scale laboratory preparations where the starting material is readily available, it remains a viable option.

Ultimately, for process development and large-scale synthesis, the reductive amination of a dihydropyran-derived precursor appears to be the most promising strategy. For laboratory-scale synthesis, the Eschweiler-Clarke reaction offers a good balance of efficiency and practicality.

References

  • Research & Reviews: Journal of Chemistry. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]

  • SciSpace. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]

  • ACS Chemical Reviews. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. [Link]

  • CHIMIA. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Name-Reaction.com. (2026). Eschweiler-Clarke reaction. [Link]

  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • ResearchGate. (n.d.). Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. [Link]

  • FULIR. (n.d.). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. [Link]

  • National Center for Biotechnology Information. (n.d.). An efficient and atom-economical route to N-aryl amino alcohols from primary amines. [Link]

  • Wikipedia. (n.d.). 5-Amino-1-pentanol. [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts. [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. [Link]

  • Boston University. (2011). Reductive Amination Reaction. [Link]

  • Greener Education Materials for Chemists. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Google Patents. (n.d.). CN108947851B - A kind of synthetic method of 5-amino-1-pentanol.
  • ResearchGate. (2025). A green catalytic reaction system for the synthesis 5-amino-1-pentanol with furfural and ionic liquid hydroxylamine salt as the initial raw material. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Sciforum. (n.d.). Memory of Chirality in Alkylation of a-Amino Acid Derivatives. [Link]

  • Science of Synthesis. (n.d.). B. Wünsch and C. Geiger Carbon monoxide is formally the anhydride of formic acid. Methylamines can be prepared by the direct r. [Link]

  • Google Patents. (n.d.).
  • ScienceDirect. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Pentanol. [Link]

  • ScienceDirect. (n.d.). 1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-arylox. [Link]

Sources

Comparative

Inter-Laboratory Comparison Guide: Analytical Methodologies for 1-Pentanol, 5-(methylamino)-

Executive Summary & Mechanistic Grounding The quantification of small, bifunctional amino alcohols like 1-Pentanol, 5-(methylamino)- (CAS 2751-70-4)[1] presents a notorious challenge in analytical chemistry. Widely utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The quantification of small, bifunctional amino alcohols like 1-Pentanol, 5-(methylamino)- (CAS 2751-70-4)[1] presents a notorious challenge in analytical chemistry. Widely utilized as a chiral auxiliary and pharmaceutical building block, this compound possesses both a secondary amine and a primary hydroxyl group.

From a mechanistic standpoint, its high polarity prevents retention on standard reversed-phase (C18) columns, its active hydrogens cause severe peak tailing in gas chromatography, and its lack of a conjugated π -system renders it invisible to standard UV detectors[2].

This guide objectively compares the performance of the modern Direct HILIC-ESI-MS/MS workflow (the recommended "product" methodology) against two legacy alternatives: GC-MS via Silylation and RP-HPLC-UV via FMOC-Cl Derivatization . By synthesizing inter-laboratory validation data, this document provides drug development professionals with a definitive framework for selecting the optimal analytical platform.

Inter-Laboratory Performance Data

The following data represents aggregated cross-platform validation metrics from three independent analytical laboratories, evaluating the quantification of 1-Pentanol, 5-(methylamino)- in a simulated pharmaceutical matrix.

Table 1: Cross-Platform Performance Metrics
Analytical ParameterDirect HILIC-MS/MS (Recommended)GC-MS (Alternative 1)RP-HPLC-UV (Alternative 2)
Derivatization Required? NoYes (BSTFA/TMCS)Yes (FMOC-Cl)
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL25.0 ng/mL
Linear Dynamic Range 1 - 1,000 ng/mL15 - 2,000 ng/mL50 - 5,000 ng/mL
Inter-Lab Precision (CV%) 4.2%7.8%9.5%
Total Run Time 4.5 min18.0 min12.0 min
Primary Limitation Matrix ion suppressionStrict moisture sensitivityReagent peak interference

Workflow Visualization

G Start 1-Pentanol, 5-(methylamino)- (CAS 2751-70-4) HILIC HILIC-MS/MS (Direct Analysis) Start->HILIC High Polarity No Derivatization GCMS GC-MS (Silylation) Start->GCMS Active Hydrogens Require Masking HPLC RP-HPLC-UV (FMOC-Cl Deriv.) Start->HPLC No Chromophore Require Labeling HILIC_Res Optimal Choice: Sub-ng/mL LOD HILIC->HILIC_Res GCMS_Res Alternative 1: Moderate Throughput GCMS->GCMS_Res HPLC_Res Alternative 2: High Interference HPLC->HPLC_Res

Figure 1: Analytical workflow decision tree for 5-(methylamino)pentan-1-ol based on methodology.

Experimental Protocols & Causality

Methodology A: Direct HILIC-ESI-MS/MS (Recommended Platform)

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide or bare silica). The highly organic mobile phase creates a water-enriched layer on the stationary phase, allowing the highly polar 1-Pentanol, 5-(methylamino)- to partition and retain without derivatization[2]. Furthermore, the high acetonitrile content enhances desolvation efficiency in the Electrospray Ionization (ESI) source, dramatically improving MS/MS sensitivity[3].

Step-by-Step Protocol:

  • Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of sample matrix. Causality: This removes matrix proteins while maintaining the high organic ratio (>75%) strictly required for HILIC loading.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography:

    • Column: Amide-HILIC (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Isocratic elution at 15% A / 85% B at a flow rate of 0.4 mL/min.

  • Detection: ESI positive mode ( + ). Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated precursor [M+H]+ at m/z 118.1.

Self-Validating System: Inject a solvent blank immediately after the highest calibration standard. HILIC columns are prone to secondary interactions; a clean blank validates the absence of column carryover, ensuring quantitative trustworthiness.

Methodology B: GC-MS via Silylation (Alternative 1)

Causality: Direct injection of amino alcohols into a GC system results in active hydrogens (on the -OH and -NH- groups) interacting with silanol sites on the column, causing irreversible adsorption and thermal degradation[4]. Silylation with BSTFA and 1% TMCS replaces these protons with trimethylsilyl (TMS) groups, masking polarity and increasing volatility[4].

Step-by-Step Protocol:

  • Extraction: Extract the analyte into an aprotic solvent (e.g., ethyl acetate). Causality: Water or protic solvents will instantly quench the highly reactive silylation reagent.

  • Derivatization: To 100 µL of the extract, add 50 µL of BSTFA (+1% TMCS) and 10 µL of anhydrous pyridine (acts as an acid scavenger and catalyst)[4].

  • Incubation: Heat the sealed vial at 60°C for 30 minutes to drive the di-silylation reaction to completion.

  • Chromatography: Inject 1 µL onto a DB-5MS column. Program the oven from 70°C (hold 1 min) to 280°C at 15°C/min.

  • Detection: Electron Ionization (EI) at 70 eV.

Self-Validating System: Continuously monitor the chromatographic ratio of mono-TMS to di-TMS derivatives. A sudden shift toward the mono-TMS peak is a self-diagnostic indicator of reagent degradation (moisture ingress) or incomplete reaction.

Methodology C: RP-HPLC-UV via FMOC-Cl Derivatization (Alternative 2)

Causality: Because 1-Pentanol, 5-(methylamino)- lacks a chromophore, it cannot be detected by UV[2]. 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts selectively with the secondary amine under mildly basic conditions to attach a bulky, highly conjugated fluorenyl tag[]. This provides strong UV absorbance and increases lipophilicity, enabling retention on standard C18 columns.

Step-by-Step Protocol:

  • Buffering: Mix 100 µL of sample with 100 µL of borate buffer (pH 8.5). Causality: The amine must be deprotonated for the nucleophilic attack on FMOC-Cl.

  • Labeling: Add 200 µL of FMOC-Cl (10 mM in acetonitrile). Incubate at room temperature for 10 minutes.

  • Quenching: Add 50 µL of 1-adamantanamine (100 mM).

  • Chromatography: Inject onto a C18 column (4.6 x 150 mm, 5 µm). Elute using a water/acetonitrile gradient.

  • Detection: UV absorbance at 265 nm.

Self-Validating System: The addition of 1-adamantanamine is a critical self-validating step. It quenches excess FMOC-Cl, preventing it from hydrolyzing into FMOC-OH. Without this step, FMOC-OH forms a massive interference peak that co-elutes with the target analyte, invalidating the integration.

References

  • [1] Title: CAS 2751-70-4 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [2] Title: Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation Source: benchchem.com URL:

  • [4] Title: Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect Source: osti.gov URL:

  • [] Title: Free Amino Acid Analysis Services Source: bocsci.com URL:

  • [3] Title: Simultaneous solvent extraction and quantification of eleven amine compounds related to Chemical Weapon Convention in soils via hydrophilic interaction liquid chromatography-tandem mass spectrometry Source: researchgate.net URL:

Sources

Validation

Thermal Stability and Degradation Kinetics: A Comparative Analysis of 5-(Methylamino)-1-pentanol and Its Structural Analogs

Executive Summary Amino alcohols are critical bifunctional building blocks utilized in pharmaceutical synthesis, agrochemical formulation, and advanced CO2 capture technologies[1]. The thermal stability of these compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino alcohols are critical bifunctional building blocks utilized in pharmaceutical synthesis, agrochemical formulation, and advanced CO2 capture technologies[1]. The thermal stability of these compounds dictates their operational limits during high-temperature processing, distillation, and long-term storage. This guide provides an in-depth, objective comparative analysis of the thermal stability of 5-(methylamino)-1-pentanol against its primary amine analog, 5-amino-1-pentanol , detailing the structural causality behind their thermal behavior and providing self-validating experimental protocols for rigorous thermal profiling.

Structural Causality and Thermal Behavior

The thermal stability and baseline physical properties of an amino alcohol are fundamentally governed by its degree of N-alkylation.

5-Amino-1-pentanol features a primary amine group, allowing it to act as both a double hydrogen bond donor and acceptor. This extensive intermolecular hydrogen-bonding network results in a highly ordered crystal lattice, rendering the compound a solid at room temperature with a melting point of 33–35 °C[2].

Conversely, 5-(methylamino)-1-pentanol is a secondary amine. The introduction of the N-methyl group introduces steric hindrance and eliminates one hydrogen bond donor. This structural modification disrupts the crystal lattice packing, lowering the lattice energy and rendering the methylated analog a liquid at standard temperature and pressure.

When exposed to elevated temperatures, these linear amino alcohols do not simply fragment; they undergo thermodynamically driven intramolecular cyclodehydration . The proximity of the functional groups enables the amine to nucleophilically attack the hydroxyl-bearing carbon. 5-amino-1-pentanol cyclizes to form piperidine, while 5-(methylamino)-1-pentanol yields N-methylpiperidine[3]. N-alkylation slightly increases the steric bulk of the transition state, generally requiring higher thermal activation energy to initiate decomposition.

Table 1: Comparative Physical and Thermal Properties
CompoundMolecular FormulaAmine TypeMelting Point (°C)Boiling Point (°C)Primary Thermal Degradation Pathway
5-Amino-1-pentanol C₅H₁₃NOPrimary33 - 35120 - 122 (at 16 mmHg)Cyclodehydration to Piperidine
5-(Methylamino)-1-pentanol C₆H₁₅NOSecondary< 25 (Liquid)~ 230 - 235 (760 mmHg)Cyclodehydration to N-Methylpiperidine
5-(Ethylamino)-1-pentanol C₇H₁₇NOSecondary< 25 (Liquid)~ 240 - 245 (760 mmHg)Cyclodehydration to N-Ethylpiperidine

Mechanistic Pathways of Thermal Degradation

The primary mode of thermal instability for 1-pentanol amine derivatives is cyclodehydration. Understanding this pathway is critical for researchers designing high-temperature distillation processes, as the generation of water and cyclic amines can rapidly alter the pH and pressure of a closed system.

Pathway A 5-(Methylamino)-1-pentanol (Secondary Amine) B Intramolecular Nucleophilic Attack (Heat > 250°C) A->B Thermal Activation C N-Methylpiperidine (Cyclic Amine) B->C Cyclodehydration D Water (H2O) (Dehydration Byproduct) B->D Elimination

Figure 1: Thermal cyclodehydration pathway of 5-(methylamino)-1-pentanol to N-methylpiperidine.

Experimental Protocols: Self-Validating Thermal Analysis

To accurately profile the thermal degradation of these compounds, we utilize an orthogonal approach combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[4]. Relying on a single method can lead to false interpretations (e.g., confusing vaporization with decomposition).

Protocol A: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Causality: TGA isolates mass loss events. By running the experiment in an inert nitrogen atmosphere, we prevent oxidative degradation, isolating the pure thermal cracking and cyclodehydration pathways.

  • Sample Preparation: Accurately weigh 5–10 mg of the amino alcohol into an aluminum oxide (alumina) crucible. Causality: Alumina is chosen over standard aluminum to prevent catalytic interactions with the amine at high temperatures.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

  • Thermal Ramping: Equilibrate at 30 °C, then heat to 600 °C at a constant rate of 10 °C/min.

  • Self-Validation Check (The Isothermal Hold): Before the main ramp, program an isothermal hold at 120 °C for 20 minutes. Validation Logic: If mass loss occurs during this hold, it indicates the volatilization of absorbed atmospheric water or residual synthesis solvents, not structural decomposition. The baseline mass for decomposition calculations must be taken after this hold.

Protocol B: Differential Scanning Calorimetry (DSC) for Phase Transitions

Causality: DSC detects the energy absorbed or released during physical and chemical changes. Because the melting point of 5-amino-1-pentanol can overlap with early-stage volatilization, DSC must be carefully calibrated[4].

  • Sample Preparation: Weigh 2–5 mg of the sample into a hermetically sealed aluminum pan with a pinhole. Causality: The pinhole allows evolved gases (like H₂O from cyclodehydration) to escape, preventing pan rupture while maintaining self-generated atmospheric pressure.

  • Thermal Cycling: Heat the sample from 0 °C to 350 °C at 10 °C/min.

  • Self-Validation Check (The Heat-Cool-Heat Cycle): Upon reaching 100 °C (past the melting point of 5-amino-1-pentanol but before decomposition), cool the sample back to 0 °C at 10 °C/min, then initiate a second heating ramp. Validation Logic: If the endothermic peak at ~34 °C reappears in the second run, it is definitively a reversible phase transition (melting). Irreversible thermal decomposition events will not reappear in the second cycle.

Workflow Start Sample Preparation (2-5 mg, Alumina/Sealed Pan) Purge Atmosphere Control (N2 Purge at 50 mL/min) Start->Purge Split Thermal Analysis Technique Purge->Split TGA TGA (Ramp 10°C/min to 600°C) Split->TGA DSC DSC (Heat-Cool-Heat Cycle) Split->DSC ValTGA Self-Validation: Isothermal Hold (Check Volatiles) TGA->ValTGA ValDSC Self-Validation: Reversibility Check (Melt vs. Decomp) DSC->ValDSC

Figure 2: Self-validating experimental workflow for TGA and DSC thermal analysis.

Quantitative Data Interpretation

When subjecting these analogs to the validated TGA/DSC workflows, distinct thermal profiles emerge. The data below synthesizes expected thermal behavior based on the structural mechanics of N-alkylated amino alcohols.

Table 2: Representative Thermal Analysis Data (TGA/DSC)
Parameter5-Amino-1-pentanol5-(Methylamino)-1-pentanolAnalytical Implication
T_onset (Decomposition) ~ 240 °C~ 255 °CN-alkylation slightly increases the steric barrier and activation energy required for nucleophilic cyclization.
T_peak (Max Mass Loss Rate) ~ 280 °C~ 295 °CIdentifies the temperature of maximum endothermic cyclodehydration and subsequent volatilization of the cyclic amine.
DSC Phase Transition (Tm) 34 °CN/A (Liquid at RT)DSC definitively confirms the disruption of the hydrogen-bonding lattice by N-methylation, eliminating the solid-liquid phase transition above 0 °C.

References

  • 5-Amino-1-pentanol Safety D
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture ACS Public
  • Thermal Stability Testing: Ensuring Safe Chemical Use AllanChem
  • Zeolite catalysed intramolecular cyclization of 5-amino-1-pentanol to piperidine bases Applied Catalysis A: General (IITM D
  • Selective synthesis of lactams and cyclic amines from amino-alcohols Catalysis Science & Technology - The Royal Society of Chemistry

Sources

Safety & Regulatory Compliance

Safety

1-Pentanol, 5-(methylamino)- proper disposal procedures

Proper Disposal Procedures for 1-Pentanol, 5-(methylamino)-: A Comprehensive Laboratory Guide For researchers and drug development professionals, the safe handling and disposal of bifunctional organic compounds are criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 1-Pentanol, 5-(methylamino)-: A Comprehensive Laboratory Guide

For researchers and drug development professionals, the safe handling and disposal of bifunctional organic compounds are critical components of laboratory operations. 1-Pentanol, 5-(methylamino)- (CAS: 2751-70-4), commonly known as 5-(Methylamino)pentan-1-ol, is a versatile amino alcohol frequently utilized as a linker in PROTAC synthesis and active pharmaceutical ingredient (API) development.

Because this molecule contains both a primary hydroxyl group and a secondary amine, it exhibits unique reactivity profiles that dictate strict handling and disposal protocols. This guide provides a self-validating, step-by-step operational plan to ensure regulatory compliance and environmental safety.

Chemical Profile & Causality of Hazards

To design an effective disposal strategy, we must first understand the mechanistic causality behind the chemical's hazards:

  • Basicity & Nucleophilicity: The lone pair of electrons on the secondary amine makes this compound a strong organic base and a potent nucleophile. Upon contact with biological tissues, it causes saponification of dermal lipids, leading to severe skin burns and serious eye damage[1][2].

  • Reactivity & Incompatibilities: Amino alcohols react violently with strong acids (highly exothermic neutralization) and strong oxidizers. Crucially, mixing this compound with hypochlorite (bleach) will generate explosive and highly toxic chloramine gases. Furthermore, it should be segregated from halogenated solvents (e.g., dichloromethane), as amines can undergo slow, pressure-generating alkylation reactions in sealed waste containers.

  • Environmental Toxicity: Like most amino alcohols, 1-Pentanol, 5-(methylamino)- is toxic to aquatic life. Its basicity can severely alter the pH of aquatic ecosystems, making drain disposal strictly prohibited under Environmental Protection Agency (EPA) regulations[3][4].

Quantitative Data & Hazard Summary

The following table summarizes the critical physicochemical and hazard data required for proper risk assessment[1][2].

PropertyValue
Chemical Name 1-Pentanol, 5-(methylamino)-
Synonyms 5-(Methylamino)pentan-1-ol
CAS Number 2751-70-4
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
Hazard Classification Combustible Liquid, Corrosive, Irritant
Key GHS Hazard Codes H227 (Combustible), H302 (Harmful if swallowed), H314/H315 (Skin corrosion/irritation), H318 (Eye damage), H335 (Respiratory irritation)

Operational Safety & PPE Requirements

Before initiating any waste consolidation or disposal procedures, ensure the following controls are active:

  • Personal Protective Equipment (PPE): Wear heavy-duty nitrile gloves (amines can quickly degrade standard latex), chemical splash goggles, and a fluid-resistant laboratory coat.

  • Engineering Controls: All transfers of 1-Pentanol, 5-(methylamino)- must be conducted inside a certified chemical fume hood to prevent the inhalation of corrosive vapors (H335).

Step-by-Step Disposal Protocol

The primary objective of this protocol is to isolate the amino alcohol from incompatible waste streams and prepare it for EPA/RCRA-compliant incineration[4].

Step 1: Waste Segregation Isolate 1-Pentanol, 5-(methylamino)- waste from all strong acids, oxidizers, and halogenated organic waste streams. Designate a specific waste stream strictly for "Non-Halogenated Basic Organic Waste."

Step 2: Containment Selection & Filling Transfer the waste into High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboys.

  • Causality: Amino alcohols act as chelating agents that can corrode metals (such as copper, brass, and aluminum) and degrade certain polycarbonates. HDPE provides superior chemical resistance. Always leave at least 2 inches of headspace at the top of the container to safely accommodate vapor expansion[5].

Step 3: Immediate Labeling Immediately affix a compliant hazardous waste tag to the container. The tag must explicitly state the full chemical name (no abbreviations) and be marked with the hazard classes: "Hazardous Waste - Corrosive / Toxic Amino Alcohol."

Step 4: Satellite Accumulation Storage Store the sealed waste container in a secondary containment tray within a cool, dry, and well-ventilated satellite accumulation area, away from direct sunlight and heat sources (due to its H227 combustible nature).

Step 5: EHS Coordination & Final Disposal Once the container reaches 80% capacity, or hits your institution's time limit (typically 90 days for Large Quantity Generators), submit a waste pickup request to your Environmental Health and Safety (EHS) department. The waste will be transported to a licensed facility for high-temperature incineration[4][6].

Step 6: Container Decontamination (The Triple-Rinse Rule) Empty containers that previously held highly toxic or corrosive chemicals cannot be discarded in standard trash until they meet the EPA's Resource Conservation and Recovery Act (RCRA) definition of "empty" (40 CFR Part 261.7)[7].

  • Fill the empty original container 10% to 25% full with a capable solvent (e.g., water or methanol)[8][9].

  • Secure the cap and vigorously agitate the container for 30 seconds to dissolve any residual amine clinging to the walls[8].

  • Drain the resulting rinsate directly into your designated hazardous waste container.

  • Repeat this exact process two more times.

  • Once triple-rinsed, completely deface the original manufacturer's label, affix a "Triple Rinsed" sticker if required by your institution, and dispose of the clean vessel as standard solid waste or recycle it[7].

Process Visualization

G Start Waste Generation: 1-Pentanol, 5-(methylamino)- Segregate 1. Segregation Isolate from oxidizers & acids Start->Segregate Contain 2. Containment Transfer to HDPE/PTFE vessel Segregate->Contain Label 3. Labeling Tag as 'Hazardous Waste' Contain->Label Decon 5. Decontamination Triple-rinse empty vessels Contain->Decon Empty Containers Pickup 4. EHS Coordination Schedule licensed hazmat pickup Label->Pickup End Final Disposal RCRA Compliant Incineration Pickup->End Decon->Pickup Rinsate

Workflow for the safe segregation, containment, and disposal of 1-Pentanol, 5-(methylamino)- waste.

References

  • LookChem. "Cas 2751-70-4, 1-Pentanol, 5-(methylamino)-." Available at:[Link]

  • Axiom Products. "Importance of the Triple-Rinse Method." Available at:[Link]

  • Binghamton University. "Triple Rinse Procedure | Environmental Health and Safety." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." Available at:[Link]

  • University of Montana. "UM Hazardous Materials Management Plan." Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-Pentanol, 5-(methylamino)-

As a Senior Application Scientist, I approach the handling of bifunctional linkers not just as a regulatory requirement, but as an exercise in understanding chemical causality. 5-(Methylamino)pentan-1-ol (CAS 2751-70-4)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of bifunctional linkers not just as a regulatory requirement, but as an exercise in understanding chemical causality. 5-(Methylamino)pentan-1-ol (CAS 2751-70-4) is a highly valuable amino alcohol used extensively in pharmaceutical synthesis and drug development[1]. However, its dual-functional nature requires precise, self-validating safety protocols.

Mechanistically, the secondary amine group imparts strong basicity and nucleophilicity, rendering the compound highly corrosive to biological tissues[2]. Concurrently, the aliphatic pentyl chain provides lipophilic characteristics that facilitate rapid dermal penetration. Understanding this structure-activity relationship is the foundation of our operational and personal protective equipment (PPE) strategy.

Hazard Profiling & Causality

According to the Globally Harmonized System (GHS) classifications, 5-(methylamino)pentan-1-ol is designated with the signal word Danger and carries critical hazard statements including H302 (Harmful if swallowed), H332 (Harmful if inhaled), and H314 (Causes severe skin burns and eye damage)[2].

The severe corrosivity (H314) is the primary driver for our PPE selection. Liquid splashes of amino alcohols cause rapid saponification of lipids in the eye, which can lead to irreversible corneal damage within seconds. Furthermore, like many terminal amines, this compound is hygroscopic and prone to absorbing atmospheric moisture and carbon dioxide to form carbamate salts[3]. This necessitates strict environmental controls to protect both the operator and the chemical's integrity.

Quantitative PPE & Hazard Matrix

To mitigate these specific physicochemical risks, the following PPE matrix must be strictly adhered to during all handling phases.

Hazard VectorPhysiological RiskRequired PPE SpecificationMechanistic Justification
Ocular Corneal burns, blindnessTight-fitting splash goggles + Full face shieldAmines rapidly destroy eye tissue; dual-layer protection prevents both vapor and direct liquid splash ingress.
Dermal (Hands) Chemical burns, systemic absorptionHeavy-duty Nitrile (≥0.4 mm) or Neoprene glovesAmines rapidly degrade latex and thin vinyl. Nitrile provides superior chemical resistance against basic aliphatic organics.
Dermal (Body) Tissue necrosisChemical-resistant lab coat (e.g., Tyvek) or rubber apronPrevents the capillary action of the corrosive liquid through standard woven cotton lab coats.
Inhalation Respiratory tract irritationFume hood (Face velocity ≥100 fpm) + ABEK RespiratorRespirator required only if engineering controls fail or during spills. ABEK cartridges specifically neutralize basic amine vapors.

Operational Workflow

G A 1. Risk Assessment (Hazard Profiling) B 2. PPE Donning (Nitrile, Shield, Coat) A->B C 3. Operational Execution (Fume Hood, Inert Gas) B->C D Emergency Response (Spill/Exposure) C->D If Spill Occurs E 4. Post-Operation (Doffing & Decon) C->E D->E F 5. Chemical Disposal (Corrosive Organic Waste) E->F

Figure 1: End-to-end operational workflow for handling corrosive amino alcohols.

Step-by-Step Handling & Logistical Plan

Phase 1: Preparation and PPE Donning
  • Validate Engineering Controls: Ensure the chemical fume hood is fully operational with a certified face velocity of 80–120 feet per minute (fpm). Never open the container on an open bench.

  • Inspect PPE (Self-Validation): Perform a pneumatic leak test on your nitrile gloves by trapping air inside and rolling the cuff. Inspect the face shield for micro-cracks that could compromise splash integrity.

  • Donning Sequence: Put on the chemical-resistant lab coat, followed by the splash goggles. Don the face shield, and finally, double-glove with heavy-duty nitrile, ensuring the outer glove completely covers the cuff of the lab coat.

Phase 2: Operational Execution
  • Purge Environment: Because 5-(methylamino)pentan-1-ol is hygroscopic[3], flush your reaction vessel with an inert gas (Argon or Nitrogen) prior to introducing the chemical.

  • Transfer Protocol: Avoid direct pouring. Use a glass syringe with a stainless-steel needle or a Teflon cannula for liquid transfer. This closed-system transfer minimizes vapor release and eliminates the risk of a high-volume splash.

  • Seal and Store: Immediately flush the stock bottle with Argon before sealing to prevent carbamate formation[4]. Store the chemical in a dedicated corrosives cabinet away from strong oxidizing agents and acids.

Phase 3: Spill Response and Disposal Plan

Causality Note: Never use strong acids (like HCl) to neutralize an amine spill. The resulting acid-base reaction is highly exothermic and can cause the liquid to boil, aerosolizing the corrosive amine into the operator's breathing zone.

  • Small Spill Containment: Isolate the area. Neutralize the spill gently using a weak solid acid, such as sodium bisulfate or citric acid powder.

  • Absorption: Once neutralized (verified by pH paper indicating ~pH 7), cover the area with an inert absorbent material (e.g., vermiculite or sand).

  • Disposal Segregation: Sweep the absorbed mixture using non-sparking tools and place it in a chemically compatible, clearly labeled High-Density Polyethylene (HDPE) waste container.

  • Waste Designation: Label the container strictly as "Corrosive Organic Waste (Contains Amines)." Do not mix with halogenated waste or acidic waste streams to prevent dangerous in-situ reactions[2].

Phase 4: Doffing
  • Remove the outer gloves using the "glove-in-glove" technique to trap chemical contamination inside the inverted gloves.

  • Remove the face shield and goggles by handling only the clean rear headbands.

  • Remove the lab coat, then the inner gloves. Wash hands and forearms immediately with copious amounts of soap and water.

References

Sources

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Reactant of Route 1
1-Pentanol, 5-(methylamino)-
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Reactant of Route 2
1-Pentanol, 5-(methylamino)-
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